Product packaging for 4-Bromo-8-nitroisoquinoline(Cat. No.:CAS No. 677702-62-4)

4-Bromo-8-nitroisoquinoline

Cat. No.: B2844604
CAS No.: 677702-62-4
M. Wt: 253.055
InChI Key: KPCPLMDZUBRAKV-UHFFFAOYSA-N
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Description

4-Bromo-8-nitroisoquinoline is a useful research compound. Its molecular formula is C9H5BrN2O2 and its molecular weight is 253.055. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrN2O2 B2844604 4-Bromo-8-nitroisoquinoline CAS No. 677702-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-8-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-8-5-11-4-7-6(8)2-1-3-9(7)12(13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCPLMDZUBRAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-8-nitroisoquinoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-8-nitroisoquinoline: Properties, Synthesis, and Reactivity for Advanced Research

Abstract

This compound is a strategically important heterocyclic building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two distinct and orthogonally reactive functional groups—a bromine atom amenable to cross-coupling reactions and a nitro group that can be readily converted to a versatile amine—makes it a highly valuable intermediate. This guide provides a comprehensive technical overview of its chemical properties, proposes a robust synthetic pathway, details its key chemical transformations, and discusses its potential applications for researchers, chemists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's fundamental properties is critical for its safe handling, storage, and application in experimental work.

Identifier and Structural Information

The unique identity and structure of this compound are defined by several key identifiers.

Table 1: Core Identifiers and Structural Details

Property Value Source(s)
CAS Number 677702-62-4 [1][2][3]
Molecular Formula C₉H₅BrN₂O₂ [1][3][4]
Molecular Weight 253.055 g/mol [3][4]
IUPAC Name This compound [1]
Canonical SMILES C1=CC2=C(C=NC=C2C(=C1)--INVALID-LINK--[O-])Br [3]

| InChI Key | KPCPLMDZUBRAKV-UHFFFAOYSA-N |[1][3][4] |

Figure 1: Chemical Structure of this compound.

Physical and Chemical Properties

The physical state and key chemical metrics dictate the conditions required for reactions and storage.

Table 2: Physical and Chemical Data

Property Value Source(s)
Physical Form Solid [1][4]
Boiling Point 379.9 ± 27.0 °C at 760 mmHg [1]
pKa (Predicted) 1.56 ± 0.24 [3]
Topological Polar Surface Area 58.7 Ų [3]
Hydrogen Bond Acceptor Count 3 [3]
Purity (Typical) 95-98% [1][4]

| Storage Temperature | 4°C or Room Temperature |[1] |

Spectroscopic Profile

While specific spectral data for this compound is not widely published, its ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds like 4-bromoisoquinoline and 5-bromo-8-nitroisoquinoline.[5][6][7]

  • ¹H NMR: The spectrum is expected to show five signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the pyridine ring and the benzene ring will appear as doublets, triplets, or doublets of doublets, with coupling constants characteristic of aromatic systems. The presence of the electron-withdrawing nitro group and the electronegative bromine atom will cause significant downfield shifts for adjacent protons.

  • ¹³C NMR: Nine distinct signals are expected in the aromatic region. The carbon atom attached to the bromine (C4) will be significantly influenced by the halogen's electronic effects. The carbon atom attached to the nitro group (C8) will also show a characteristic shift.

  • IR Spectroscopy: Key vibrational bands would include those for C=N stretching in the isoquinoline ring, Ar-NO₂ stretching (symmetric and asymmetric, typically around 1530 and 1350 cm⁻¹), and C-Br stretching in the lower frequency region.

Handling and Safety Precautions

This compound is classified as harmful and requires careful handling in a laboratory setting.

Table 3: GHS Hazard and Precautionary Information

Category Statement Source(s)
Signal Word Warning [1]
Pictogram GHS07 (Exclamation Mark) [1]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [1]

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][8] |

Expert Insight: Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Avoid inhalation of dust and contact with skin and eyes.

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or when scaling up. A logical synthetic route involves the nitration of a 4-bromoisoquinoline precursor.

Retrosynthetic Analysis

A plausible retrosynthetic pathway disconnects the nitro group first, leading back to the key intermediate 4-bromoisoquinoline, which itself can be synthesized from isoquinoline.

Retrosynthesis Target This compound Intermediate1 4-Bromoisoquinoline Target->Intermediate1 Nitration (HNO₃/H₂SO₄) StartingMaterial Isoquinoline Intermediate1->StartingMaterial Bromination (e.g., PBr₃ from 4-hydroxyisoquinoline) SuzukiWorkflow start Combine Reactants (Halo-isoquinoline, Boronic Acid, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert add Add Degassed Solvents and Palladium Catalyst inert->add heat Heat Reaction Mixture (e.g., 80-100 °C) add->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify end Isolated Product: 4-Aryl-8-nitroisoquinoline purify->end ReductionWorkflow start Dissolve this compound in Solvent (e.g., EtOH) add Add Reducing Agent (e.g., SnCl₂·2H₂O) start->add heat Heat to Reflux add->heat monitor Monitor Progress (TLC) heat->monitor quench Cool and Quench in Ice, then Neutralize with NaHCO₃ monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify by Chromatography or Recrystallization extract->purify end Isolated Product: 8-Amino-4-bromoisoquinoline purify->end

References

A Technical Guide to the Synthesis of 4-Bromo-8-nitroisoquinoline: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Core in Medicinal Chemistry

The isoquinoline scaffold is a prominent bicyclic N-heterocycle found in a vast array of natural products, particularly alkaloids, and is a cornerstone of numerous synthetic pharmaceuticals. Its rigid structure and ability to present substituents in a defined three-dimensional space make it a "privileged structure" in drug discovery. Compounds containing the isoquinoline core exhibit a broad spectrum of biological activities, including use as anesthetics (dimethisoquin), antihypertensives (debrisoquine), and vasodilators (papaverine).[1]

The functionalization of the isoquinoline ring with electron-withdrawing groups like nitro (-NO₂) and halogens (-Br) is of paramount importance. The nitro group can be readily reduced to a versatile amino group, which can then be used for a wide range of transformations.[2] Halogens, such as bromine, are key participants in modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[2][3] The target molecule, 4-bromo-8-nitroisoquinoline, thus represents a highly valuable, albeit challenging, synthetic intermediate.

Challenges in the Regioselective Synthesis of this compound

The primary challenge in synthesizing this compound lies in controlling the regioselectivity of electrophilic aromatic substitution (SEAr) on the isoquinoline ring.

  • Electronic Landscape: The isoquinoline system consists of two fused rings: a pyridine ring (electron-deficient) and a benzene ring (electron-rich). Under acidic conditions, typical for nitration and bromination, the ring nitrogen is protonated, further deactivating the entire system, particularly the pyridine ring, towards electrophilic attack.

  • Directing Effects: Consequently, electrophilic substitution preferentially occurs on the benzenoid ring at positions C5 and C8, which are electronically analogous to the α-positions of naphthalene. Direct nitration of isoquinoline, for instance, yields approximately 90% 5-nitroisoquinoline and 10% 8-nitroisoquinoline.[4] Similarly, direct bromination under strongly acidic conditions regioselectively yields 5-bromoisoquinoline.[5][6] Substitution at C4 is electronically disfavored in a standard SEAr manifold.

These inherent electronic biases necessitate multi-step strategies or the use of modern synthetic techniques to override the natural reactivity of the isoquinoline core and achieve the desired C4/C8 substitution pattern.

Proposed Synthetic Strategies for this compound

Given the challenges of direct functionalization, several multi-step synthetic routes can be proposed. The following strategies are based on established chemical transformations and offer plausible pathways to the target molecule.

Strategy A: Late-Stage C4-Bromination of 8-Nitroisoquinoline

This approach involves first establishing the C8-nitro group and then directing bromination to the C4 position. The synthesis would begin with the nitration of isoquinoline, followed by the separation of the 8-nitroisoquinoline isomer, which is formed as a minor product.[4] The key challenge is the selective bromination of the C4 position in the presence of a deactivating nitro group.

A promising method for this transformation is a dearomatization-halogenation-rearomatization sequence.[3] This strategy temporarily disrupts the aromaticity of the pyridine ring, activating the C4 position for electrophilic attack.

Strategy A Isoquinoline Isoquinoline Nitroisoquinolines 5-Nitroisoquinoline + 8-Nitroisoquinoline Isoquinoline->Nitroisoquinolines HNO₃ / H₂SO₄ Nitro_8 8-Nitroisoquinoline Nitroisoquinolines->Nitro_8 Isomer Separation Dearomatized Dearomatized Intermediate (e.g., N-Boc Dihydroisoquinoline) Nitro_8->Dearomatized 1. Boc₂O, Reductant (Dearomatization) Target This compound Dearomatized->Target 2. NBS (Bromination) 3. Acid (Rearomatization)

Caption: Strategy A: Synthesis via C4-bromination of 8-nitroisoquinoline.

Hypothetical Protocol:

  • Nitration: Synthesize and isolate 8-nitroisoquinoline from isoquinoline following established literature procedures.

  • Dearomatization: To a solution of 8-nitroisoquinoline in a suitable solvent (e.g., THF), add di-tert-butyl dicarbonate (Boc₂O) and a reducing agent (e.g., NaBH₄) at low temperature to form the N-Boc-1,2-dihydroisoquinoline intermediate.

  • Bromination: Treat the dearomatized intermediate with N-bromosuccinimide (NBS). The electrophilic bromine is expected to add to the electron-rich enamine double bond at the C4 position.

  • Rearomatization: Quench the reaction and treat the mixture with a strong acid (e.g., trifluoroacetic acid or HCl) to eliminate the Boc group and drive rearomatization, yielding this compound.

Strategy B: Nitration of 4-Bromoisoquinoline

This retro-synthetic approach begins with 4-bromoisoquinoline, which can be synthesized via several modern methods, including palladium-catalyzed cyclization of 2-alkynyl benzyl azides or via a dearomatization-bromination sequence on isoquinoline itself.[3] The subsequent nitration step is challenging due to the competing directing effects of the C4-bromo substituent and the protonated ring nitrogen.

The bromine at C4 is a deactivating but ortho, para-directing group. However, under the strongly acidic conditions of nitration, the powerful deactivating effect of the N-protonated ring will dominate, likely leading to a mixture of products with nitration occurring on the carbocyclic ring at C5 and C7. Isolating the desired 8-nitro isomer could be difficult.

Strategy B Bromo_4 4-Bromoisoquinoline Nitrated_Mix Mixture of Nitro Isomers (5-, 7-, 8-nitro) Bromo_4->Nitrated_Mix HNO₃ / H₂SO₄ Target This compound Nitrated_Mix->Target Chromatographic Separation

Caption: Strategy B: Synthesis via nitration of 4-bromoisoquinoline.

Hypothetical Protocol:

  • Synthesis of 4-Bromoisoquinoline: Prepare 4-bromoisoquinoline using a method such as the one-pot dearomatization-bromination-rearomatization of isoquinoline.[3]

  • Nitration: Dissolve 4-bromoisoquinoline in concentrated sulfuric acid at 0 °C. Add potassium nitrate portion-wise, keeping the temperature low.

  • Workup and Isolation: Allow the reaction to proceed to completion, then pour onto crushed ice and neutralize carefully. Extract the products with an organic solvent.

  • Purification: The resulting mixture of isomers will require careful separation using column chromatography or fractional crystallization to isolate the this compound product.

Strategy C: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a classic and reliable method for introducing halides or other groups onto an aromatic ring via a diazonium salt intermediate, which is in turn generated from a primary amine.[7][8][9] This strategy offers superior regiochemical control compared to direct electrophilic substitution. A plausible route would start with 8-aminoisoquinoline, which can be prepared from 8-nitroisoquinoline.

Strategy C cluster_precursor Precursor Synthesis Nitro_8 8-Nitroisoquinoline Amino_8 8-Aminoisoquinoline Amino_Nitro_4_8 4-Bromo-8-aminoisoquinoline Diazonium Diazonium Salt Intermediate Target This compound Isoquinoline Isoquinoline Amino_4 4-Aminoisoquinoline Isoquinoline->Amino_4 Multistep Amino_Nitro_8 4-Amino-8-nitroisoquinoline Amino_4->Amino_Nitro_8 Nitration (with separation) Diazonium_SN 4-Diazonium-8-nitroisoquinoline Salt Amino_Nitro_8->Diazonium_SN NaNO₂, HBr 0-5 °C Target_SN This compound Diazonium_SN->Target_SN CuBr

Caption: Strategy C: Synthesis via a Sandmeyer reaction on a 4-amino-8-nitroisoquinoline precursor.

Hypothetical Protocol:

  • Precursor Synthesis: Synthesize 4-amino-8-nitroisoquinoline. This is a challenging precursor itself and may require a multi-step route, potentially involving the construction of the isoquinoline ring from appropriately substituted benzene derivatives.

  • Diazotization: Suspend 4-amino-8-nitroisoquinoline in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the corresponding diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution.

  • Workup: Allow the reaction to warm to room temperature and observe the evolution of nitrogen gas. Once the reaction is complete, neutralize the solution, extract the product with an organic solvent, and purify by chromatography to yield this compound.

Reference Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline

While the direct synthesis of the 4-bromo isomer is challenging, a robust and scalable one-pot procedure for the related 5-bromo-8-nitroisoquinoline has been published in Organic Syntheses.[2] This protocol serves as an excellent and authoritative guide to the practicalities of handling isoquinoline under strong electrophilic substitution conditions. It demonstrates the sequential bromination and nitration in a single reaction vessel, highlighting the fine control of temperature required for regioselectivity.

Reference Protocol Start Isoquinoline in H₂SO₄ Step1 Bromination at C5 Start->Step1 N-Bromosuccinimide (NBS) -25 °C to -18 °C Step2 Nitration at C8 Step1->Step2 Potassium Nitrate (KNO₃) < -10 °C Product 5-Bromo-8-nitroisoquinoline Step2->Product Aqueous Workup & Recrystallization

Caption: Workflow for the one-pot synthesis of 5-bromo-8-nitroisoquinoline.

Experimental Protocol (Adapted from Brown, W. D. and Gouliaev, A. H.)[2]
  • Reaction Setup: A 1-L, three-necked, round-bottomed flask is fitted with a mechanical stirrer, internal thermometer, and an addition funnel. The flask is charged with concentrated sulfuric acid (96%, 340 mL) and cooled to 0 °C.

  • Addition of Isoquinoline: Isoquinoline (40 mL, 330 mmol) is added slowly via the addition funnel, ensuring the internal temperature is maintained below 30 °C.

  • Bromination: The resulting solution is cooled to -25 °C. N-bromosuccinimide (NBS) (76.4 g, 429 mmol) is added in portions, maintaining the temperature between -26 °C and -22 °C. The mixture is stirred at -22 °C for 2 hours, then at -18 °C for 3 hours.

  • Nitration: Potassium nitrate (35.0 g, 346 mmol) is added portion-wise, keeping the internal temperature below -10 °C. The mixture is then stirred at -10 °C for 1 hour.

  • Workup: The cooling bath is removed, and the solution is stirred overnight while warming to room temperature. The reaction mixture is then carefully poured onto 1.5 kg of crushed ice. The resulting slurry is neutralized with concentrated aqueous ammonia, keeping the temperature below 30 °C.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from a heptane/toluene mixture to afford 5-bromo-8-nitroisoquinoline as a solid.

Reagent/ParameterQuantityMolesNotes
Isoquinoline40 mL (44.0 g)330 mmolStarting material
Sulfuric Acid (96%)340 mL-Solvent and catalyst
N-Bromosuccinimide76.4 g429 mmolBrominating agent (1.3 equiv)
Potassium Nitrate35.0 g346 mmolNitrating agent (1.05 equiv)
Bromination Temp.-26 °C to -18 °C-Critical for 5-selectivity
Nitration Temp.< -10 °C-Controls reaction rate
Typical Yield47-51%-For the purified product

Advanced & Alternative Methodologies

For complex substitution patterns that defy classical SEAr, modern synthetic chemistry offers alternative approaches:

  • Ring Construction Strategies: Instead of functionalizing a pre-formed isoquinoline ring, one can build the ring from simpler, appropriately substituted precursors. Methods like the Bischler-Napieralski or Pictet-Spengler syntheses allow for the construction of the isoquinoline core from phenylethylamines and an aldehyde or acyl source.[1][10] By starting with a 2-bromo-4-nitrophenylethylamine, one could potentially construct the desired 4-bromo-8-nitro-dihydroisoquinoline skeleton, followed by aromatization.

  • Directed ortho-Metalation (DoM): If a suitable directing group can be installed on the isoquinoline ring (e.g., at C1 or C7), it may be possible to achieve regioselective deprotonation at an adjacent position using a strong base (e.g., LDA), followed by quenching with an electrophilic bromine source. This strategy, however, is highly dependent on the choice and position of the directing group.

Conclusion

The synthesis of this compound is a non-trivial task that underscores the challenges of regiocontrol in the functionalization of N-heterocyclic systems. Direct electrophilic substitution is unlikely to be a viable route. This guide has outlined three plausible, multi-step strategies—late-stage C4-bromination, nitration of 4-bromoisoquinoline, and a Sandmeyer reaction—that leverage established chemical principles to target this specific isomer. Each approach presents its own set of challenges, primarily concerning precursor availability, competing side reactions, and isomer separation. The provided reference protocol for the synthesis of 5-bromo-8-nitroisoquinoline offers an authoritative and practical benchmark for conducting electrophilic substitutions on the isoquinoline core. Future development in this area will likely rely on advances in site-selective C-H functionalization or innovative ring-synthesis strategies to provide more efficient and direct access to complex isoquinoline derivatives.

References

An In-depth Technical Guide to 4-Bromo-8-nitroisoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-bromo-8-nitroisoquinoline (CAS No. 677702-62-4), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, reactivity, and prospective applications.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and analgesic agents.[1][3] The strategic introduction of substituents onto the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound presents itself as a versatile intermediate, featuring two key functional groups—a bromine atom and a nitro group—that are amenable to a wide range of chemical transformations. This dual functionality enables the synthesis of complex molecular architectures, making it a valuable tool for the construction of compound libraries in drug discovery programs.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature.[4] While detailed experimental spectroscopic data is not extensively published, its key physicochemical properties gathered from various chemical suppliers are summarized below.

PropertyValueSource
CAS Number 677702-62-4[5][6]
Molecular Formula C₉H₅BrN₂O₂[4][5]
Molecular Weight 253.05 g/mol [5]
Physical Form Solid[4]
Boiling Point 379.9 ± 27.0 °C at 760 mmHg
Purity Typically ≥95%[4]
Storage Temperature 4°C
InChI Key KPCPLMDZUBRAKV-UHFFFAOYSA-N[4][5]

Predicted Spectroscopic Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core, with chemical shifts influenced by the electron-withdrawing effects of the nitro group and the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum would display nine signals corresponding to the carbon atoms of the isoquinoline ring. The carbons bearing the bromine and nitro groups would exhibit characteristic shifts.

  • IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the C=N and C=C stretching vibrations of the isoquinoline ring, as well as strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis Methodology: A Proposed Pathway

A general procedure for the synthesis of 4-bromoisoquinoline involves the reaction of isoquinoline hydrochloride with bromine in nitrobenzene at elevated temperatures.[12] Subsequent nitration of 4-bromoisoquinoline would be expected to yield a mixture of isomers, with the 8-nitro derivative being one of the products. The directing effects of the existing substituents and the reaction conditions would need to be carefully optimized to favor the desired isomer.

Synthesis_of_this compound start Isoquinoline step1 4-Bromoisoquinoline start->step1 Bromination (e.g., Br₂, Nitrobenzene, Δ) step2 This compound step1->step2 Nitration (e.g., HNO₃, H₂SO₄)

Proposed Synthetic Workflow

Step-by-Step Proposed Protocol:

Step 1: Synthesis of 4-Bromoisoquinoline (Adapted from a general procedure[12])

  • To a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, add isoquinoline hydrochloride and nitrobenzene.

  • Heat the mixture with stirring to approximately 180°C to obtain a clear solution.

  • Add bromine dropwise to the solution over a period of 1-2 hours, maintaining the temperature.

  • Continue heating and stirring for several hours until the evolution of hydrogen chloride gas ceases.

  • Allow the reaction mixture to cool, which may result in the precipitation of the product.

  • Isolate the crude 4-bromoisoquinoline by filtration and purify by recrystallization or column chromatography.

Step 2: Nitration of 4-Bromoisoquinoline

  • Cool a mixture of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 4-bromoisoquinoline to the cooled sulfuric acid with stirring, ensuring the temperature remains low.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 4-bromoisoquinoline in sulfuric acid, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure complete reaction.

  • Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filter the solid, wash with water until neutral, and dry.

  • Purify the crude product by column chromatography to separate the this compound isomer from other potential isomers.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the differential reactivity of its two key functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[13][14] These reactions typically tolerate a wide range of functional groups, including the nitro group.[15]

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with an organoboron compound.[16][17] This would allow for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position.

Suzuki_Coupling start This compound product 4-Substituted-8-nitroisoquinoline start->product Pd catalyst, Base reagent R-B(OH)₂ reagent->product

Suzuki-Miyaura Coupling Reaction

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 4-position.

Step-by-Step General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to a specified temperature (typically 80-110°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reduction of the Nitro Group

The nitro group at the 8-position can be readily reduced to a primary amine, which serves as a versatile handle for further derivatization.[18][19] This transformation opens up a plethora of synthetic possibilities, including amide bond formation, sulfonamide synthesis, and reductive amination.

Nitro_Reduction start This compound product 8-Amino-4-bromoisoquinoline start->product Reducing Agent (e.g., SnCl₂, Fe/HCl, H₂, Pd/C)

Reduction of the Nitro Group

Step-by-Step General Protocol for Nitro Group Reduction:

  • Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Add a reducing agent such as tin(II) chloride, iron powder in the presence of an acid (e.g., HCl or NH₄Cl), or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • If using a metal/acid system, neutralize the reaction mixture with a base (e.g., NaHCO₃ or NaOH solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

  • Purify the resulting 8-amino-4-bromoisoquinoline if necessary.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive starting material for the synthesis of novel therapeutic agents. The isoquinoline scaffold is present in a number of clinically used drugs.[3][20]

  • Anticancer Agents: Many isoquinoline derivatives have demonstrated potent anticancer activity.[1][18] The ability to introduce diverse substituents at the 4- and 8-positions of the isoquinoline core allows for the exploration of structure-activity relationships (SAR) to develop potent and selective anticancer compounds.

  • Antibacterial and Antifungal Agents: Chloro- and other halogen-containing heterocyclic compounds have shown promise as antibacterial and antifungal agents.[18] Derivatization of this compound could lead to the discovery of new antimicrobial agents.

  • Enzyme Inhibitors: The isoquinoline framework can be tailored to interact with the active sites of various enzymes. The functional handles on this compound provide the means to synthesize targeted enzyme inhibitors.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Pictograms: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[21]

    • H315: Causes skin irritation.[21]

    • H319: Causes serious eye irritation.[21]

    • H335: May cause respiratory irritation.[21]

  • Precautionary Statements: Users should consult the full Safety Data Sheet (SDS) for comprehensive safety information, including handling, storage, and disposal procedures.[21][22]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for selective and sequential modifications, providing access to a wide array of complex isoquinoline derivatives. The potential for derivatization through well-established methodologies like palladium-catalyzed cross-coupling and nitro group reduction makes it a strategic starting material for the development of novel compounds with potential therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

A Comprehensive Spectroscopic Guide to 4-Bromo-8-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4-bromo-8-nitroisoquinoline (CAS: 677702-62-4), a key heterocyclic building block in medicinal and materials chemistry.[1] The strategic placement of the electron-withdrawing nitro group and the versatile bromo substituent makes this molecule a valuable intermediate for further chemical modification. Accurate spectroscopic characterization is paramount for confirming its identity and purity in any research and development setting.

This document synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive but robust characterization of the title compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the expected data and providing standardized protocols for its acquisition.

Molecular & Chemical Properties

A summary of the fundamental properties of this compound is essential for contextualizing the spectroscopic data.

PropertyValueSource(s)
Molecular Formula C₉H₅BrN₂O₂[2][3]
Molecular Weight 253.05 g/mol [2][4]
CAS Number 677702-62-4[4]
Appearance Solid[2]
Purity (Typical) >95%[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, we expect five distinct signals in the aromatic region of the ¹H NMR spectrum and nine signals in the ¹³C NMR spectrum.

The proton chemical shifts are heavily influenced by the electronic effects of the substituents. The nitro group at the C8 position is a strong electron-withdrawing group, which will significantly deshield (shift downfield) protons on the same ring, particularly the proton at C7. The bromine at C4 is also electron-withdrawing via induction but can donate electron density through resonance. The isoquinoline nitrogen atom deshields adjacent protons (C1 and C3).

Based on data from related structures like 5-nitroisoquinoline and 5-bromo-8-nitroisoquinoline, the following assignments are predicted.[1][5]

ProtonPredicted Shift (δ, ppm)MultiplicityRationale & Comparative Insights
H-1 ~9.4 - 9.6Singlet (s)Adjacent to the heterocyclic nitrogen, significantly deshielded. In 5-nitroisoquinoline, H-1 appears at 9.39 ppm.[5]
H-3 ~8.7 - 8.9Singlet (s)Adjacent to nitrogen and ortho to the bromine atom.
H-5 ~8.4 - 8.6Doublet (d)Part of the nitro-substituted ring system, coupled to H-6.
H-6 ~7.8 - 8.0Triplet (t)Coupled to both H-5 and H-7. Expected to be the most upfield signal in this ring.
H-7 ~8.2 - 8.4Doublet (d)Ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. Coupled to H-6.

The carbon spectrum will show nine distinct signals, as there are no elements of symmetry in the molecule. Aromatic carbons typically resonate between 120-150 ppm.[6] The carbons directly attached to the electronegative substituents (C4-Br and C8-NO₂) will have their chemical shifts significantly altered.

  • C-Br (C4): The carbon attached to bromine is expected in the 120-130 ppm range.[7][8]

  • C-NO₂ (C8): The carbon bearing the nitro group will be strongly deshielded, likely appearing around 145-150 ppm.

  • Other Aromatic Carbons: The remaining seven carbons will resonate within the typical aromatic region, with those closer to the nitrogen and nitro group appearing further downfield.[6]

CarbonPredicted Shift (δ, ppm)Rationale
C-1 ~152Adjacent to nitrogen.
C-3 ~145Adjacent to nitrogen.
C-4 ~125Direct attachment to bromine causes a characteristic shift.[8]
C-4a ~135Bridgehead carbon.
C-5 ~125
C-6 ~130
C-7 ~120
C-8 ~148Direct attachment to the electron-withdrawing nitro group.
C-8a ~128Bridgehead carbon.

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is crucial; CDCl₃ is a common solvent for many organic compounds.[7][8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its signal to 0.0 ppm.[7] This ensures comparability across different experiments and instruments.

  • Instrument Setup: Record spectra on a 400 MHz or higher field NMR spectrometer.[9][10] Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typically, 16-32 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.[11] This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon environment. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-10 mg) B Dissolve in CDCl3 (~0.6 mL) A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Insert into Spectrometer (>400 MHz) D->E F Tune & Shim E->F G Acquire 1H & 13C FID F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Calibrate to TMS (0 ppm) I->J K Peak Integration (1H) & Picking (13C) J->K IR_Workflow A Clean ATR Crystal B Collect Background Spectrum (Air) A->B C Apply Solid Sample to Crystal B->C D Apply Pressure (Ensure Contact) C->D E Acquire Sample Spectrum (16-32 Scans) D->E F Process Data (Ratio against Background) E->F MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (~1-10 µg/mL) B Add 0.1% Formic Acid (Aids Protonation) C Load into Syringe D Direct Infusion via Syringe Pump C->D E ESI Source Ionization D->E F Mass Analyzer (Full Scan) E->F G Detector F->G H Identify [M+H]+ & [M+2+H]+ Isotope Pattern G->H I Perform MS/MS on Precursor Ion H->I J Analyze Fragmentation Pattern I->J

References

An In-depth Technical Guide to the Solubility of 4-Bromo-8-nitroisoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. 4-Bromo-8-nitroisoquinoline is a key heterocyclic building block, valued for its potential in the synthesis of novel therapeutic candidates. The bromo and nitro substituents offer versatile handles for further chemical modification, making this compound a critical intermediate. However, the successful progression of any compound from synthesis to application is fundamentally governed by its physicochemical properties, chief among them being solubility.

Solubility dictates every stage of the development pipeline, from the design of synthetic workups and purification strategies like recrystallization to the formulation of the final active pharmaceutical ingredient (API). A comprehensive understanding of a compound's behavior in various organic solvents is not merely academic; it is a prerequisite for efficient process development, robust analytical method design, and the creation of effective delivery systems.

Physicochemical Profile and Solubility Predictions

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.

Molecular Structure:

Key Physicochemical Properties: [1][2][3]

  • Molecular Formula: C₉H₅BrN₂O₂

  • Molecular Weight: 253.06 g/mol

  • Physical Form: Solid at room temperature

  • CAS Number: 677702-62-4

Structural Analysis and Solubility Predictions:

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The polarity of this compound is complex, arising from a combination of its constituent parts:

  • Isoquinoline Core: The bicyclic aromatic system is largely non-polar and hydrophobic.

  • Nitrogen Atom (in the ring): The lone pair of electrons on the isoquinoline nitrogen can act as a hydrogen bond acceptor, contributing a degree of polarity.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • Bromo Group (-Br): The bromine atom is electronegative, creating a polar C-Br bond and contributing to the overall dipole moment. It is, however, generally considered to add more hydrophobicity than polarity.

Overall Prediction: The presence of the highly polar nitro group and the isoquinoline nitrogen suggests that this compound will exhibit poor solubility in non-polar solvents like heptane or cyclohexane. Conversely, it is expected to be more soluble in polar organic solvents.[5] Its solubility will likely be highest in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule through strong dipole-dipole interactions. Solubility in polar protic solvents like ethanol or methanol is expected to be moderate, facilitated by hydrogen bonding with the nitro group and the ring nitrogen.

Rationale for Solvent Selection

A systematic solubility study requires testing a panel of solvents that span the full spectrum of polarity and functionality. This approach not only identifies optimal solvents for specific applications but also provides a comprehensive dataset for building predictive solubility models. The following solvents are recommended for an initial screen.

Solvent ClassExample Solvent(s)Primary Interactions with Solute
Polar Aprotic DMSO, DMF, AcetonitrileStrong dipole-dipole interactions; excellent for polar compounds.
Polar Protic Ethanol, Methanol, IsopropanolHydrogen bonding capabilities; dipole-dipole interactions.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity; can act as hydrogen bond acceptors.
Ketones Acetone, 2-Butanone (MEK)Significant dipole moment; good general-purpose solvents.
Esters Ethyl AcetateModerate polarity; accepts hydrogen bonds.
Halogenated Dichloromethane (DCM), ChloroformCan dissolve compounds of moderate polarity; weak H-bond donor.
Aromatic ToluenePrimarily non-polar; dissolves compounds via van der Waals forces.
Non-Polar Heptane, HexaneVan der Waals forces only; poor solvents for polar compounds.

Experimental Determination of Solubility: A Validated Protocol

The absence of published data necessitates experimental determination.[6] The isothermal shake-flask method is the gold standard for measuring equilibrium solubility due to its reliability and accuracy.

Workflow for Solubility Determination

The overall experimental process follows a logical sequence from preparation to final analysis, ensuring data integrity at each stage.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_data Phase 4: Data Processing prep_compound Obtain Pure This compound prep_solvents Select & Prepare Organic Solvents prep_compound->prep_solvents prep_vials Prepare & Label Vials prep_solvents->prep_vials add_solid Add Excess Solid to Each Vial prep_vials->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent shake Agitate at Constant Temp. (e.g., 25°C for 48-72h) add_solvent->shake centrifuge Centrifuge to Pellet Excess Solid shake->centrifuge sample Withdraw Supernatant via Syringe Filter (0.22 µm PTFE) centrifuge->sample dilute Dilute Sample Accurately sample->dilute analyze Analyze Concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate Solubility (mg/mL & mol/L) analyze->calculate tabulate Tabulate Results calculate->tabulate

Caption: Experimental workflow for isothermal solubility determination.

Step-by-Step Quantitative Protocol

This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

I. Materials and Equipment

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4 decimal places)

  • Calibrated positive displacement pipettes

  • 2 mL glass vials with screw caps and PTFE septa

  • Thermostatic shaker/incubator

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes for dilution

  • HPLC system with a UV detector or a calibrated UV-Vis spectrophotometer

II. Experimental Procedure

  • Preparation:

    • Add approximately 20-30 mg of this compound to a pre-weighed 2 mL glass vial. The key is to add sufficient excess solid to ensure a saturated solution is formed, with undissolved solid remaining at equilibrium.

    • Record the exact mass of the compound added.

    • Accurately add 1.0 mL of the selected organic solvent to the vial using a calibrated pipette.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the samples at a constant speed (e.g., 250 rpm) for 48 to 72 hours.

    • Causality Check: A 48-72 hour period is crucial to ensure the system reaches true thermodynamic equilibrium. Shorter times risk measuring a transient, non-saturated state, leading to an underestimation of solubility. A preliminary kinetic study can confirm the minimum time required.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to rest in the thermostatic bath for 30 minutes to let the excess solid settle.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

    • Trustworthiness Step: Immediately after centrifugation, carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.22 µm PTFE syringe filter. Filtration is non-negotiable; it prevents microscopic solid particles from being carried over, which would artificially inflate the measured concentration. PTFE is chosen for its broad chemical compatibility.

    • Accurately dilute the filtered supernatant with the same solvent used for the experiment to bring the concentration within the linear range of the analytical method. A dilution factor of 100 or 1000 is common.

  • Concentration Analysis (HPLC-UV Method)

    • Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

    • Analyze the calibration standards and the diluted sample by HPLC-UV. The aromatic nature of the compound makes it an excellent chromophore for UV detection (typically between 254-360 nm).

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the diluted sample using the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Solubility (mg/mL) = Concentration of saturated solution (mg/mL)

    • Solubility (mol/L) = [Solubility (mg/mL) / Molecular Weight (253.06 g/mol )] * (1 g / 1000 mg) * (1000 mL / 1 L)

Data Presentation

Quantitative results should be meticulously documented to allow for easy comparison and interpretation.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Observations
HeptaneNon-PolarTBDTBD
TolueneAromaticTBDTBD
DichloromethaneHalogenatedTBDTBD
Ethyl AcetateEsterTBDTBD
AcetoneKetoneTBDTBD
AcetonitrilePolar AproticTBDTBD
IsopropanolPolar ProticTBDTBD
EthanolPolar ProticTBDTBD
Dimethylformamide (DMF)Polar AproticTBDTBD
Dimethyl Sulfoxide (DMSO)Polar AproticTBDTBD
(TBD: To Be Determined experimentally)

Conclusion

While direct solubility data for this compound is sparse, a systematic and rigorous experimental approach can quickly generate the high-quality data required by researchers. By understanding the physicochemical drivers of solubility and employing a validated protocol like the isothermal shake-flask method, scientists can confidently determine the behavior of this critical intermediate in any relevant organic solvent. This knowledge is paramount for accelerating synthetic chemistry, streamlining process development, and ultimately, facilitating the journey of novel isoquinoline-based compounds from the laboratory to clinical application.

References

Purity Analysis of 4-Bromo-8-nitroisoquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-8-nitroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern offers a scaffold for the synthesis of a diverse range of pharmacologically active molecules. As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is paramount to the safety, efficacy, and reproducibility of the final drug product. This technical guide provides a comprehensive overview of the purity analysis of this compound, offering a scientifically grounded framework for researchers, scientists, and drug development professionals. The methodologies and rationale presented herein are rooted in established analytical principles and draw upon documented procedures for analogous isoquinoline derivatives to ensure a robust and reliable approach.

Physicochemical Characterization

A foundational aspect of purity analysis is the unambiguous identification of the target compound. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Chemical Formula C₉H₅BrN₂O₂--INVALID-LINK--[1]
Molecular Weight 253.055 g/mol --INVALID-LINK--[1]
CAS Number 677702-62-4--INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[1]
Purity (Typical) 95-98%--INVALID-LINK--, --INVALID-LINK--[1][2]

Impurity Profiling: A Synthesis-Based Approach

A robust purity analysis begins with a thorough understanding of the potential impurities that may arise during the synthesis of this compound. While a specific synthetic route for this compound is not widely published, a plausible and efficient pathway can be extrapolated from the well-documented synthesis of its isomer, 5-bromo-8-nitroisoquinoline.[3] This process typically involves the bromination of isoquinoline followed by nitration.

The following diagram illustrates a probable synthetic pathway and the potential impurities that could be generated at each step.

G cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurities Isoquinoline Isoquinoline 4-Bromoisoquinoline 4-Bromoisoquinoline Isoquinoline->4-Bromoisoquinoline Bromination This compound This compound 4-Bromoisoquinoline->this compound Nitration Unreacted Isoquinoline Unreacted Isoquinoline Regioisomers (e.g., 5-Bromoisoquinoline) Regioisomers (e.g., 5-Bromoisoquinoline) Dibrominated Isoquinolines Dibrominated Isoquinolines Unreacted 4-Bromoisoquinoline Unreacted 4-Bromoisoquinoline Other Nitro-isomers (e.g., 4-Bromo-5-nitroisoquinoline) Other Nitro-isomers (e.g., 4-Bromo-5-nitroisoquinoline) Bromination Bromination Bromination->Unreacted Isoquinoline Bromination->Regioisomers (e.g., 5-Bromoisoquinoline) Bromination->Dibrominated Isoquinolines Nitration Nitration Nitration->Unreacted 4-Bromoisoquinoline Nitration->Other Nitro-isomers (e.g., 4-Bromo-5-nitroisoquinoline)

Caption: Plausible synthesis and impurity profile of this compound.

Based on this synthetic rationale, the following categories of impurities should be considered during purity analysis:

  • Starting Materials: Residual isoquinoline and 4-bromoisoquinoline.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic precursors.

  • By-products:

    • Regioisomers: Formation of other brominated or nitrated isomers (e.g., 5-bromo-8-nitroisoquinoline, 4-bromo-5-nitroisoquinoline). The synthesis of 5-bromo-8-nitroisoquinoline notes the difficulty in removing the 8-bromoisoquinoline isomer, highlighting the importance of chromatographic separation.[3]

    • Over-reaction Products: Di-brominated or di-nitrated isoquinolines.

  • Reagents and Solvents: Residual reagents from the bromination and nitration steps, as well as any solvents used in the synthesis and purification.

A comprehensive purity analysis must employ analytical techniques capable of separating and detecting these potential impurities.

Analytical Methodologies for Purity Determination

A multi-faceted approach utilizing chromatographic and spectroscopic techniques is essential for a thorough purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of non-volatile, polar organic molecules like this compound. The method's high resolution makes it ideal for separating the target compound from closely related impurities.

Rationale for Method Development:

The selection of chromatographic conditions is critical for achieving optimal separation. For isoquinoline derivatives, a C18 stationary phase is a common and effective choice. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of the basic nitrogen in the isoquinoline ring.

Experimental Protocol: RP-HPLC for Purity Analysis

The following protocol is a robust starting point for the purity analysis of this compound, based on established methods for similar compounds.[4]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or DAD for peak purity analysis).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

Before sample analysis, the performance of the HPLC system should be verified through a series of system suitability tests. This ensures the reliability and consistency of the analytical data.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n≥5 injections)Demonstrates the precision of the injection and detection system.

The following diagram outlines the HPLC workflow for purity analysis.

G Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Data Analysis & Purity Calculation Data Analysis & Purity Calculation UV Detection->Data Analysis & Purity Calculation

Caption: HPLC workflow for purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile or semi-volatile impurities, such as residual solvents or certain reaction by-products, GC-MS is a powerful technique.

Rationale for Application:

GC-MS provides excellent separation of volatile compounds and offers definitive identification through mass spectral data. This is particularly useful for identifying unknown peaks in the chromatogram.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation:

    • Gas chromatograph with a headspace autosampler and a mass selective detector.

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C, hold for 5 minutes.

    • Injector Temperature: 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Sample Preparation (Headspace):

    • Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

    • Seal the vial and incubate at a specified temperature (e.g., 80 °C) before injection.

Spectroscopic Techniques for Structural Confirmation

While HPLC provides quantitative data on purity, spectroscopic techniques are essential for the structural elucidation of the main component and any isolated impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of this compound and identifying any isomeric impurities. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the parent compound and its fragments.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and the aromatic C-H and C=C bonds.

Conclusion

The purity analysis of this compound is a critical step in ensuring the quality and safety of pharmaceutical products derived from this important intermediate. A comprehensive approach, grounded in a thorough understanding of the synthetic pathway and potential impurities, is essential. The strategic application of chromatographic techniques, particularly RP-HPLC for non-volatile impurities and GC-MS for volatile components, provides a robust framework for quantitative purity assessment. These methods, coupled with spectroscopic techniques for structural confirmation, enable a high degree of confidence in the quality of this compound used in drug development. The protocols and rationale presented in this guide offer a solid foundation for developing and validating analytical methods that meet the stringent requirements of the pharmaceutical industry.

References

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 4-Bromo-8-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-8-nitroisoquinoline is a strategically functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its molecular structure, synthesis, spectral properties, and reactivity. We will delve into the causal factors influencing its synthesis and reactivity, offering field-proven insights for its application in the development of novel chemical entities. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of complex molecules, particularly in the realm of drug discovery.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif prevalent in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] The strategic introduction of substituents onto this scaffold profoundly influences the molecule's electronic properties, reactivity, and biological profile. The presence of a bromine atom at the C4-position and a nitro group at the C8-position in this compound creates a unique electronic landscape, rendering it a highly valuable intermediate for further chemical elaboration.

This guide will provide a detailed exploration of the synthesis and characterization of this compound, with a focus on the practical application of this knowledge in a research and development setting. We will also explore its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and discuss its potential in the synthesis of pharmacologically relevant compounds.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₉H₅BrN₂O₂ and a molecular weight of 253.055 g/mol .[2][3] Its structure features an isoquinoline core substituted with a bromine atom at the 4-position and a nitro group at the 8-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 677702-62-4[2][4]
Molecular Formula C₉H₅BrN₂O₂[2][3]
Molecular Weight 253.055 g/mol [2]
Physical Form Solid[2][5]
Boiling Point 379.9 ± 27.0 °C at 760 mmHg[4][5]
Storage Temperature Room Temperature, sealed in dry, dark place[4]
Purity (Typical) 95-98%[2][4]

Synthesis of this compound: A Multi-step Approach

A reliable synthetic route to this compound involves a multi-step sequence starting from commercially available isoquinoline. A Chinese patent (CN104447547A) outlines a viable pathway that proceeds through key intermediates.[6][7][8] This approach offers good selectivity and is amenable to scale-up.

Synthetic Strategy Overview

The synthesis of this compound is not a trivial matter due to the directing effects of the substituents and the potential for isomer formation. A logical and reported pathway involves the initial nitration of isoquinoline, followed by bromination. However, this can lead to a mixture of isomers. A more controlled approach, as suggested by patent literature, involves the synthesis of an 8-substituted isoquinoline, followed by bromination at the 4-position.

Diagram 1: Proposed Synthetic Pathway for this compound

G cluster_0 Step 1: Synthesis of 8-Bromo-isoquinoline cluster_1 Step 2: Nitration Isoquinoline Isoquinoline 8-Bromo-isoquinoline 8-Bromo-isoquinoline Isoquinoline->8-Bromo-isoquinoline  [Ref: Patent Literature] This compound This compound 8-Bromo-isoquinoline->this compound Nitrating Agent [Ref: Patent CN104447547A]

Caption: A proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Adapted from CN104447547A)

The following protocol is an interpretation of the synthetic route described in the patent literature and should be adapted and optimized under appropriate laboratory settings.

Step 1: Synthesis of 8-Bromo-isoquinoline (Illustrative)

While the patent focuses on the subsequent steps, the synthesis of 8-bromoisoquinoline can be achieved through established methods, often involving electrophilic bromination of isoquinoline under controlled conditions to favor substitution at the 8-position.

Step 2: Nitration of 4-Nitroisoquinoline to yield 4-Nitro-8-bromo-isoquinoline

  • Rationale: The patent describes the bromination of 4-nitroisoquinoline to yield the target compound. This suggests that the nitro group at the 4-position directs the incoming bromo group to the 8-position. This is a key insight into controlling the regioselectivity of the halogenation.

  • Reaction: 4-nitroisoquinoline is reacted with a brominating agent. The patent mentions that this route can lead to 4-nitro-5-bromo-isoquinoline as the major product, with the desired 4-nitro-8-bromo-isoquinoline as a minor product, highlighting the challenges in controlling regioselectivity.[6][8]

Alternative and More Direct Route:

A more direct synthesis, as implied by the patent's focus on overcoming prior art limitations, would involve the nitration of a pre-brominated isoquinoline.

Protocol for the Nitration of 4-Bromoisoquinoline (Hypothetical, based on standard nitration conditions):

  • Dissolution: Dissolve 4-bromoisoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C). The use of a strong acid protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing substitution to the benzene ring.

  • Nitration: Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining the low temperature. The nitro group will preferentially add to the 8-position due to the directing effects of the existing ring system and the bromine substituent.

  • Quenching and Isolation: After the reaction is complete, pour the mixture over ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the bromine atom. Protons in proximity to the nitro group are expected to be shifted downfield.

¹³C NMR: The ¹³C NMR spectrum should display nine signals corresponding to the nine carbon atoms of the isoquinoline core. The carbons bearing the bromine and nitro groups will have their chemical shifts significantly affected.

Comparative Spectral Data: For reference, the experimental ¹H and ¹³C NMR data for the precursor, 4-bromoisoquinoline, and the isomer, 5-bromo-8-nitroisoquinoline, are provided below.

Table 2: NMR Data for 4-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline

Compound¹H NMR (Solvent)¹³C NMR (Solvent)Source
4-Bromoisoquinoline (CDCl₃) δ: 9.05 (s, 1H), 8.61 (s, 1H), 8.13 (d, J=8.4 Hz, 1H), 8.05 (d, J=8.4 Hz, 1H), 7.82 (t, J=7.6 Hz, 1H), 7.69 (t, J=7.6 Hz, 1H)(DMSO-d₆) δ: 152.9, 144.6, 134.3, 133.9, 129.3, 128.4, 127.9, 120.3, 118.5[9][10]
5-Bromo-8-nitroisoquinoline (DMSO-d₆) δ: 9.78 (s, 1H), 8.84 (d, J=5.9 Hz, 1H), 8.35 (d, J=8.2 Hz, 1H), 8.33 (d, J=8.3 Hz, 1H), 8.12 (dd, J=6.0, 0.8 Hz, 1H)(DMSO-d₆) δ: 148.1, 145.7, 145.3, 134.5, 133.4, 127.8, 125.8, 120.0, 118.9[4][9]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-Br stretching, and the aromatic C-H and C=C/C=N stretching vibrations of the isoquinoline ring.

  • NO₂ Stretching: Strong absorptions are anticipated around 1530-1550 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).

  • Aromatic C-H Stretching: Bands are expected above 3000 cm⁻¹.

  • C=C and C=N Stretching: A series of bands in the 1620-1450 cm⁻¹ region.

  • C-Br Stretching: A band in the lower frequency region, typically below 800 cm⁻¹.

For comparison, the IR spectrum of 5-bromo-8-nitroisoquinoline shows characteristic peaks at 3053, 1619, 1580, 1485, and 1374 cm⁻¹.[4][9]

Mass Spectrometry (MS)

The mass spectrum of this compound should show a molecular ion peak (M⁺) at m/z 252 and an M+2 peak of similar intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and bromine atom.

Reactivity and Synthetic Applications

The strategic placement of the bromo and nitro groups on the isoquinoline scaffold makes this compound a valuable precursor for a variety of chemical transformations, particularly in the synthesis of complex molecules for drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12] This allows for the introduction of a wide range of aryl and heteroaryl substituents at this position, enabling the rapid generation of diverse molecular libraries.

Diagram 2: Suzuki-Miyaura Coupling of this compound

G This compound This compound Coupled_Product 4-Aryl-8-nitroisoquinoline This compound->Coupled_Product Pd Catalyst, Base [Ref: General Suzuki Protocol] Arylboronic_Acid R-B(OH)₂ Arylboronic_Acid->Coupled_Product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Reduction of the Nitro Group

The nitro group at the C8-position can be readily reduced to an amino group using various reducing agents, such as SnCl₂/HCl or catalytic hydrogenation. This provides a handle for further functionalization, including acylation, alkylation, and diazotization reactions, opening up a vast chemical space for analog synthesis.

Potential Applications in Medicinal Chemistry

The isoquinoline scaffold is a cornerstone in the development of therapeutic agents.[6][13][14][15] The ability to introduce diverse substituents at the C4- and C8-positions of the isoquinoline ring system via this compound makes it an attractive starting material for the synthesis of compounds with potential applications in various therapeutic areas, including oncology, infectious diseases, and neuroscience.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a highly valuable and versatile building block for synthetic and medicinal chemists. Its unique substitution pattern allows for selective functionalization at two key positions of the isoquinoline core, enabling the efficient construction of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, offering a foundation for its application in the discovery and development of novel chemical entities. Further exploration of its reactivity and the biological activity of its derivatives is warranted and promises to yield exciting new discoveries.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-8-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways to 4-bromo-8-nitroisoquinoline, a key building block in medicinal chemistry and drug discovery. Recognizing the limited direct literature on this specific isomer, this document synthesizes established protocols for related isoquinoline functionalizations to propose a robust and rational synthetic strategy. This work is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of heterocyclic chemistry.

Introduction and Strategic Overview

This compound is a substituted isoquinoline of significant interest due to its potential as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of three distinct functional handles—the isoquinoline nitrogen, the bromo substituent, and the nitro group—allows for a wide range of subsequent chemical modifications.

While the synthesis of the isomeric 5-bromo-8-nitroisoquinoline is well-documented, the preparation of the 4-bromo variant presents unique challenges in controlling regioselectivity. This guide outlines a logical and experimentally sound two-step approach, commencing with the synthesis of the crucial intermediate, 4-bromoisoquinoline, followed by its selective nitration.

The proposed synthetic strategy is visualized in the workflow diagram below:

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration Isoquinoline Isoquinoline FourBromoisoquinoline 4-Bromoisoquinoline Isoquinoline->FourBromoisoquinoline Br₂ / Nitrobenzene, 180°C FourBromoEightNitroisoquinoline This compound FourBromoisoquinoline->FourBromoEightNitroisoquinoline KNO₃ / H₂SO₄

Caption: Proposed two-step synthesis of this compound.

Synthesis of the Key Intermediate: 4-Bromoisoquinoline

The initial and critical step in this synthetic sequence is the regioselective bromination of isoquinoline at the C4 position. Unlike the kinetically favored C5 bromination under acidic conditions, the synthesis of 4-bromoisoquinoline typically requires more forcing conditions.

Mechanistic Considerations

Electrophilic aromatic substitution on the isoquinoline ring system is heavily influenced by the protonated state of the nitrogen atom in acidic media, which deactivates the pyridine ring. Consequently, substitution occurs on the benzene ring, primarily at the C5 and C8 positions.[1] To achieve substitution at the C4 position, which is part of the pyridine ring, a different mechanistic pathway is invoked, often under neutral or high-temperature conditions.

Experimental Protocol

A well-established method for the synthesis of 4-bromoisoquinoline involves the direct bromination of isoquinoline hydrochloride in a high-boiling solvent like nitrobenzene.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, combine isoquinoline hydrochloride (1.0 eq) and nitrobenzene.

  • Heating: Heat the stirred mixture to approximately 180°C to obtain a clear solution.

  • Bromine Addition: Add bromine (1.1 eq) dropwise to the solution over a period of 1-1.5 hours, maintaining the temperature at 180°C. The evolution of hydrogen chloride gas should be observed.

  • Reaction Monitoring: After the addition is complete, continue heating and stirring at 180°C. The reaction progress can be monitored by the cessation of hydrogen chloride evolution, which typically takes 4-5 hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the 4-bromoisoquinoline product can be isolated and purified by standard techniques such as crystallization or chromatography.

ParameterValueReference
Starting MaterialIsoquinoline Hydrochloride[2]
ReagentBromine[2]
SolventNitrobenzene[2]
Temperature180°C[2]
Reaction Time4-5 hours[2]

Nitration of 4-Bromoisoquinoline

The second stage of the synthesis involves the nitration of the 4-bromoisoquinoline intermediate. The regioselectivity of this step is governed by the directing effects of the existing bromo substituent and the isoquinoline ring system.

Rationale for Regioselectivity

The nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[3] The presence of a deactivating bromo substituent at the C4 position is expected to influence the position of the incoming nitro group. While the bromine atom is an ortho-para director, the strong electron-withdrawing effect of the protonated pyridine ring under nitrating conditions will be the dominant factor, directing the electrophilic nitronium ion (NO₂⁺) to the electron-richer benzene ring, specifically at the C5 and C8 positions. The precise ratio of 5-nitro to 8-nitro isomers will depend on a combination of electronic and steric factors.

Proposed Experimental Protocol

Drawing from the well-established procedures for the nitration of isoquinoline and its derivatives, a reliable protocol for the nitration of 4-bromoisoquinoline can be proposed. The following methodology is adapted from the synthesis of 5-bromo-8-nitroisoquinoline.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked, round-bottomed flask fitted with an internal thermometer and a mechanical stirrer, charge concentrated sulfuric acid (96%) and cool to 0°C.

  • Substrate Addition: Slowly add 4-bromoisoquinoline (1.0 eq) to the stirred acid, ensuring the internal temperature is maintained below 30°C.

  • Cooling: Cool the solution to -10°C.

  • Nitrating Agent Addition: Add potassium nitrate (1.05 eq) portion-wise, maintaining the internal temperature below -10°C.

  • Reaction: Stir the mixture at -10°C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quenching: Pour the reaction mixture onto crushed ice.

  • Work-up and Isolation: Neutralize the acidic solution with a base (e.g., 25% aqueous ammonia) to precipitate the crude product. The solid can then be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to separate the potential 5-nitro and 8-nitro isomers.

ParameterProposed ValueRationale/Reference
Starting Material4-Bromoisoquinoline-
ReagentPotassium NitrateStandard nitrating agent in H₂SO₄[4]
SolventConcentrated Sulfuric AcidStandard solvent for nitration[4]
Temperature-10°C to room temperatureControlled temperature to manage reaction exothermicity and selectivity[4]
Reaction TimeOvernightTo ensure complete reaction

The relationship between the starting materials and the final product through the key intermediate is illustrated below:

Chemical_Transformation Isoquinoline Isoquinoline FourBromoisoquinoline 4-Bromoisoquinoline Isoquinoline->FourBromoisoquinoline Bromination FourBromoEightNitroisoquinoline This compound FourBromoisoquinoline->FourBromoEightNitroisoquinoline Nitration

Caption: Synthetic pathway from isoquinoline to this compound.

Conclusion

The synthesis of this compound, while not extensively described in the literature, can be logically approached through a two-step sequence involving the bromination of isoquinoline to form 4-bromoisoquinoline, followed by a regioselective nitration. This guide provides a detailed, experimentally grounded framework for researchers to undertake this synthesis. The provided protocols, based on established chemical principles and analogous transformations, offer a high probability of success. Careful control of reaction conditions, particularly temperature, will be paramount in achieving the desired regioselectivity and maximizing yields.

References

An In-depth Technical Guide to 4-Bromo-8-nitroisoquinoline: Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The targeted functionalization of this heterocyclic system allows for the fine-tuning of molecular properties, a critical aspect of modern drug discovery. This guide focuses on a specific, yet important derivative: 4-Bromo-8-nitroisoquinoline. While not as extensively documented as some of its isomers, its unique substitution pattern presents both challenges and opportunities in synthetic chemistry and drug design. This document serves as a comprehensive technical resource, elucidating a plausible and scientifically grounded pathway for its synthesis and characterization, drawing upon established principles of isoquinoline chemistry.

The Isoquinoline Core: A Privileged Scaffold

The isoquinoline nucleus, a bicyclic aromatic system with a nitrogen atom at position 2, is a recurring motif in a vast array of pharmacologically active molecules. Its rigid structure provides a defined orientation for substituents, facilitating specific interactions with biological targets. The electronic nature of the ring system, with its electron-deficient pyridine ring and electron-rich benzene ring, dictates the regioselectivity of its chemical transformations.

Strategic Synthesis of this compound: A Plausible Two-Step Approach

While a definitive "discovery" paper for this compound is not readily found in the literature, its synthesis can be logically approached through a two-step electrophilic substitution strategy starting from the parent isoquinoline. This proposed pathway is based on well-established and reliable methodologies for the selective functionalization of the isoquinoline ring.[1] The overall strategy involves the initial bromination of isoquinoline to yield the key intermediate, 4-bromoisoquinoline, followed by a regioselective nitration.

Synthesis_Pathway Isoquinoline Isoquinoline Step1 Bromination Isoquinoline->Step1 Br2, Nitrobenzene, 180°C Intermediate 4-Bromoisoquinoline Step1->Intermediate Step2 Nitration Intermediate->Step2 KNO3, H2SO4 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Selective Bromination of Isoquinoline to 4-Bromoisoquinoline

The first critical step is the regioselective introduction of a bromine atom at the C4 position of the isoquinoline ring. Direct bromination of isoquinoline can lead to a mixture of products; however, specific conditions can favor the formation of the 4-bromo isomer. A method adapted from the literature provides a robust protocol for this transformation.[2]

Causality of Experimental Choices:

  • Reactant: Isoquinoline hydrochloride is often used as the starting material. The protonated nitrogen deactivates the pyridine ring towards electrophilic attack, thereby directing substitution to the benzene ring. However, for the synthesis of 4-bromoisoquinoline, the free base in a high-boiling solvent is effective.

  • Reagent: Elemental bromine (Br₂) is the electrophilic source.

  • Solvent: A high-boiling, inert solvent such as nitrobenzene is employed to achieve the necessary reaction temperature.

  • Temperature: The reaction is typically carried out at an elevated temperature (around 180°C) to overcome the activation energy for the substitution.

Experimental Protocol: Synthesis of 4-Bromoisoquinoline

  • Reaction Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place isoquinoline and nitrobenzene.

  • Heating: Heat the mixture with stirring to approximately 180°C to obtain a clear solution.

  • Bromine Addition: Add bromine dropwise to the heated solution over a period of about 1.5 hours. A smooth evolution of hydrogen bromide gas should be observed.

  • Reaction Monitoring: After the addition is complete, continue heating and stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled, and the product is isolated. This typically involves removal of the solvent under reduced pressure and purification of the residue.

  • Purification: The crude 4-bromoisoquinoline can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Step 2: Regioselective Nitration of 4-Bromoisoquinoline

The second step involves the introduction of a nitro group onto the 4-bromoisoquinoline intermediate. The directing effects of the existing bromine atom and the heterocyclic nitrogen atom are crucial in determining the position of nitration. In a strongly acidic medium, the isoquinoline nitrogen is protonated, further deactivating the pyridine ring. The bromine atom is a deactivating but ortho-, para-directing group. Therefore, nitration is expected to occur on the benzene ring, with the C5 and C8 positions being the most likely candidates. Drawing parallels from the nitration of 5-bromoisoquinoline, which predominantly yields 5-bromo-8-nitroisoquinoline, it is plausible that the nitration of 4-bromoisoquinoline will also favor substitution at the C8 position.[3]

Causality of Experimental Choices:

  • Reactant: 4-Bromoisoquinoline.

  • Reagents: A mixture of a nitrate salt (e.g., potassium nitrate, KNO₃) and concentrated sulfuric acid (H₂SO₄) is a classic and effective nitrating agent. This mixture generates the highly electrophilic nitronium ion (NO₂⁺) in situ.

  • Solvent: Concentrated sulfuric acid serves as both the solvent and the catalyst.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 to -10°C) to control the exothermic reaction and minimize the formation of byproducts.

Experimental Protocol: Synthesis of this compound (Proposed)

  • Dissolution: In a three-necked, round-bottomed flask equipped with a thermometer, mechanical stirrer, and an addition funnel, dissolve 4-bromoisoquinoline in concentrated sulfuric acid, maintaining a low temperature (e.g., 0°C).

  • Nitrating Agent Addition: Add potassium nitrate portion-wise to the stirred solution, ensuring the internal temperature is maintained below -10°C.

  • Reaction: Stir the mixture at a low temperature for a specified period (e.g., 1 hour), and then allow it to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., aqueous ammonia) to precipitate the crude product.

  • Isolation and Purification: Isolate the solid product by filtration, wash with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of heptane and toluene) or by column chromatography.

Physicochemical Properties and Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 677702-62-4[4]
Molecular Formula C₉H₅BrN₂O₂[5]
Molecular Weight 253.06 g/mol [4]
Appearance Solid-
Purity Typically >95%[4]

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The chemical shifts and coupling constants of the aromatic protons will provide definitive evidence for the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern can also offer structural insights.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹) and the aromatic C-H and C=C bonds.

Applications in Research and Drug Development

The presence of three key functionalities in this compound—the isoquinoline core, the bromo substituent, and the nitro group—makes it a versatile building block for further chemical modifications.

Applications cluster_bromo Bromo Group (C4) cluster_nitro Nitro Group (C8) cluster_isoquinoline Isoquinoline Ring Start This compound CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Start->CrossCoupling NucleophilicSubstitution Nucleophilic Aromatic Substitution Start->NucleophilicSubstitution Reduction Reduction to Amino Group Start->Reduction NAlkylation N-Alkylation/N-Oxidation Start->NAlkylation

References

Methodological & Application

Strategic C-C Bond Formation on the Isoquinoline Scaffold: Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-8-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Process Chemistry

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The functionalization of this heterocycle is crucial for modulating pharmacological activity, and the Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds with precision and efficiency.[1][2] This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of 4-bromo-8-nitroisoquinoline, a substrate of interest due to its unique electronic properties. We delve into the mechanistic underpinnings, critical reaction parameters, and step-by-step methodologies designed for researchers, medicinal chemists, and process development scientists. This document aims to serve as a comprehensive resource, blending theoretical principles with practical, field-tested insights to enable the successful synthesis of novel 4-aryl-8-nitroisoquinoline derivatives.

Introduction: The Significance of the Isoquinoline Core and the Suzuki Coupling

Isoquinoline and its derivatives are integral to drug discovery, with applications spanning from anticancer agents to antihypertensive drugs. The ability to precisely modify the isoquinoline skeleton allows for the fine-tuning of a compound's structure-activity relationship (SAR). The Suzuki-Miyaura reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling of an organohalide with an organoboron species, is an indispensable tool in this endeavor.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it a highly favored method for constructing biaryl and heteroaryl-aryl structures.[1]

The substrate at the heart of this guide, this compound, presents a unique synthetic challenge and opportunity. The presence of the strongly electron-withdrawing nitro group at the C8 position significantly influences the electronic character of the isoquinoline ring system. This electronic modification is expected to enhance the reactivity of the C4-Br bond towards oxidative addition, a key step in the catalytic cycle.[4] However, the nitro group also introduces the potential for side reactions if conditions are not carefully controlled. This guide will navigate these intricacies to provide a robust framework for successful coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][5][6] Understanding this mechanism is paramount for rational optimization and troubleshooting. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[1] The electron-deficient nature of the substrate should facilitate this step.

  • Transmetalation: The organic moiety from the organoboron species (R²) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic boronate "ate" complex (e.g., [R²B(OH)₃]⁻) that readily reacts with the Pd(II) intermediate.[3][7][8]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][5]

Suzuki_Catalytic_Cycle cluster_steps pd0 Pd(0)L₂ (Active Catalyst) pdII_complex Ar-Pd(II)L₂-X pd0->pdII_complex + Ar-X substrate Ar-X (this compound) oxidative_addition Oxidative Addition diaryl_pdII Ar-Pd(II)L₂-R pdII_complex->diaryl_pdII + [R-B(OH)₃]⁻ - X⁻ boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., OH⁻) transmetalation Transmetalation diaryl_pdII->pd0 - Ar-R product Ar-R (Product) diaryl_pdII->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Reaction Parameters

The success of the Suzuki coupling hinges on the judicious selection of four key components: the catalyst (and ligand), the base, the solvent, and the boron reagent.

Palladium Catalyst and Ligand Selection

While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalysis often employs a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand. For heteroaromatic substrates like isoquinolines, electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often superior.[2][3][9] They promote faster oxidative addition and reductive elimination, leading to higher turnover numbers and broader substrate scope.[10]

  • For General Screening: Pd(PPh₃)₄ is a reliable starting point.

  • For Challenging Couplings: Systems like Pd(OAc)₂ with ligands such as SPhos, XPhos, or RuPhos often provide superior yields, especially with sterically hindered boronic acids.[10] These ligands have proven highly effective for coupling heteroaryl halides.[11]

The Critical Role of the Base

The base is not a mere spectator; it is essential for the transmetalation step.[7][8] Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species.[12][13] The choice of base can dramatically affect reaction yield and must be matched to the substrates and solvent.

BaseTypeTypical ConditionsComments
K₂CO₃ Mild InorganicAqueous/organic biphasic (e.g., Toluene/H₂O)A common, cost-effective choice. Good for many standard couplings.[5]
Cs₂CO₃ Strong InorganicAnhydrous organic (e.g., Dioxane, THF)More soluble in organic solvents than K₂CO₃. Often effective when other bases fail.
K₃PO₄ Moderate InorganicAnhydrous or aqueous organic solventsA versatile and highly effective base, particularly with hindered substrates.[10]
KF Mild InorganicAnhydrous organic solventsThe fluoride ion is thought to play a unique role in activating the boronic acid without being strongly basic, which is useful for base-sensitive functional groups.[7]
KOtBu Strong OrganicAnhydrous organic solventsA very strong base, typically used for less reactive aryl chlorides. May not be necessary for the activated this compound.
Solvent Systems

The solvent must solubilize the organic halide, the boronic acid, the catalyst, and the base (or at least facilitate the multiphasic reaction). The polarity and coordinating ability of the solvent can significantly influence the reaction.[14][15][16]

  • Aprotic Solvents: 1,4-Dioxane, Toluene, and Tetrahydrofuran (THF) are widely used, often with an aqueous solution of the base.[3]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be an excellent choice due to its high polarity, which can help dissolve all components and stabilize charged intermediates.[16]

  • Alcohol Solvents: n-Butanol has been shown to be an ideal solvent for certain heteroaryl couplings, sometimes outperforming traditional choices.[10]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and side reactions.

Materials and Equipment
  • Substrates: this compound (1.0 equiv), Arylboronic acid (1.1–1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.03–0.05 equiv) or Pd(OAc)₂ (0.03 equiv) with SPhos (0.06 equiv)

  • Base: K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Equipment: Schlenk flask or reaction vial with a screw cap, magnetic stirrer and stir bar, heating mantle or oil bath, condenser, inert gas line (N₂ or Ar), syringes, needles, standard laboratory glassware for workup.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 253 mg, 1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water). It is crucial to degas the solvents beforehand by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-8-nitroisoquinoline product.

Troubleshooting and Optimization

Even robust reactions can encounter issues. A logical approach to troubleshooting is essential for success.

Troubleshooting_Workflow start Reaction Issue (e.g., Low Yield, No Reaction) check_reagents Check Reagent Quality - Fresh catalyst? - Anhydrous solvent? - Boronic acid quality? start->check_reagents check_conditions Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Sufficient stirring? start->check_conditions side_products Significant Side Products start->side_products low_yield Low Yield / Incomplete Conversion check_reagents->low_yield check_conditions->low_yield opt_catalyst Screen Different Catalyst/Ligand System (e.g., Pd(OAc)₂/SPhos) low_yield->opt_catalyst Yes opt_base Screen Different Base (e.g., Cs₂CO₃, K₃PO₄) low_yield->opt_base Yes opt_solvent Change Solvent System (e.g., Toluene, DMF) low_yield->opt_solvent Yes opt_temp Adjust Temperature low_yield->opt_temp Yes protodeboronation Protodeboronation Observed? (Ar-H instead of Ar-R) side_products->protodeboronation Yes homocoupling Homocoupling Observed? (R-R) side_products->homocoupling Yes use_anhydrous Use Strictly Anhydrous Conditions & Stronger Base protodeboronation->use_anhydrous degas_rigorously Improve Degassing Procedure homocoupling->degas_rigorously

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Common Issues & Solutions:

  • No Reaction: Verify the activity of the palladium catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Ensure the inert atmosphere was rigorously maintained.

  • Low Yield: The reaction may be sterically or electronically challenging. Screen a more robust ligand (e.g., SPhos), a stronger base (e.g., K₃PO₄), or a different solvent (e.g., DMF). Increasing the temperature may also be beneficial.

  • Protodeboronation: This occurs when the boronic acid reacts with trace water or protons to revert to an arene. Using rigorously dried solvents, a stronger base, or switching to an organotrifluoroborate salt can mitigate this issue.[3][7]

  • Homocoupling: The formation of biaryl products from the boronic acid (R-R) can occur if oxygen is present. Ensure the reaction mixture and solvents are thoroughly deoxygenated.

  • Nitro Group Reduction: While standard Suzuki conditions are generally compatible, some palladium catalysts, especially under hydrogen, can reduce nitro groups.[17] If this is observed, stick to phosphine-ligated Pd(0) catalysts and ensure the reaction is run under a strictly inert (N₂ or Ar) atmosphere. The use of nitroarenes as coupling partners is well-documented and generally successful without reduction.[18][19][20]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for synthesizing novel chemical entities for drug discovery and materials science. By understanding the underlying reaction mechanism and systematically optimizing the choice of catalyst, base, and solvent, researchers can overcome the unique challenges posed by this electron-deficient substrate. The protocols and troubleshooting guide presented here provide a solid foundation for the successful development of a wide range of 4-aryl-8-nitroisoquinoline derivatives, paving the way for new therapeutic innovations.

References

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 4-Bromo-8-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline framework is a privileged structure in medicinal chemistry, forming the core of a vast array of pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Within this chemical class, 4-Bromo-8-nitroisoquinoline emerges as a particularly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates.

This guide provides a detailed exploration of the key synthetic transformations of this compound. We will delve into the underlying principles and provide robust, step-by-step protocols for three primary reaction classes: the reduction of the nitro group, palladium-catalyzed cross-coupling reactions at the bromide position, and nucleophilic aromatic substitution. The strategic combination of these reactions allows for the controlled and efficient construction of diverse molecular architectures essential for modern drug discovery.

Foundational Transformation: Reduction of the 8-Nitro Group

The conversion of the 8-nitro group to a primary amine is often the first strategic step in a synthetic sequence. The resulting 8-amino-4-bromoisoquinoline provides a nucleophilic handle that is crucial for subsequent derivatization, such as acylation, alkylation, or diazotization. The choice of reducing agent is critical to ensure chemoselectivity, preserving the C-Br bond for later-stage cross-coupling reactions.

Causality of Reagent Selection: While catalytic hydrogenation with Pd/C is a common method for nitro reduction, it carries a significant risk of hydrodebromination (loss of the bromine atom). Therefore, dissolving metal reductions under acidic conditions, such as with tin(II) chloride (SnCl₂), are preferred. SnCl₂ is a mild and selective reagent that readily reduces aromatic nitro groups to anilines while leaving aryl halides intact.

Protocol 2.1: Selective Reduction to 8-Amino-4-bromoisoquinoline

Workflow Overview:

G start This compound in Ethanol/HCl reagent Add SnCl2·2H2O (5 equiv.) start->reagent reaction Reflux for 2-4 hours (Monitor by TLC) reagent->reaction workup Cool to RT Neutralize with aq. NaOH reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Dry, Concentrate & Purify (Column Chromatography) extraction->purification product 8-Amino-4-bromoisoquinoline purification->product G start This compound (1 equiv) Arylboronic Acid (1.2 equiv) Base (e.g., K2CO3, 2 equiv) catalyst Add Pd(PPh3)4 (3-5 mol%) in Dioxane/H2O start->catalyst reaction Degas with N2/Ar Heat to 80-100 °C for 4-16h catalyst->reaction workup Cool to RT Dilute with EtOAc & H2O reaction->workup extraction Separate layers Extract aqueous with EtOAc workup->extraction purification Dry, Concentrate & Purify (Column Chromatography) extraction->purification product 4-Aryl-8-nitroisoquinoline purification->product G start This compound (1 equiv) Amine (1.2 equiv) Base (NaOtBu, 1.4 equiv) catalyst Add Pd2(dba)3 (2 mol%) & Xantphos (4 mol%) in Toluene start->catalyst reaction Degas with N2/Ar Heat to 90-110 °C for 12-24h catalyst->reaction workup Cool to RT Dilute with EtOAc Filter through Celite reaction->workup extraction Wash with H2O & Brine workup->extraction purification Dry, Concentrate & Purify (Column Chromatography) extraction->purification product 4-Amino-8-nitroisoquinoline Derivative purification->product G sub This compound add Addition Step: Nucleophilic Attack sub->add + Nu⁻ nuc Nucleophile (e.g., RO⁻, R₂NH) meisenheimer Meisenheimer Complex (Resonance Stabilized by NO2) add->meisenheimer elim Elimination Step: Loss of Bromide meisenheimer->elim - Br⁻ prod Substituted Product elim->prod G A This compound B 4-(Pyridin-3-yl)-8-nitroisoquinoline A->B Suzuki Coupling (Pyridin-3-ylboronic acid, Pd(PPh3)4, K2CO3) C 4-(Pyridin-3-yl)isoquinolin-8-amine B->C Nitro Reduction (SnCl2, HCl/EtOH) D N-(4-(Pyridin-3-yl)isoquinolin-8-yl)acetamide C->D Acylation (Acetyl Chloride, Pyridine)

Application Notes and Protocols: Chemoselective Reduction of 4-Bromo-8-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 8-Amino-4-bromo-isoquinoline

In the landscape of modern medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The targeted synthesis of functionalized isoquinolines is therefore a critical endeavor in drug discovery. 8-Amino-4-bromo-isoquinoline, in particular, represents a versatile building block. The amino group at the C8 position serves as a key handle for a variety of synthetic transformations, including N-alkylation, N-acylation, and diazotization, enabling the introduction of diverse pharmacophores.[1] Simultaneously, the bromo substituent at the C4 position provides a reactive site for transition-metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.[1]

The synthesis of this valuable intermediate from 4-Bromo-8-nitroisoquinoline presents a classic chemoselectivity challenge: the reduction of the nitro group to an amine must be achieved without compromising the integrity of the carbon-bromine bond. This application note provides a comprehensive guide to navigating this challenge, offering detailed, field-proven protocols for the efficient and selective reduction of this compound.

Navigating Chemoselectivity: A Comparative Overview of Reduction Strategies

The primary obstacle in the reduction of this compound is the potential for reductive dehalogenation, a common side reaction in catalytic hydrogenation of aryl halides.[2] While standard catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is highly efficient for nitro group reduction, it often leads to the undesired cleavage of the C-Br bond.[3] Therefore, alternative, milder, and more selective methods are required.

This guide focuses on two robust and widely employed methods that have demonstrated excellent chemoselectivity for the reduction of nitroarenes in the presence of halogen substituents: Iron-mediated reduction and Tin(II) chloride reduction .

MethodAdvantagesDisadvantages
Iron/Acid or Salt - High chemoselectivity for nitro group over halogens- Inexpensive and readily available reagents- Environmentally benign byproduct (iron oxides)- Can require acidic conditions- Work-up can be challenging due to the formation of iron sludge[4]
Tin(II) Chloride - Mild reaction conditions- High yields and good selectivity[5]- Stoichiometric amounts of tin salts are required- Tin byproducts can be toxic and require careful disposal- Work-up can be complicated by the formation of tin hydroxides[5]
Catalytic Transfer Hydrogenation - Avoids the use of high-pressure hydrogen gas- Can be highly chemoselective with appropriate catalyst and hydrogen donor selection- Catalyst optimization may be required- Some catalysts can still cause dehalogenation

Recommended Protocols

The following protocols provide detailed, step-by-step procedures for the chemoselective reduction of this compound.

Protocol 1: Iron-Mediated Reduction in Acetic Acid

This method is a classic and reliable approach for the selective reduction of aromatic nitro compounds. The use of iron in a mildly acidic medium, such as acetic acid, provides a robust system that favors the reduction of the nitro group while leaving the bromo substituent intact.[6]

Causality of Experimental Choices:

  • Iron Powder: Acts as the reducing agent, transferring electrons to the nitro group.

  • Acetic Acid: Serves as a proton source and helps to activate the surface of the iron powder.

  • Ethanol/Water Solvent System: Provides good solubility for both the organic substrate and the inorganic reagents.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 9:1 v/v ratio).

  • Reagent Addition: To the stirred suspension, add glacial acetic acid (e.g., 10-20 equivalents) followed by iron powder (5-10 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the excess iron and iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.

    • Combine the filtrate and washings and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is approximately 7-8. Be cautious as CO₂ evolution can cause foaming.[4]

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 8-Amino-4-bromo-isoquinoline.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Tin(II) Chloride Dihydrate Reduction

The use of stannous chloride (SnCl₂·2H₂O) is another highly effective method for the chemoselective reduction of aromatic nitro compounds in the presence of halogens. This method is often preferred for its mild conditions and high yields.[5]

Causality of Experimental Choices:

  • Tin(II) Chloride Dihydrate: A mild reducing agent that selectively reduces the nitro group.

  • Ethanol: A common solvent that provides good solubility for the substrate and reagent.

  • Concentrated HCl (optional but recommended): Can accelerate the reaction and aid in the dissolution of tin salts during work-up.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the solution. If desired, a small amount of concentrated hydrochloric acid can be added to catalyze the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 80 °C) and monitor the reaction progress by TLC. The reaction is usually complete within 1-4 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

    • Carefully basify the mixture to a pH of ~8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. This will precipitate tin salts as tin hydroxides.

    • Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake with ethyl acetate.

    • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 8-Amino-4-bromo-isoquinoline by column chromatography on silica gel or recrystallization.

Data Presentation and Comparison

ParameterProtocol 1: Iron-MediatedProtocol 2: Tin(II) Chloride
Reducing Agent Iron PowderTin(II) Chloride Dihydrate
Equivalents of Reductant 5-10 eq.4-5 eq.
Solvent Ethanol/WaterEthanol
Additive Acetic AcidConc. HCl (optional)
Temperature Reflux (80-90 °C)Reflux (~80 °C)
Typical Reaction Time 2-6 hours1-4 hours
Work-up Complexity Moderate (filtration of iron sludge)Moderate (precipitation and filtration of tin salts)
Chemoselectivity ExcellentExcellent

Visualizations

Overall Reaction Workflow

G cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Work-up & Purification cluster_product Final Product start This compound protocol1 Protocol 1: Fe / AcOH start->protocol1 Choose Protocol protocol2 Protocol 2: SnCl2·2H2O start->protocol2 Choose Protocol workup Neutralization, Extraction, Purification protocol1->workup protocol2->workup product 8-Amino-4-bromo-isoquinoline workup->product

Caption: Workflow for the reduction of this compound.

The Chemoselectivity Challenge

Caption: Desired vs. undesired reduction pathways.

Troubleshooting and Expert Insights

  • Monitoring the Reaction: TLC is the most convenient method for monitoring the reaction progress. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting material, product, and any potential intermediates. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

  • Incomplete Reaction: If the reaction stalls, adding a fresh portion of the reducing agent and/or the acidic additive can often drive it to completion. Ensure vigorous stirring to maintain good contact between the reagents.

  • Difficult Work-up (Iron Method): The formation of a fine iron oxide sludge can make filtration slow. Using a generous pad of Celite® is crucial. In some cases, diluting the reaction mixture with a larger volume of solvent before filtration can help.

  • Difficult Work-up (Tin Method): The precipitation of tin hydroxides can sometimes lead to the formation of a gelatinous precipitate that is difficult to filter. Ensuring the pH is carefully controlled during basification is important. Adding the reaction mixture to a vigorously stirred biphasic system of ethyl acetate and aqueous base can sometimes improve the separation.

  • Product Purity: The crude product may contain residual metal salts. A thorough aqueous wash during the work-up is essential. If the product is a solid, recrystallization is often an effective purification method. For oils or stubborn impurities, column chromatography is recommended.

References

The Strategic Utility of 4-Bromo-8-nitroisoquinoline in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of 4-bromo-8-nitroisoquinoline as a key building block in medicinal chemistry. We will delve into its synthetic utility, explore its role in generating diverse molecular scaffolds, and provide detailed protocols for its derivatization and subsequent evaluation. While specific, publicly available data on the biological activity of this compound derivatives is limited, we will draw upon the extensive research on the closely related and well-documented 5-bromo-8-nitroisoquinoline to provide validated protocols and illustrate the vast potential of this class of compounds.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline core is a recurring motif in a multitude of pharmacologically active compounds, both natural and synthetic.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The introduction of bromo and nitro substituents, as in this compound, bestows unique chemical reactivity, transforming the simple isoquinoline core into a powerful platform for the synthesis of novel therapeutic agents. Derivatives of the related quinoline scaffold have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1]

Strategic Importance of Bromine and Nitro Functional Groups

The bromine atom at the 4-position and the nitro group at the 8-position of the isoquinoline ring are not merely passive substituents. They are strategically placed functional groups that unlock a diverse range of chemical transformations crucial for drug discovery.

  • The Bromo Group: This halogen serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] This allows for the introduction of a wide array of aryl and heteroaryl moieties, enabling the exploration of structure-activity relationships (SAR) by systematically modifying this part of the molecule.

  • The Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the entire ring system. More importantly, it can be readily reduced to a primary amine. This amino group is a key functional handle for a variety of subsequent chemical modifications, including acylation, alkylation, and diazotization, providing another avenue for library synthesis and lead optimization.[3]

The interplay of these two functional groups allows for a sequential and controlled diversification of the isoquinoline scaffold, as illustrated in the workflow below.

G cluster_0 Core Scaffold cluster_1 Diversification Pathways cluster_2 Intermediate Scaffolds cluster_3 Further Derivatization 4_bromo_8_nitro This compound Suzuki Suzuki Coupling (C-C Bond Formation) 4_bromo_8_nitro->Suzuki Arylboronic acid, Pd catalyst Nitro_Reduction Nitro Group Reduction (to Amine) 4_bromo_8_nitro->Nitro_Reduction e.g., Fe/HCl, SnCl2, H2/Pd Aryl_Isoquinoline 4-Aryl-8-nitroisoquinoline Suzuki->Aryl_Isoquinoline Amino_Isoquinoline 4-Bromo-8-aminoisoquinoline Nitro_Reduction->Amino_Isoquinoline Final_Compounds Diverse Library of Final Compounds Aryl_Isoquinoline->Final_Compounds Reduction of nitro & further derivatization Amine_Derivatization Amide/Sulfonamide Formation, Alkylation, etc. Amino_Isoquinoline->Amine_Derivatization Amine_Derivatization->Final_Compounds

Caption: Synthetic utility of this compound.

Synthesis of Bromonitroisoquinolines: A Protocol Based on a Well-Documented Isomer

Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline[3]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Potassium Nitrate

  • Heptane

  • Toluene

  • Celite

  • Dry ice-acetone bath

  • Mechanical stirrer, thermometer, and addition funnel

Procedure:

  • Preparation of the Reaction Mixture: In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, charge concentrated sulfuric acid (340 mL) and cool to 0°C.

  • Addition of Isoquinoline: Slowly add isoquinoline (40 mL, 44.0 g, 330 mmol) via the addition funnel, maintaining the internal temperature below 30°C.

  • Bromination: Cool the solution to -25°C in a dry ice-acetone bath. Add recrystallized N-bromosuccinimide (64.6 g, 363 mmol) in portions, ensuring the internal temperature is maintained between -22 and -26°C.

  • Reaction Monitoring: Stir the suspension vigorously for 2 hours at -22 ± 1°C, then for 3 hours at -18 ± 1°C.

  • Nitration: Cool the reaction mixture to below 5°C and add potassium nitrate (37.0 g, 366 mmol) in portions over 1 hour, maintaining the temperature below 10°C.

  • Quenching and Workup: Stir the mixture for an additional 2 hours at 5-10°C, then pour it onto 1.5 kg of crushed ice. Neutralize the mixture by the slow addition of concentrated ammonium hydroxide, keeping the temperature below 25°C.

  • Extraction and Purification: Extract the aqueous layer with toluene. The combined organic phases are washed, dried, and concentrated. The crude product is purified by recrystallization from a heptane/toluene mixture to yield 5-bromo-8-nitroisoquinoline.

Note on Synthesis of the 4-Bromo Isomer: The synthesis of 4-bromoisoquinoline has been reported via the bromination of isoquinoline hydrochloride in nitrobenzene at high temperatures.[4] Subsequent nitration would be required to obtain this compound. The conditions for this nitration would need to be carefully optimized to favor the desired 8-nitro isomer.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful tool for constructing biaryl scaffolds, which are prevalent in many drug molecules.[2] this compound is an excellent substrate for this reaction.

General Protocol for Suzuki-Miyaura Coupling of a Bromo-Aromatic Compound[1][5]

Materials:

  • This compound (or other bromo-aromatic substrate)

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.003 equivalents)

  • Triphenylphosphine (PPh₃) (0.009 equivalents)

  • 2 M Sodium Carbonate (Na₂CO₃) solution

  • 1-Propanol or another suitable solvent (e.g., THF/water)[1]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, the arylboronic acid, and the solvent under an inert atmosphere.

  • Catalyst and Base Addition: Add the palladium acetate, triphenylphosphine, and the sodium carbonate solution.

  • Reaction: Heat the mixture to reflux (typically 70-90°C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Table 1: Representative Suzuki Coupling Reaction Conditions

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃1-Propanol/Water901>95 (Illustrative)[5]
24-Methoxyphenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene8012Varies
33-Pyridylboronic acidPd(PPh₃)₄K₂CO₃THF/Water7018-24Varies[1]

Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Biological Potential of Bromo-Nitro Aromatic Scaffolds

While specific data for this compound derivatives is emerging, the broader class of bromo- and nitro-substituted heterocycles has demonstrated significant biological activity.

Anticancer Activity

The introduction of bromo and nitro groups onto a quinoline scaffold has been shown to enhance antiproliferative activity.[6] For instance, 6,8-dibromo-5-nitroquinoline exhibits significant cytotoxic effects.[6] This suggests that derivatives of this compound could be promising candidates for anticancer drug discovery. The mechanism of action for such compounds often involves the inhibition of key cellular processes like DNA replication and repair, potentially through the inhibition of enzymes like topoisomerase.

G cluster_0 Potential Anticancer Mechanism Drug 4-Aryl-8-aminoisoquinoline Derivative Target Topoisomerase I/II or Kinase Drug->Target Inhibition DNA DNA Replication & Transcription Target->DNA Facilitates Cell_Cycle_Arrest Cell Cycle Arrest DNA->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Plausible mechanism of action for anticancer isoquinoline derivatives.

Antimicrobial Activity

Flavonoid derivatives containing both bromo and nitro groups have demonstrated potent antimicrobial properties.[7] For example, 6-bromo-8-nitroflavone shows inhibitory effects against pathogenic bacteria.[7] This suggests that the this compound scaffold could be a valuable starting point for the development of novel antimicrobial agents. The mechanism of action could involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Table 2: Illustrative Biological Activity of Related Bromo-Nitro Compounds

Compound ClassBiological ActivityOrganism/Cell LinePotency (MIC/IC50)Reference
Bromo-nitro-quinolinesAnticancerC6, HeLa, HT29µg/mL range[6]
Bromo-nitro-flavonesAntimicrobialE. faecalis, S. aureus% concentration[7]

Conclusion and Future Directions

This compound is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its dual functional handles—the bromo group for cross-coupling and the nitro group for reduction and further derivatization—provide a robust platform for the synthesis of diverse libraries of novel compounds. While the full biological potential of its derivatives is still being explored, the compelling activities of related bromo-nitro-heterocycles in oncology and infectious diseases highlight the promise of this scaffold. Future research should focus on the systematic exploration of the chemical space around the this compound core, coupled with comprehensive biological screening to identify novel lead compounds for the development of next-generation therapeutics.

References

4-Bromo-8-nitroisoquinoline: A Versatile Scaffold for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

4-Bromo-8-nitroisoquinoline is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique arrangement of a bromine atom and a nitro group on the isoquinoline core provides orthogonal reactivity, enabling chemists to perform selective transformations at distinct positions. This dual functionality makes it an attractive starting material for the synthesis of a wide array of complex molecules, particularly in the realms of medicinal chemistry and materials science. The i[1][2]soquinoline framework itself is a prominent scaffold in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antitumor, antibacterial, and anti-inflammatory properties.

The [1][2]bromine atom at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents. Concu[3]rrently, the nitro group at the C8 position can be readily reduced to an amino group, which then serves as a handle for a multitude of subsequent chemical modifications. This application note will delve into the synthetic utility of this compound, providing detailed protocols for key transformations and highlighting its application in the construction of pharmacologically relevant molecules.

Core Reactivity and Strategic Applications

The strategic importance of this compound lies in the differential reactivity of its two key functional groups. This allows for a stepwise and controlled elaboration of the isoquinoline core.

1. Palladium-Catalyzed Cross-Coupling Reactions at the C4 Position: The carbon-bromine bond at the C4 position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed reactions.

  • Suzuki-Miyaura Coupling: This powerful reaction enables the formation of a carbon-carbon bond between the C4 position of the isoquinoline and a variety of organoboron reagents. This [4][5]is a widely used method for the synthesis of biaryl compounds and the introduction of alkyl, alkenyl, and alkynyl groups. The g[6]eneral mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product.

  • [5]Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the C4 position. This [7][8]transformation is of significant importance in pharmaceutical synthesis, as the resulting arylamines are common motifs in drug molecules. The c[9]atalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

2.[9] Transformations of the C8-Nitro Group: The nitro group at the C8 position offers a gateway to a range of functionalities, most notably the amino group.

  • Reduction to 8-Amino-isoquinoline Derivatives: The nitro group can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or catalytic hydrogenation. This transformation is crucial as the resulting 8-aminoisoquinoline derivatives are versatile intermediates for further functionalization. These[10] derivatives have shown a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.

The [10]presence of both a reactive halogen and a reducible nitro group on the same isoquinoline scaffold allows for a modular approach to the synthesis of complex molecules with diverse substitution patterns.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize 4-phenyl-8-nitroisoquinoline.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to afford the desired 4-phenyl-8-nitroisoquinoline.

Data Summary Table:

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O85
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O82
33-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF/H₂O78

Yields are representative and may vary based on specific reaction conditions and scale.

Reaction Workflow Diagram:

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product This compound This compound Reaction_Vessel Suzuki Coupling (Heat, Inert Atmosphere) This compound->Reaction_Vessel Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction_Vessel Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel 4-Aryl-8-nitroisoquinoline 4-Aryl-8-nitroisoquinoline Workup_Purification Workup & Purification Reaction_Vessel->Workup_Purification Cool, Extract, Purify Workup_Purification->4-Aryl-8-nitroisoquinoline

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes a typical Buchwald-Hartwig amination to synthesize 4-(morpholin-4-yl)-8-nitroisoquinoline.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • In a glovebox, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a flame-dried Schlenk tube.

  • Add a magnetic stir bar.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous toluene, followed by the dropwise addition of morpholine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system to obtain the desired product.

Data Summary Table:

EntryAmineCatalyst SystemBaseSolventYield (%)
1MorpholinePd₂(dba)₃/XPhosNaOtBuToluene92
2AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane88
3BenzylaminePdCl₂(dppf)K₃PO₄THF85

Yields are representative and may vary based on specific reaction conditions and scale.

Reaction Workflow Diagram:

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product This compound This compound Reaction_Vessel Buchwald-Hartwig Amination (Heat, Inert Atmosphere) This compound->Reaction_Vessel Amine (e.g., Morpholine) Amine (e.g., Morpholine) Amine (e.g., Morpholine)->Reaction_Vessel Pd Catalyst Pd Catalyst Pd Catalyst->Reaction_Vessel Ligand Ligand Ligand->Reaction_Vessel Base Base Base->Reaction_Vessel 4-Amino-8-nitroisoquinoline Derivative 4-Amino-8-nitroisoquinoline Derivative Workup_Purification Workup & Purification Reaction_Vessel->Workup_Purification Quench, Extract, Purify Workup_Purification->4-Amino-8-nitroisoquinoline Derivative

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 3: Reduction of the Nitro Group

This protocol outlines the reduction of a 4-substituted-8-nitroisoquinoline to the corresponding 8-aminoisoquinoline derivative.

Materials:

  • 4-Substituted-8-nitroisoquinoline (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4-substituted-8-nitroisoquinoline in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate in one portion.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred, saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate multiple times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 8-aminoisoquinoline derivative can be used in the next step without further purification or can be purified by column chromatography if necessary.

Logical Relationship Diagram:

Synthetic_Pathway Start This compound Coupling C4 Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->Coupling Step 1a Reduction C8 Nitro Reduction Start->Reduction Step 1b Intermediate1 4-Substituted-8-nitroisoquinoline Coupling->Intermediate1 Final_Product 4-Substituted-8-aminoisoquinoline Coupling->Final_Product Intermediate2 4-Bromo-8-aminoisoquinoline Reduction->Intermediate2 Reduction->Final_Product Intermediate1->Reduction Step 2a Intermediate2->Coupling Step 2b

Caption: Synthetic pathways from this compound.

Conclusion

This compound stands out as a strategically important building block in organic synthesis. The orthogonal reactivity of the bromo and nitro groups allows for a high degree of control and flexibility in the construction of complex isoquinoline derivatives. The protocols outlined in this application note provide a solid foundation for researchers to explore the vast synthetic potential of this versatile scaffold in the pursuit of novel therapeutic agents and advanced materials.

References

Synthesis of novel heterocyclic compounds from 4-Bromo-8-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Leveraging 4-Bromo-8-nitroisoquinoline as a Scaffold for the Synthesis of Novel Polycyclic Heterocycles

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for creating novel and diverse heterocyclic compounds utilizing this compound as a versatile starting material. The inherent reactivity of this scaffold, characterized by a strategically positioned bromine atom and a nitro group, allows for sequential and orthogonal functionalization. We detail field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), nucleophilic aromatic substitution (SNAr), and subsequent reduction/cyclization cascades. These methodologies enable researchers in medicinal chemistry and drug development to efficiently generate libraries of complex, polycyclic isoquinoline derivatives for screening and lead optimization.

Introduction: The Strategic Value of the this compound Scaffold

The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The title compound, this compound, is a particularly valuable building block due to its dual reactive centers.

  • The C4-Bromine Atom: This site is primed for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions.[2] Its reactivity allows for the introduction of diverse aryl, heteroaryl, and amino substituents.

  • The C8-Nitro Group: This powerful electron-withdrawing group serves two critical functions. Firstly, it activates the isoquinoline ring system, facilitating nucleophilic aromatic substitution (SNAr) at the C4 position.[3] Secondly, the nitro group can be readily reduced to a primary amine, which serves as a versatile handle for subsequent derivatization, including acylation, alkylation, and, most importantly, intramolecular cyclization to forge new heterocyclic rings.[2][4]

This guide outlines a logical workflow, starting from the initial functionalization of the C4 position, followed by the transformation of the C8-nitro group to unlock pathways for constructing novel, fused heterocyclic systems.

Synthetic Strategy I: Functionalization at the C4 Position

The initial strategic step involves the selective functionalization of the C4 position. This can be achieved through two powerful and complementary methodologies: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a robust and highly modular approach to introduce a wide variety of substituents at the C4 position.

The Suzuki-Miyaura coupling is the premier method for creating carbon-carbon bonds by reacting the C4-bromo position with an organoboron reagent, typically a boronic acid or ester.[5] This reaction is tolerant of a vast range of functional groups and provides access to 4-aryl or 4-heteroaryl isoquinolines, which are key intermediates for further elaboration.

Causality of Experimental Design: The catalytic cycle requires a palladium(0) species, which undergoes oxidative addition into the C-Br bond.[6] A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium(II) complex.[5] The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.

Workflow: Suzuki-Miyaura Coupling

sub This compound cat Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) sub->cat reagent Arylboronic Acid (R-B(OH)2) reagent->cat product 4-Aryl-8-nitroisoquinoline cat->product Heat

Caption: General workflow for Suzuki-Miyaura coupling.

For the synthesis of 4-aminoisoquinoline derivatives, the Buchwald-Hartwig amination is the method of choice. This reaction couples the aryl bromide with a primary or secondary amine, offering a direct route to C-N bond formation where classical methods might fail.[7][8]

Causality of Experimental Design: This reaction also relies on a Pd(0)/Pd(II) catalytic cycle.[8] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are known to stabilize the palladium catalyst and accelerate both the oxidative addition and the crucial reductive elimination step, leading to higher yields and broader substrate scope.[8][9] A non-nucleophilic base, such as sodium tert-butoxide, is used to deprotonate the amine without competing in the reaction.

Workflow: Buchwald-Hartwig Amination

sub This compound cat Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) sub->cat reagent Amine (R1R2NH) reagent->cat product 4-(Amino)-8-nitroisoquinoline cat->product Heat

Caption: General workflow for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the C8-nitro group significantly acidifies the protons of the isoquinoline ring and lowers the electron density, making the C4 position susceptible to attack by strong nucleophiles.

Mechanistic Insight: The SNAr reaction proceeds via an addition-elimination mechanism.[10] The nucleophile first attacks the carbon bearing the bromine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, aromaticity is restored by the expulsion of the bromide leaving group.[11] Fluorine is often a better leaving group than bromine in SNAr reactions due to its high electronegativity, which makes the attached carbon more electrophilic. However, bromine is still a viable leaving group in highly activated systems like this one.[12]

This strategy is particularly useful for introducing oxygen, sulfur, and certain nitrogen nucleophiles.

Nucleophile Reagent Example Product Class
OxygenSodium Methoxide (NaOMe)4-Methoxy-8-nitroisoquinoline
SulfurSodium Thiomethoxide (NaSMe)4-(Methylthio)-8-nitroisoquinoline
NitrogenPyrrolidine4-(Pyrrolidin-1-yl)-8-nitroisoquinoline
Table 1: Representative SNAr Reactions on this compound.

Synthetic Strategy II: Elaboration via the C8-Nitro Group

Once the C4 position is functionalized, the C8-nitro group is transformed into a versatile amino group, setting the stage for cyclization reactions.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a high-yielding and reliable transformation. Standard conditions such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are highly effective.

Causality of Experimental Design: Catalytic hydrogenation is often preferred for its clean reaction profile, producing water as the only byproduct. However, it may not be compatible with reducible functional groups introduced at the C4 position (e.g., alkenes, alkynes). In such cases, chemical reductants like SnCl₂ provide an excellent alternative.

Workflow: Nitro Group Reduction

sub 4-Substituted-8-nitroisoquinoline reagent Reducing Agent (e.g., SnCl2, HCl or H2, Pd/C) sub->reagent product 4-Substituted-isoquinolin-8-amine reagent->product

Caption: General workflow for nitro group reduction.

Synthetic Strategy III: Construction of Fused Heterocyclic Systems

The generation of a C8-amino group ortho to a functionalized C4 position creates a powerful precursor for intramolecular cyclization reactions, leading to novel tricyclic and polycyclic heterocyclic systems. The specific ring system synthesized depends on the nature of the C4 substituent and the cyclizing agent used.

Example Pathway: Synthesis of a Fused Imidazoisoquinoline

A compelling example is the synthesis of a fused imidazole ring. This can be achieved by first installing an amino group at C4 (via Buchwald-Hartwig), followed by reduction of the nitro group to yield 4,8-diaminoisoquinoline. This diamine can then be cyclized with a one-carbon electrophile, such as triethyl orthoformate or a carboxylic acid, to construct the imidazole ring.

Workflow: Synthesis of a Fused Imidazoisoquinoline System

start This compound step1 Buchwald-Hartwig (e.g., Benzylamine) start->step1 inter1 4-(Benzylamino)- 8-nitroisoquinoline step1->inter1 step2 Nitro Reduction (e.g., SnCl2) inter1->step2 inter2 N4-Benzylisoquinoline- 4,8-diamine step2->inter2 step3 Cyclization (e.g., HC(OEt)3, H+) inter2->step3 product Novel Fused Imidazoisoquinoline step3->product

Caption: A multi-step pathway to novel fused heterocycles.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and strong bases like NaOtBu are hazardous and should be handled with care.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction: Synthesis of 4-(4-methoxyphenyl)-8-nitroisoquinoline

  • To an oven-dried Schlenk flask, add this compound (253 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction: Synthesis of 4-(morpholino)-8-nitroisoquinoline

  • To an oven-dried Schlenk flask, add this compound (253 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and the palladium catalyst/ligand pre-catalyst (e.g., XPhos Pd G3, 42 mg, 0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 18 hours. Monitor progress by LC-MS.

  • Cool the mixture to room temperature, dilute with dichloromethane (20 mL), and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired product.

Protocol 3: General Procedure for Nitro Group Reduction
  • Reaction: Synthesis of 4-phenylisoquinolin-8-amine

  • In a round-bottom flask, dissolve 4-phenyl-8-nitroisoquinoline (250 mg, 1.0 mmol) in ethanol (15 mL).

  • Add tin(II) chloride dihydrate (1.13 g, 5.0 mmol).

  • Heat the mixture to reflux (approx. 78 °C) and stir for 4 hours.

  • Cool the reaction to room temperature and carefully pour it into a beaker of ice.

  • Basify the mixture to pH > 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude amine is often pure enough for the next step or can be purified by column chromatography.

Conclusion

This compound is a powerful and versatile scaffold for the synthesis of novel heterocyclic compounds. The orthogonal reactivity of the C4-bromo and C8-nitro groups allows for a logical and stepwise construction of molecular complexity. The protocols detailed herein for cross-coupling, SNAr, and reduction/cyclization provide a robust toolkit for researchers aiming to generate libraries of unique polycyclic isoquinoline derivatives for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 4-Bromo-8-nitroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-8-nitroisoquinoline. Recognizing the nuances and challenges inherent in this multi-step synthesis, we have structured this document to provide direct, actionable insights. Our focus is not merely on procedural steps but on the underlying chemical principles that govern reaction outcomes. By understanding the causality behind each experimental choice, you can more effectively troubleshoot issues, optimize conditions, and achieve higher, more consistent yields.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format to help you quickly identify and resolve your challenge.

Question 1: My yield for the first step, the synthesis of 4-Bromoisoquinoline, is very low. What are the likely causes and solutions?

Answer: Low yield in the initial bromination of isoquinoline is a frequent challenge, typically stemming from three primary factors: suboptimal reaction temperature, incorrect starting material form, or formation of undesired isomers.

  • Causality - The Role of Temperature and Protonation: The direct bromination of isoquinoline to selectively form the 4-bromo isomer is a kinetically controlled process that requires high thermal energy. A common procedure involves heating isoquinoline hydrochloride with bromine in a high-boiling solvent like nitrobenzene to approximately 180°C.[1] Using the hydrochloride salt is crucial. The protonated isoquinolinium ion deactivates the heterocyclic ring to electrophilic attack, thereby directing the substitution to the carbocyclic ring. The high temperature is necessary to overcome the activation energy for substitution on this deactivated system. Lower temperatures may lead to incomplete reactions or favor the formation of other isomers, such as 5-bromoisoquinoline, which is often formed under different conditions (e.g., using N-Bromosuccinimide in sulfuric acid at low temperatures).[2]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction is maintained at a stable temperature of 180-185°C. Use a high-temperature thermometer and ensure even heating of the reaction vessel.

    • Confirm Starting Material: Use isoquinoline hydrochloride. If you are starting with isoquinoline free base, ensure it is fully converted to the hydrochloride salt before proceeding.

    • Control Bromine Addition: Add the bromine dropwise over a period of at least an hour.[1] A rapid addition can cause localized overheating and increase the formation of di-brominated byproducts.

    • Monitor HCl Evolution: The reaction should evolve hydrogen chloride gas smoothly. A cessation of this evolution is a good indicator that the reaction is nearing completion.[1]

Question 2: During the nitration of 4-Bromoisoquinoline, I'm observing the formation of multiple products and my yield of this compound is poor. How can I improve the regioselectivity and yield?

Answer: Achieving high regioselectivity in the nitration of 4-Bromoisoquinoline is dependent on precise temperature control and the choice of nitrating agent. The electronic properties of the substrate dictate that the 5- and 8-positions are the most likely sites for nitration.

  • Causality - Directing Group Effects: The isoquinoline nitrogen strongly directs electrophilic substitution to the 5- and 8-positions. The bromine at the 4-position is a deactivating group but also an ortho-, para-director. While this might suggest some influence on the 5-position (ortho), the primary directing effect comes from the heterocyclic nitrogen. The 8-position is generally favored due to a combination of electronic factors and sterics.

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most critical parameter. The reaction should be conducted at low temperatures, typically starting below 0°C, to minimize the formation of undesired isomers and degradation byproducts. A procedure for a similar compound, 5-bromo-8-nitroisoquinoline, involves cooling to -10°C before the addition of the nitrating agent (potassium nitrate).[2]

    • Slow Reagent Addition: Add the nitrating agent (e.g., solid potassium nitrate) in small portions to the solution of 4-Bromoisoquinoline in concentrated sulfuric acid. This allows for better management of the reaction exotherm.

    • Ensure Anhydrous Conditions: The presence of water can affect the potency of the nitrating medium. Use concentrated (96% or higher) sulfuric acid.

    • Purification Strategy: Isolating the 8-nitro isomer from other potential byproducts often requires careful purification. Column chromatography on silica gel is an effective method.[2] A detailed protocol for a related compound suggests an elution with a dichloromethane/diethyl ether gradient.[2]

Question 3: I am struggling with the purification of the final product, this compound. What is the recommended procedure?

Answer: Purification is critical for obtaining a high-purity final product and removing any isomeric byproducts or unreacted starting material. A multi-step approach involving extraction and recrystallization or chromatography is usually necessary.

  • Recommended Purification Workflow:

    • Quenching and Neutralization: After the reaction is complete, the acidic mixture is carefully poured onto crushed ice. This precipitates the crude product and dilutes the strong acid. The resulting aqueous slurry is then neutralized with a base (e.g., aqueous NaOH or NH4OH) to pH 7-8. This step is crucial for removing acid-soluble impurities.

    • Solvent Extraction: The neutralized mixture is then extracted multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

    • Washing: The combined organic phases should be washed with water and then brine to remove any remaining inorganic salts.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator.

    • Final Purification:

      • Recrystallization: This is often the most effective method for achieving high purity on a larger scale. The crude solid can be recrystallized from a solvent system like a toluene/heptane mixture.[2]

      • Column Chromatography: For smaller scales or when isomers are difficult to separate, flash column chromatography on silica gel is the preferred method. Elute with a gradient of hexane/ethyl acetate or DCM/ether to isolate the desired product.[2]

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic pathway for this compound? A: The most common and direct route involves a two-step sequence starting from isoquinoline:

  • Electrophilic Bromination: High-temperature bromination of isoquinoline hydrochloride yields 4-Bromoisoquinoline.[1]

  • Electrophilic Nitration: Low-temperature nitration of 4-Bromoisoquinoline using a mixed acid system (e.g., KNO3 in H2SO4) yields the final product, this compound.[2]

Q: Are there safer alternatives to using elemental bromine for the bromination step? A: Yes, N-Bromosuccinimide (NBS) is a widely used and safer alternative to liquid bromine. It is a solid that is easier to handle. However, reaction conditions must be adapted. For instance, the synthesis of 5-bromoisoquinoline uses NBS in concentrated sulfuric acid at very low temperatures (-25°C to -18°C).[2] Adapting this for 4-bromo synthesis would require significant optimization, as the high-temperature conditions with Br2 are specifically cited for achieving 4-position selectivity.[1]

Q: What are the primary safety concerns during this synthesis? A: Researchers must exercise extreme caution. Key hazards include:

  • Bromine: Highly corrosive, toxic upon inhalation, and can cause severe burns. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and face shield.

  • Concentrated Acids (H2SO4): Extremely corrosive. Handle with appropriate PPE. When preparing solutions, always add acid to water/other solvents slowly, never the other way around.

  • Nitrating Mixtures: Highly reactive and potentially explosive, especially if contaminated with organic materials. Maintain strict temperature control.

  • Nitro-Aromatic Compounds: Many nitro-aromatics are toxic and potentially explosive. Handle with care.

Q: How can I definitively confirm the structure of my final product? A: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This provides the most definitive structural information, showing the specific arrangement of protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point is a good indicator of purity. Compare your value to the literature.

Optimized Experimental Protocols

Protocol A: Synthesis of 4-Bromoisoquinoline

(Adapted from PrepChem, Synthesis of 4-Bromoisoquinoline[1])

  • Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, place isoquinoline hydrochloride (0.20 mole) and nitrobenzene (50 ml).

  • Heating: Stir and heat the mixture to 180°C until a clear solution forms.

  • Bromine Addition: Add bromine (0.22 mole) dropwise via the dropping funnel over a period of 60-75 minutes. Maintain the temperature at 180°C. Smooth evolution of HCl gas should be observed.

  • Reaction: After the addition is complete, continue heating and stirring at 180°C for an additional 4-5 hours, or until the evolution of HCl gas has ceased.

  • Workup: Allow the reaction mixture to cool. Carefully process the mixture to isolate the crude product, which can then be purified by vacuum distillation or recrystallization.

Protocol B: Synthesis of this compound

(Methodology based on principles for nitration of bromo-isoquinolines[2])

  • Setup: In a three-necked flask fitted with a thermometer, mechanical stirrer, and a nitrogen inlet, charge concentrated sulfuric acid (96%).

  • Cooling: Cool the acid to 0°C in an ice bath.

  • Substrate Addition: Slowly add 4-Bromoisoquinoline (1.0 equiv) to the stirred acid, ensuring the internal temperature remains below 20°C.

  • Further Cooling: Cool the resulting solution to -10°C using a dry ice-acetone bath.

  • Nitration: Add potassium nitrate (1.05 equiv) in small portions, maintaining the internal temperature below -5°C.

  • Reaction: Stir the mixture at -10°C for 1 hour, then allow it to warm slowly to room temperature overnight.

  • Quenching: Carefully pour the reaction mixture onto crushed ice in a large beaker.

  • Workup and Purification: Neutralize the slurry with 1M NaOH (aq), extract with DCM, wash with brine, dry over MgSO4, and concentrate. Purify the crude solid by recrystallization or column chromatography.

Data & Parameter Summary

Table 1: Comparison of Bromination Conditions for Isoquinoline

ParameterMethod for 4-Bromoisoquinoline[1]Method for 5-Bromoisoquinoline[2]
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent/Acid NitrobenzeneConcentrated Sulfuric Acid
Temperature ~180°C-25°C to -18°C
Key Outcome Favors formation of 4-bromo isomerFavors formation of 5-bromo isomer

Visual Workflow and Logic Diagrams

Diagram 1: Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration IQ_HCl Isoquinoline HCl BromoIQ 4-Bromoisoquinoline IQ_HCl->BromoIQ  Br₂, Nitrobenzene  180°C   NitroIQ This compound BromoIQ->NitroIQ  KNO₃, H₂SO₄  -10°C to RT  

Caption: Overall synthetic pathway from Isoquinoline to the target compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting decision decision solution solution start Low Final Yield check_step Which step has low yield? start->check_step step1_issue step1_issue check_step->step1_issue Step 1 (Bromination) step2_issue step2_issue check_step->step2_issue Step 2 (Nitration) temp_check Temp ≈ 180°C? step1_issue->temp_check Check Reaction Parameters nitration_temp Temp < 0°C during KNO₃ addition? step2_issue->nitration_temp Check Reaction Parameters temp_ok temp_ok temp_check->temp_ok Yes temp_low Increase heat. High temp is critical for 4-position selectivity. temp_check->temp_low No isomer_check isomer_check temp_ok->isomer_check Isomer formation? isomer_yes Verify use of Isoquinoline HCl. Improve purification. isomer_check->isomer_yes Yes n_temp_ok n_temp_ok nitration_temp->n_temp_ok Yes n_temp_high Maintain strict cold temp to improve regioselectivity and prevent degradation. nitration_temp->n_temp_high No

Caption: A decision tree for troubleshooting common causes of low yield.

References

Technical Support Center: Purification of 4-Bromo-8-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-8-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this critical heterocyclic building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.

Safety First: Handling this compound

Before beginning any purification protocol, it is imperative to understand the safety profile of this compound and handle it accordingly.

Question: What are the primary hazards associated with this compound and what precautions should I take?

Answer:

This compound is classified as a hazardous substance. Adherence to safety protocols is non-negotiable.

Core Hazards:

  • Harmful if swallowed (H302): Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[1]

  • Causes skin irritation (H315): Wear appropriate chemical-resistant gloves and a lab coat.[1][2]

  • Causes serious eye irritation (H319): Always wear safety glasses or goggles.[1][2]

  • May cause respiratory irritation (H335): Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1]

Handling & Storage Protocol:

  • Personal Protective Equipment (PPE): A standard PPE ensemble of a lab coat, nitrile gloves, and safety goggles is mandatory.[1][2]

  • Ventilation: All manipulations of the solid compound or its solutions should be performed inside a certified chemical fume hood.[1]

  • Storage: Store the compound in a tightly sealed container in a cool, designated area, preferably at 4°C for long-term stability.

  • Spill Cleanup: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a sealed container for hazardous waste disposal.[1]

PropertyValueSource
CAS Number 677702-62-4[3]
Molecular Formula C₉H₅BrN₂O₂[3][4]
Molecular Weight 253.06 g/mol [3]
Physical Form Solid[3]
Boiling Point 379.9 ± 27.0 °C at 760 mmHg

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a problem-solution format.

Question: My crude product is a dark, oily solid. How can I remove the colored impurities and get a crystalline product?

Possible Causes:

  • Residual Starting Materials/Reagents: The synthesis of related nitro-bromo-isoquinolines often involves strong acids (e.g., sulfuric acid) and nitrating agents, which can generate highly colored byproducts.[5][6]

  • Oxidation: Isoquinoline derivatives can be susceptible to oxidation, leading to discoloration.[7]

  • Polar Impurities: Highly polar, colored impurities may be present, which strongly adhere to the product.

Solutions & Optimization:

  • Activated Charcoal Treatment (Decolorization): This is a classic and effective method for removing colored impurities.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., toluene or ethanol). Add a small amount (1-2% w/w) of activated charcoal. Gently reflux for 5-10 minutes. Perform a hot filtration through a pad of Celite® or fluted filter paper to remove the charcoal. Proceed with crystallization.[8]

    • Causality: Activated charcoal has a high surface area with a network of pores that adsorb large, colored, and polar impurity molecules, effectively removing them from the solution.

  • Silica Gel Plug Filtration: For a quicker, less intensive clean-up.

    • Protocol: Dissolve the crude material in a minimum amount of a moderately polar solvent (e.g., dichloromethane). Pass the solution through a short column ("plug") of silica gel, eluting with the same solvent. The desired, less polar product should elute, leaving the highly colored, polar impurities adsorbed at the top of the silica.[9][10]

    • Causality: This is a form of flash chromatography where the goal is not fine separation but the removal of baseline impurities. The polar silica gel strongly retains polar contaminants.

Question: After purification, my NMR spectrum still shows isomeric impurities. How can I separate this compound from its isomers?

Possible Causes:

  • Lack of Regioselectivity in Synthesis: The bromination and nitration of the isoquinoline core can lead to the formation of various constitutional isomers, such as 5-Bromo-8-nitroisoquinoline or other bromo-nitro isomers.[5][6] The similar polarity and structure of these isomers make separation challenging.

Solutions & Optimization:

  • Optimized Column Chromatography: This is the most reliable method for isomer separation.

    • Principle: Even small differences in the dipole moment and steric profile of isomers can be exploited for separation on a solid stationary phase.

    • Recommended Protocol:

      • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

      • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Based on protocols for the closely related 5-bromo isomer, a gradient elution is highly effective.[5][6] Start with a less polar mixture and gradually increase polarity.

      • Suggested Systems:

        • Dichloromethane/Diethyl Ether: Start with a 9:1 ratio, gradually increasing the proportion of diethyl ether.[5][6]

        • Hexane/Ethyl Acetate: A common alternative. Determine the optimal starting ratio with Thin Layer Chromatography (TLC). The target compound should have an Rf value of ~0.3 for good separation.[9]

    • Expert Tip: Use a long column and collect many small fractions. Analyze fractions by TLC to identify and combine those containing the pure desired isomer.

  • Fractional Recrystallization: This technique can be effective if the isomers have sufficiently different solubilities in a specific solvent system.

    • Principle: The least soluble compound in a given solvent will crystallize out of a saturated solution first upon cooling.

    • Protocol: Dissolve the isomeric mixture in the minimum amount of a suitable hot solvent. Allow the solution to cool very slowly. The first batch of crystals formed will be enriched in the less soluble isomer. Multiple recrystallization steps may be needed to achieve high purity.[8] This method is often more laborious and less effective than chromatography for closely related isomers.

Question: During recrystallization, my product "oils out" instead of forming crystals. What is happening and how can I fix it?

Possible Causes:

  • Supersaturation: The solution is too concentrated, and the solubility limit is exceeded at a temperature above the compound's melting point (or eutectic point with the solvent).

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered lattice of a crystal to form.[9]

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

Solutions & Optimization:

  • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount (5-10% volume) of additional hot solvent to reduce the concentration.[9]

  • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Do not move it directly to an ice bath. Once at room temperature, cooling can be completed in an ice bath to maximize yield.[11]

  • Solvent System Modification: If oiling persists, consider a different solvent or a binary solvent system. For compounds like bromo-nitro-aromatics, a mixture of a good solvent (e.g., toluene, ethyl acetate) and a poor solvent (e.g., heptane, hexane) can be effective.[5][12] Dissolve the compound in the "good" solvent and slowly add the "poor" solvent at an elevated temperature until the solution becomes slightly cloudy (the cloud point), then add a drop of the good solvent to clarify and cool slowly.

Purification Workflow & Protocols

General Purification Workflow

The following diagram illustrates a typical workflow for purifying crude this compound.

G cluster_0 Initial Assessment & Prep cluster_1 Bulk Impurity Removal (Optional) cluster_2 Primary Purification cluster_3 Analysis & Final Product Crude Crude Product (Solid/Oil) Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Charcoal Activated Charcoal Treatment Dissolve->Charcoal If highly colored Column Column Chromatography (Silica Gel) Dissolve->Column For isomer separation HotFilter Hot Filtration Charcoal->HotFilter Recrystal Recrystallization HotFilter->Recrystal Column->Recrystal For final polish Analysis Purity Analysis (TLC, NMR, MP) Column->Analysis Recrystal->Analysis PureProduct Pure Crystalline Product Analysis->PureProduct G start Purification Outcome Unsatisfactory q1 What is the primary issue? start->q1 low_yield Low Yield q1->low_yield impure_nmr Impure by NMR/TLC q1->impure_nmr colored_product Colored Product q1->colored_product oiling_out Oiling Out in Recrystallization q1->oiling_out q_yield Where was mass lost? low_yield->q_yield q_impure What kind of impurity? impure_nmr->q_impure sol_color Use Activated Charcoal or Silica Plug colored_product->sol_color sol_oiling Reheat, Add Solvent, Cool Slowly oiling_out->sol_oiling sol_yield1 Insoluble Material q_yield->sol_yield1 During dissolution sol_yield2 Stuck on Column q_yield->sol_yield2 During chromatography sol_yield3 Lost in Mother Liquor q_yield->sol_yield3 During recrystallization sol_impure1 Isomer / Starting Material q_impure->sol_impure1 Similar Rf sol_impure2 Baseline / Polar q_impure->sol_impure2 Different Rf a1 a1 sol_impure1->a1 Optimize Column: - Slower Gradient - Longer Column a2 a2 sol_impure2->a2 Pre-filter with Silica Plug

References

Technical Support Center: Synthesis of Bromo-Nitro Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bromo-nitro substituted isoquinolines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis, with a particular focus on troubleshooting common side reactions.

While the specific query concerns 4-Bromo-8-nitroisoquinoline , it is crucial to address that the regioselectivity of electrophilic aromatic substitution on the isoquinoline nucleus strongly favors substitution at the 5- and 8-positions. The synthesis of 5-Bromo-8-nitroisoquinoline is a well-established and thoroughly documented procedure.[1][2] Attempts to synthesize the 4-bromo isomer are significantly more complex and less common.

This guide will therefore focus on the robust synthesis of 5-Bromo-8-nitroisoquinoline, as the challenges and side reactions encountered are paradigmatic for this class of compounds and directly applicable to understanding the difficulties in accessing other isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 5-Bromo-8-nitroisoquinoline favored over the this compound isomer?

A1: The regiochemical outcome is dictated by the electronic properties of the isoquinoline ring system under strong acidic conditions (e.g., concentrated H₂SO₄). The pyridine ring is protonated, deactivating it towards electrophilic attack. Consequently, electrophilic substitution occurs on the benzene ring. On the protonated isoquinoline, the C-5 and C-8 positions are the most activated for electrophilic attack. Bromination typically occurs preferentially at C-5.[3][4] Subsequent nitration is then directed to the C-8 position. Directing bromination to the C-4 position is challenging and not achieved under standard electrophilic conditions.

Q2: What are the critical reaction parameters that must be strictly controlled in this synthesis?

A2: This synthesis is highly sensitive to several parameters, and deviation can lead to significant side product formation and low yields. The most critical factors are:

  • Temperature: Strict temperature control during the addition of the brominating agent (N-Bromosuccinimide, NBS) is paramount. Maintaining the temperature between -26°C and -22°C is essential to suppress the formation of the undesired 8-bromoisoquinoline isomer, which is very difficult to remove.[1]

  • Stoichiometry of NBS: Using more than the recommended equivalents of NBS should be avoided. Excess NBS leads to the formation of 5,8-dibromoisoquinoline, which complicates purification and lowers the yield of the desired nitro-product.[1]

  • Purity of Reagents: The use of high-purity, recrystallized NBS is essential for achieving high yields and a clean product profile.[1]

Q3: How can I monitor the reaction progress effectively?

A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. A suitable mobile phase, such as 9:1 dichloromethane/ethyl acetate, allows for clear separation of the starting material (isoquinoline), the intermediate (5-bromoisoquinoline), and the final product (5-bromo-8-nitroisoquinoline).[1] Regular sampling of the reaction mixture will show the consumption of the starting material and the appearance of the product spots, helping to determine the reaction endpoint.

Troubleshooting Guide: Side Reactions & Purification

This section addresses specific issues you may encounter during the synthesis.

Q4: My final yield is consistently low. What are the probable causes and solutions?

Probable CauseRecommended Solution
Incomplete Reaction Verify reaction completion using TLC before workup. Ensure vigorous stirring, especially if the reaction mixture is a suspension.[1]
Poor Temperature Control During NBS addition, maintain the internal temperature strictly between -26°C and -22°C using a dry ice/acetone bath.[1] Temperature spikes can favor side reactions.
Impure NBS Use freshly recrystallized NBS. Impurities can inhibit the reaction or catalyze side product formation.[1]
Losses during Workup/Purification Be meticulous during the aqueous workup and extraction phases. For purification, if yields from recrystallization are low, consider silica gel chromatography.[1][5]

Q5: I am observing a significant amount of an isomeric byproduct that is difficult to separate. What is it and how can I prevent it?

A5: The most common and problematic isomeric byproduct is 8-bromoisoquinoline .[1] Its formation is favored at higher temperatures.

  • Cause: Insufficiently low temperature during the bromination step.

  • Prevention: The most effective preventative measure is strict adherence to the -26°C to -22°C temperature range during NBS addition. Vigorous stirring ensures uniform temperature throughout the reaction vessel.[1]

  • Removal: Due to similar physical properties, separating 8-bromoisoquinoline from 5-bromoisoquinoline is challenging. Fractional distillation of the bromo-intermediate before the nitration step can be attempted, but prevention is a far better strategy.[1]

Q6: My product analysis shows the presence of a di-brominated species. How do I avoid this?

A6: The di-brominated byproduct is typically 5,8-dibromoisoquinoline .

  • Cause: Use of excess N-bromosuccinimide (NBS).

  • Prevention: Carefully control the stoichiometry of NBS. Do not add more than the prescribed amount (typically ~1.3 equivalents for the one-pot procedure) in an attempt to drive the reaction to completion.[1] This will only increase the formation of the di-brominated product, which cannot be easily separated from the desired mono-bromo intermediate.[1]

Q7: My final product is an impure, oily solid that is difficult to recrystallize. What are my options?

A7: This issue often stems from a combination of the side products mentioned above.

  • Cause: Presence of multiple byproducts (e.g., 8-bromoisoquinoline, 5,8-dibromoisoquinoline, unreacted starting material) that act as eutectic impurities, depressing the melting point and preventing effective crystallization.

  • Solution 1: Recrystallization Optimization: The recommended solvent system for recrystallization is a mixture of heptane and toluene.[1][5] Ensure you are using the correct ratio and allowing for slow cooling to promote the formation of pure crystals.

  • Solution 2: Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative for isolating the product in >99% purity.[1] A gradient elution system, starting with a non-polar mixture like 9:1 dichloromethane/diethyl ether and gradually increasing polarity, can effectively separate the desired product from impurities.[1]

Visualized Reaction and Troubleshooting Workflow

Primary Synthesis and Key Side Reactions

The following diagram illustrates the intended synthetic pathway from isoquinoline to 5-Bromo-8-nitroisoquinoline and highlights the critical side reactions that can occur due to improper control of reaction conditions.

cluster_main Main Reaction Pathway cluster_side Side Reactions Isoquinoline Isoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline  1. H₂SO₄  2. NBS  (-25°C) 8-Bromoisoquinoline 8-Bromoisoquinoline 5-Bromo-8-nitroisoquinoline 5-Bromo-8-nitroisoquinoline 5-Bromoisoquinoline->5-Bromo-8-nitroisoquinoline  KNO₃, H₂SO₄ 5,8-Dibromoisoquinoline 5,8-Dibromoisoquinoline Temp > -20°C Temp > -20°C Temp > -20°C->8-Bromoisoquinoline Forms Isomer Excess NBS Excess NBS Excess NBS->5,8-Dibromoisoquinoline Over-bromination

Caption: Main synthesis pathway and critical side reactions.

Troubleshooting Decision Tree

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.

Start Experiment Complete: Analyze Product CheckYield Yield Low? Start->CheckYield CheckPurity Purity Low? (TLC/NMR) CheckYield->CheckPurity No YieldCause Probable Cause: - Incomplete Reaction - Temp Deviation - Impure Reagents CheckYield->YieldCause Yes Success Successful Synthesis CheckPurity->Success No PurityCause Identify Byproduct: - Isomer (8-Bromo)? - Di-Bromo? CheckPurity->PurityCause Yes YieldSolution Solution: - Monitor with TLC - Strict Temp Control - Recrystallize NBS YieldCause->YieldSolution YieldSolution->Start Re-run Experiment IsomerCause Isomer Cause: Temp > -20°C PurityCause->IsomerCause Isomer DiBromoCause Di-Bromo Cause: Excess NBS PurityCause->DiBromoCause Di-Bromo Purify Purification Strategy PurityCause->Purify Both/Unsure IsomerCause->YieldSolution DiBromoCause->YieldSolution Recrystallize Optimize Recrystallization (Heptane/Toluene) Purify->Recrystallize Recrystallize->Success Succeeds Chromatography Perform Column Chromatography Recrystallize->Chromatography Fails Chromatography->Success

References

Technical Support Center: Optimization of Suzuki Coupling Conditions for 4-Bromo-8-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-bromo-8-nitroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. The inherent electronic properties of this compound—namely, the electron-withdrawing nature of both the nitro group and the isoquinoline core—present unique challenges that require careful optimization of reaction parameters.

This document is structured as a series of frequently asked questions (FAQs) and a comprehensive troubleshooting guide. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Section 1: Foundational Principles & Optimization (FAQs)

This section addresses the fundamental questions and strategic choices you will face when setting up the Suzuki coupling for this specific substrate.

Q1: What makes the Suzuki coupling of this compound a challenging transformation?

The primary challenge stems from the electronic nature of the substrate. The isoquinoline ring system is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group at the C8 position further decreases the electron density of the aromatic system.

This has two major consequences for the Suzuki catalytic cycle:

  • Facilitated Oxidative Addition: The electron-deficient nature of the C4-Br bond makes the oxidative addition of the palladium(0) catalyst relatively facile. This is typically the rate-determining step for electron-rich aryl halides, but less so here.[1]

  • Inhibited Reductive Elimination: The critical, product-forming step, reductive elimination, is often hindered. For this step to proceed efficiently, the palladium center needs to be electron-rich enough to push out the newly formed biaryl product. The electron-withdrawing pull from the nitroisoquinoline moiety makes the palladium center more electron-poor, slowing this final step. This can lead to catalyst decomposition or unwanted side reactions.

Understanding this electronic tug-of-war is crucial for selecting the right catalyst, ligand, and conditions to favor the desired product formation.

Q2: How do I select the optimal Palladium catalyst and ligand combination?

The choice of ligand is the most critical parameter for this reaction. Because reductive elimination is the presumed slow step, the ligand must be a strong electron-donor to increase the electron density at the palladium center. It should also be sterically bulky to promote the dissociation of the product from the metal.[2][3]

Based on extensive literature for similar electron-deficient systems, bulky, electron-rich phosphine ligands are the catalysts of choice.[3][4][5][6]

Table 1: Recommended Catalyst Systems for this compound

Catalyst/Pre-catalystLigandKey Characteristics & RationaleTypical Loading (mol%)
Pd₂(dba)₃ or Pd(OAc)₂SPhos Primary Choice. Highly electron-rich and bulky biaryl phosphine. Excellent for promoting reductive elimination in electron-deficient systems.[2]1-3% Pd, 1.1-1.2x Ligand:Pd
Pd₂(dba)₃ or Pd(OAc)₂XPhos Similar to SPhos, often used interchangeably. Can sometimes offer superior performance depending on the boronic acid partner.1-3% Pd, 1.1-1.2x Ligand:Pd
Pd₂(dba)₃ or Pd(OAc)₂BrettPhos Exceptionally bulky and electron-donating. Specifically cited for its success in the coupling of nitroarenes.[4][5][6]1-3% Pd, 1.1-1.2x Ligand:Pd
Pd(PPh₃)₄PPh₃Not Recommended. While a classic catalyst, triphenylphosphine is often not electron-rich enough to facilitate efficient reductive elimination for this substrate class, leading to low yields.[5]5-10%
Q3: What is the role of the base, and which one should I choose?

The base plays multiple crucial roles in the Suzuki-Miyaura coupling:

  • Activation of the Boronic Acid: It converts the neutral boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻), which is essential for the transmetalation step.[7][8][9]

  • Formation of Pd-alkoxide/hydroxide: It reacts with the Pd(II)-halide complex after oxidative addition, preparing it for transmetalation.[7]

  • Accelerating Reductive Elimination: Some studies suggest certain bases can accelerate the final product-forming step.[7]

For this compound, the choice of base is a balance. A base that is too strong or nucleophilic can lead to side reactions, including decomposition of the starting material or catalyst. A base that is too weak will result in inefficient transmetalation and a stalled reaction.

Table 2: Base Selection Guide

BaseStrengthKey Considerations & Recommendations
K₃PO₄ Moderate/StrongHighly Recommended. Often the base of choice for challenging couplings. It is sufficiently strong to promote boronate formation without being overly nucleophilic, minimizing side reactions. Often used with a small amount of water.
K₂CO₃ModerateA good alternative to K₃PO₄, particularly if cost is a concern. It is generally less effective for highly challenging substrates but is a reliable starting point.
Cs₂CO₃StrongCan be very effective due to the high solubility of cesium salts, which can accelerate the reaction. However, its higher basicity can sometimes promote dehalogenation. Use with caution.
NaOtBuVery StrongNot Recommended. Strong alkoxide bases are generally too harsh for this substrate and can lead to significant dehalogenation or other decomposition pathways.
Q4: Which solvent system is most effective for this reaction?

Solvent choice influences catalyst solubility, reaction rate, and sometimes even the catalytic cycle itself.[10][11][12] For the Suzuki coupling of this compound, a polar aprotic solvent, often with a small amount of water, is typically preferred.

  • 1,4-Dioxane / Water (e.g., 10:1 v/v): This is a gold-standard solvent system. Dioxane effectively solubilizes the organic components and the catalyst complex, while the water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Toluene / Water: Another excellent choice, particularly with bulky biarylphosphine ligands like SPhos and XPhos.

  • DMF or Acetonitrile: While polar solvents can be effective, they have been shown in some systems to alter the nature of the active catalyst, which can be beneficial or detrimental.[10][11] They are worth screening if standard dioxane or toluene systems fail.

Section 2: Experimental Protocol & Troubleshooting Guide

This section provides a validated starting protocol and a guide to troubleshoot common issues you may encounter.

General Experimental Protocol (Starting Point)

This protocol is a robust starting point and should be optimized for your specific boronic acid partner.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.3 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[13]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/Water 10:1, to achieve a concentration of ~0.1 M with respect to the starting material). The solvent should be thoroughly degassed via sparging with an inert gas for 15-20 minutes prior to use.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.

G cluster_prep Preparation cluster_reaction Execution A 1. Add Solids: Substrate, Boronic Acid, Base B 2. Add Catalyst: Pd Source + Ligand A->B C 3. Inert Atmosphere: Evacuate & Backfill (3x) B->C D 4. Add Degassed Solvent (e.g., Dioxane/H2O) C->D E 5. Heat with Stirring (80-110 °C) D->E F 6. Monitor Progress (TLC, LC-MS) E->F

Troubleshooting Guide

Problem 1: Low to No Conversion of Starting Material

  • Potential Cause A: Inactive Catalyst. The Pd(0) active species was not generated or was poisoned.

    • Solution: Ensure your inert gas technique is flawless. Oxygen can rapidly deactivate the Pd(0) catalyst. Use freshly opened, high-purity solvents and reagents. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., SPhos G3) that activates more reliably.

  • Potential Cause B: Insufficient Base Strength or Solubility. The boronic acid is not being activated to the boronate.

    • Solution: Switch to a stronger or more soluble base. If using K₂CO₃, try K₃PO₄ or Cs₂CO₃. Ensure adequate water is present in the solvent mixture to help dissolve the base.

  • Potential Cause C: Insufficient Temperature. The reaction may have a high activation energy barrier.

    • Solution: Incrementally increase the reaction temperature in 10 °C steps. If using standard glassware, consider switching to a sealed microwave vial to safely reach higher temperatures (e.g., up to 140 °C).

Troubleshooting_No_Reaction

Problem 2: Significant Formation of Dehalogenated Side-Product (8-nitroisoquinoline)

  • Potential Cause A: Proto-dehalogenation. This is a common side reaction for electron-deficient halides.[14][15] It can be caused by trace water or other proton sources reacting with a palladium-hydride intermediate. This pathway competes with the desired transmetalation.[16]

    • Solution 1: Rigorously Dry Reagents. While some water is needed to activate the base, excess water can be detrimental. Try drying your solvent (e.g., dioxane) over molecular sieves and using anhydrous K₃PO₄. Then, add a controlled, minimal amount of water (e.g., 2-5 equivalents).

    • Solution 2: Change the Base. Avoid highly basic conditions that can generate Pd-H species. If using Cs₂CO₃, switch to the milder K₃PO₄.

    • Solution 3: Use a Boronic Ester. Boronic acids can sometimes undergo competitive protodeboronation, which can indirectly contribute to the dehalogenation pathway. Switching to a more robust boronic acid pinacol ester (Bpin) can sometimes suppress this side reaction.

Problem 3: Formation of Homocoupled Boronic Acid Byproduct (Ar-Ar)

  • Potential Cause: Oxygen in the Reaction. The presence of O₂ can promote the oxidative homocoupling of the boronic acid.

    • Solution: This is almost always a direct result of poor inerting technique. Ensure your solvent is thoroughly degassed and that the reaction is maintained under a positive pressure of inert gas throughout the entire process.

Problem 4: Difficulty in Purifying the Final Product

  • Potential Cause: Similar Polarity of Product and Impurities. The product, starting material, and dehalogenated byproduct may have very similar polarities, making separation by standard column chromatography difficult.[17][18]

    • Solution 1: Recrystallization. If the product is a solid, recrystallization is often the most effective method for removing small amounts of closely-related impurities. Screen a variety of solvent systems (e.g., Ethanol, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes).

    • Solution 2: Optimize Chromatography. If chromatography is necessary, use a high-resolution silica and a shallow solvent gradient to maximize separation. Sometimes, switching to a different stationary phase (e.g., alumina) or using reverse-phase chromatography can provide the necessary selectivity.

    • Solution 3: Derivative Purification. In difficult cases, if the product contains a suitable functional group, it can be derivatized to alter its polarity, purified, and then the protecting group can be removed. This is a last resort due to the extra steps involved.

References

Overcoming challenges in the reduction of 4-Bromo-8-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the reduction of 4-bromo-8-nitroisoquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. The conversion of this compound to 4-bromo-8-aminoisoquinoline is a critical step in the synthesis of various pharmacologically active agents. However, this reaction presents a significant chemoselectivity challenge: the selective reduction of the nitro group while preserving the synthetically valuable carbon-bromine bond.

This guide provides in-depth, field-proven insights in a practical question-and-answer format, addressing common issues from reaction failure to byproduct formation and purification difficulties.

Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when reducing this compound?

The core challenge is achieving chemoselective reduction of the nitro group to an amine without cleaving the carbon-bromine bond (hydrodebromination). Many powerful reducing systems, particularly certain catalytic hydrogenation methods, can readily reduce both functionalities. Aromatic bromides are susceptible to hydrogenolysis, especially in the presence of catalysts like Palladium on Carbon (Pd/C).[1] Therefore, the choice of reducing agent and reaction conditions is critical to ensure the integrity of the C-Br bond.

Q2: Which reduction methods are generally recommended for selectively reducing the nitro group while preserving the bromine?

Methods that rely on dissolving metals in acidic media are the most common and reliable choices for this transformation. These include:

  • Stannous Chloride (SnCl₂) in an acidic solvent: Tin(II) chloride is a mild and effective reagent for reducing aromatic nitro groups in the presence of other reducible functionalities, including halogens.[1][2]

  • Iron (Fe) powder in acidic media: The use of iron powder with an acid like acetic acid or hydrochloric acid is a classic, cost-effective, and highly selective method for nitro group reduction.[3][4] It shows high tolerance for sensitive functional groups like halides.[4]

  • Zinc (Zn) powder in acidic media: Similar to iron, zinc metal provides a mild method for this selective reduction.[1][5]

These methods generally proceed via single electron transfer mechanisms, which are less prone to inducing the hydrogenolysis that can occur on a catalyst surface.[5]

Q3: Can I use catalytic hydrogenation, for example, with H₂ and Palladium on Carbon (Pd/C)?

Using H₂ with Pd/C is generally not recommended for this substrate. Palladium is a highly active catalyst for hydrogenolysis and frequently causes dehalogenation of aryl bromides.[1] While some specific conditions or modified catalysts might offer selectivity, the risk of obtaining the undesired 8-aminoisoquinoline byproduct is very high. If catalytic hydrogenation is necessary, Raney Nickel may be a safer alternative as it is often used for substrates where dehalogenation is a concern.[1] However, metal/acid reductions remain the more robust and predictable choice.

Q4: What is a typical work-up procedure for a metal-based reduction (Fe or SnCl₂)?

The work-up aims to remove the metal salts that are formed during the reaction.

  • Filtration: After the reaction is complete (monitored by TLC), the reaction mixture is often filtered to remove excess metal powder and insoluble iron salts.

  • Basification: The acidic filtrate is then carefully neutralized and made basic (pH ~9-10) by adding an aqueous base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium carbonate (Na₂CO₃). This step is crucial as it precipitates the dissolved metal hydroxides (e.g., Sn(OH)₂ or Fe(OH)₂) and deprotonates the product amine, making it soluble in organic solvents.[3]

  • Extraction: The resulting aqueous slurry is thoroughly extracted with an organic solvent like ethyl acetate, dichloromethane, or chloroform.

  • Washing and Drying: The combined organic layers are washed with water and brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can then be purified.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of 4-Bromo-8-aminoisoquinoline

Q: My reaction is incomplete, and I've recovered a significant amount of starting material. What went wrong?

This issue typically points to insufficient reducing power or suboptimal reaction conditions.

  • Cause 1: Insufficient Reducing Agent. Metal/acid reductions are stoichiometric. Ensure you are using a sufficient molar excess of the metal powder (typically 3-10 equivalents). The metal surface can passivate, so a fresh, finely divided powder is recommended.[5]

  • Cause 2: Inadequate Acidity. The acid is a co-reagent that is consumed during the reaction. It helps dissolve the metal and acts as a proton source for the reduction mechanism.[6] Ensure enough acid is present to maintain a low pH throughout the reaction.

  • Cause 3: Low Temperature or Short Reaction Time. While these reactions are often exothermic, they may require heating to initiate or go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider gentle heating (e.g., 40-60 °C).

  • Cause 4: Poor Reagent Quality. Stannous chloride dihydrate (SnCl₂·2H₂O) can oxidize over time. Use a fresh, reputable source. Iron powder should be "activated" or "reduced" grade for best results.[3]

Q: My TLC shows multiple spots, including the starting material, the desired product, and an unknown byproduct. The yield is very low. What are the likely side products?

The presence of multiple spots suggests either incomplete reduction or the formation of side products.

  • Likely Byproduct 1: Hydrodebromination. As discussed, this is the formation of 8-aminoisoquinoline. This is the primary concern with non-selective methods like Pd/C hydrogenation but can occur with metal/acid systems if conditions are too harsh (e.g., excessively high temperatures or prolonged reaction times).

  • Likely Byproduct 2: Partial Reduction Intermediates. The reduction of a nitro group is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates.[6] If the reaction is incomplete, these species may be present in the reaction mixture. They are often unstable and may lead to the formation of dimeric azo or azoxy compounds, which can complicate purification.

  • Troubleshooting Strategy: The first step is to identify the byproducts using techniques like LC-MS. If dehalogenation is the issue, switch to a milder reducing system or optimize the temperature and reaction time. If partial reduction is the problem, increase the amount of reducing agent or the reaction time.

Problem 2: Dehalogenation is Observed

Q: I am observing the formation of 8-aminoisoquinoline as a significant byproduct. How can I prevent this?

This is a classic chemoselectivity failure.

  • Solution 1: Change Your Reducing System. If you are using a catalytic hydrogenation method (especially with Pd/C), this is the most likely cause. Immediately switch to a metal/acid system like Fe/HCl, Fe/AcOH, or SnCl₂/HCl.[1][3] These are the industry-standard methods for preserving aryl halides during nitro reduction.

  • Solution 2: Optimize Reaction Conditions. Even with metal/acid systems, harsh conditions can promote dehalogenation. Avoid excessively high temperatures and prolonged reaction times once the starting material has been consumed (as monitored by TLC).

  • Solution 3: Use Alternative Selective Reagents. For very sensitive substrates, other reagents can be considered, such as sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄), which are known for their mildness.[1]

Problem 3: Purification Difficulties

Q: My crude product is an intractable emulsion or solid, and I'm struggling to isolate the amine after work-up. What can I do?

This is a common issue with SnCl₂ and Fe reductions due to the formation of metal hydroxides.

  • Solution 1: Ensure Complete Basification. The pH of the aqueous layer must be sufficiently high (pH > 9) to ensure all the metal salts precipitate as hydroxides and the product amine is in its free base form. Use a pH meter or pH paper to check.

  • Solution 2: Use a Filter Aid. During the filtration step to remove precipitated metal hydroxides, the precipitate can be gelatinous and clog the filter paper. Using a pad of Celite® (diatomaceous earth) can significantly improve the filtration rate.

  • Solution 3: Dilute the Reaction Mixture. Before basification, diluting the mixture with water can sometimes help manage the precipitation process and prevent the formation of an overly thick slurry.

  • Solution 4: Thorough Extraction. The product may be partially trapped in the precipitated metal salts. Ensure vigorous and repeated extraction with a suitable organic solvent. In some cases, continuous liquid-liquid extraction may be beneficial for maximizing recovery.

Visual Troubleshooting Guide

The following diagram provides a decision tree for troubleshooting common problems during the reduction of this compound.

G start Start: Reaction Outcome Analysis incomplete Problem: Incomplete Reaction (High SM Recovery) start->incomplete High SM byproducts Problem: Low Yield & Byproducts (Multiple TLC Spots) start->byproducts Multiple Spots purification Problem: Purification Issues (Emulsions, Solids) start->purification Work-up Fails success Success: Clean Product start->success Clean Reaction reagent_issue Check Reagents: - Increase excess of metal (Fe/Sn) - Use fresh/activated reagents - Ensure sufficient acid incomplete->reagent_issue Action condition_issue Optimize Conditions: - Increase reaction time - Gently heat (40-60 °C) - Monitor closely with TLC incomplete->condition_issue Action dehalogenation Byproduct is Dehalogenated? (e.g., 8-aminoisoquinoline) byproducts->dehalogenation partial_reduction Byproduct is Intermediate? (Nitroso/Hydroxylamine) byproducts->partial_reduction workup_ph Check Work-up: - Ensure pH > 9 during basification - Use a filter aid (Celite) - Dilute before basification purification->workup_ph Action change_method Switch to Metal/Acid: (Fe/HCl or SnCl2/HCl) Avoid Pd/C! dehalogenation->change_method Yes (Using H2/PdC?) milder_cond Use Milder Conditions: - Lower temperature - Shorter reaction time dehalogenation->milder_cond No (Using Metal/Acid?) increase_reductant Increase Reducing Agent and/or Reaction Time partial_reduction->increase_reductant Yes G cluster_0 Reaction Setup cluster_1 Work-up & Isolation a 1. Dissolve this compound in Ethanol in a round-bottom flask. b 2. Add SnCl2·2H2O (5 equivalents) to the solution. a->b c 3. Fit with a reflux condenser and heat the mixture to reflux (approx. 80°C). b->c d 4. Monitor reaction by TLC until starting material is consumed (2-4h). c->d e 5. Cool to RT and remove ethanol under reduced pressure. d->e f 6. Add water and cool in an ice bath. Carefully add 2M NaOH until pH > 9. e->f g 7. Extract the aqueous slurry with Ethyl Acetate (3x). f->g h 8. Combine organic layers, wash with brine, dry (Na2SO4), and concentrate. g->h i 9. Purify the crude product by column chromatography. h->i

References

Technical Support Center: 4-Bromo-8-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-8-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the handling, reactivity, and stability of this versatile but sensitive building block. Here, we provide field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and safe handling of this compound.

Q1: What are the recommended storage and handling conditions for this compound?

Proper storage is critical to maintain the integrity of this compound. The compound is a solid at room temperature.[1][2] Due to the potential for thermal and photodegradation common to nitroaromatic compounds, specific storage conditions are advised.[3][4]

ParameterRecommendationRationale
Temperature 4°C, Refrigerated[1]Minimizes thermal decomposition pathways that can occur over time, even at ambient temperatures.
Atmosphere Inert atmosphere (Argon or Nitrogen)Prevents potential oxidative degradation and reactions with atmospheric moisture.
Light Amber vial, store in the darkNitroaromatic compounds can be light-sensitive, leading to photolytic degradation.[5][6]
Handling Use in a well-ventilated fume hoodThe compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]

Q2: What are the key chemical reactivity features of this molecule?

This compound possesses two key functional groups that dictate its reactivity: the bromo substituent at the C4 position and the nitro group at the C8 position.

  • Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing nature of the nitro group makes the isoquinoline ring electron-deficient.[7] This strongly activates the C4-bromo substituent for displacement by various nucleophiles (e.g., amines, thiols, alkoxides). This is a primary pathway for introducing molecular diversity at this position.[8]

  • Cross-Coupling Reactions: The C-Br bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[9][10]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an 8-aminoisoquinoline derivative.[9] This resulting aromatic amine is a highly versatile intermediate for subsequent functionalization, including N-alkylation, acylation, or diazotization reactions.[9]

Q3: Is this compound susceptible to degradation under common experimental conditions?

Yes, stability can be a significant issue if not properly managed. The electron-deficient, nitro-substituted aromatic system is prone to several degradation pathways.

  • Photodegradation: Like many nitroaromatic compounds, exposure to UV or even strong ambient light can initiate photolysis, leading to complex decomposition products and sample discoloration.[3][5]

  • Thermal Instability: High temperatures can cause decomposition. Studies on related nitroaromatic compounds show that thermal decomposition can be initiated by the cleavage of the C-NO2 bond.[4][11] This is a critical consideration during reactions requiring heat and when removing solvents.

  • Chemical Incompatibility: Strong reducing agents can unintentionally reduce the nitro group. Likewise, certain reaction conditions, particularly strong bases or highly nucleophilic reagents at elevated temperatures, may lead to unwanted side reactions or decomposition instead of the desired substitution or coupling.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Scenario 1: Low Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid, but I am observing low yields and significant amounts of unreacted starting material. What are the likely causes and how can I optimize the reaction?

A: Low yields in Suzuki couplings with this substrate are common and can often be traced to a few key parameters. The primary challenge is balancing the conditions needed for efficient catalysis against the inherent reactivity and potential instability of the nitroisoquinoline core.

Troubleshooting Steps:

  • Assess for Protodeborylation: A major side reaction is the protonolysis of your boronic acid (protodeborylation), which consumes your coupling partner.[12] This is especially prevalent with heteroaryl boronic acids or under suboptimal basic conditions.

    • Solution: Switch to a more stable boronic ester, such as a pinacol ester.[12] Use anhydrous, powdered bases like K₃PO₄ or Cs₂CO₃ instead of aqueous solutions of NaOH or K₂CO₃, which can introduce water and facilitate the side reaction.[10]

  • Evaluate the Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical.

    • Rationale: The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle. Electron-rich, bulky phosphine ligands are often required for coupling with aryl bromides.[12] However, some phosphine ligands can also act as reducing agents at higher temperatures, potentially affecting the nitro group.

    • Solution: Start with a robust catalyst system like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., SPhos, XPhos). If decomposition is suspected, screen less reducing ligands or lower the reaction temperature.

  • Ensure Rigorously Anhydrous and Oxygen-Free Conditions: The catalytic cycle involves sensitive organometallic intermediates that are readily destroyed by water and oxygen.

    • Solution: Use a dry, non-protic solvent like 1,4-dioxane or toluene.[10] Degas the solvent thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) before adding the catalyst and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Optimize the Base: The base is necessary to activate the boronic acid for transmetalation.[13]

    • Rationale: An inappropriate base can be ineffective or cause degradation. Strong aqueous bases can promote protodeborylation, while a base that is too weak will result in a sluggish reaction.

    • Solution: K₃PO₄ is often an excellent choice as it is a non-nucleophilic base with low solubility in organic solvents, minimizing side reactions. Cs₂CO₃ is another effective, albeit more expensive, option.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration product_out R¹-R² reductive_elimination->product_out sub_in R¹-X sub_in->oxidative_addition boron_in R²-B(OR)₂⁻ boron_in->transmetalation

References

Byproduct formation in 4-Bromo-8-nitroisoquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Research on Isoquinoline

I'm starting a deep dive into 4-bromo-8-nitroisoquinoline reactions. My initial aim is to understand typical reactions, byproducts, mechanisms, and how to avoid undesirable outcomes. I'm focusing on Google for this, hunting for information on possible reaction pathways.

Analyzing Reaction Byproducts

I'm now deeply immersed in the literature concerning this compound, with a focus on potential side reactions. I'm leveraging Google Scholar and SciFinder, and have refined my search terms to include "dehalogenation of bromo-nitro aromatics" and "reduction of nitroarenes during catalytic coupling." This helps me to understand and categorize typical reaction byproducts. I'm identifying specific sources for established mitigation strategies.

Developing a Knowledge Base

I'm now shifting gears towards structuring the information. My searches have turned up some interesting data. I'm building a troubleshooting guide and FAQ section for the technical support center. These will cover common experimental issues, such as yield issues and byproduct formation. I'm focusing on crafting specific questions with detailed answers addressing potential causes and mitigation strategies. I'm drawing on mechanistic data from my earlier searches, and planning to incorporate in-text citations and a comprehensive references section.

Organizing the Technical Guide

I've been working on structuring the technical guide in a question-and-answer format, focusing on potential issues users might face with this compound. I'm formulating specific questions about debromination and low yield issues, which will guide the responses. I'm incorporating the mechanistic data to explain the causes and suggest mitigation strategies, and plan to include in-text citations and a comprehensive reference list. I'm also planning to incorporate data summaries and diagrams to visualize key concepts.

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-8-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-8-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important synthetic intermediate.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Potential Cause 1: Incomplete Bromination of Isoquinoline.

  • Explanation: The initial bromination of isoquinoline is a critical step. Insufficient brominating agent or suboptimal reaction conditions can lead to a mixture of starting material and mono-brominated isoquinoline, ultimately reducing the yield of the desired product.

  • Solution:

    • Reagent Stoichiometry: Ensure the use of at least 1.1 equivalents of N-bromosuccinimide (NBS) for the initial bromination step. However, avoid a large excess, as it can lead to the formation of di-brominated byproducts that are difficult to separate.[1]

    • Temperature Control: Maintain a reaction temperature between -26°C and -22°C during the addition of NBS.[1] Higher temperatures can favor the formation of the undesired 8-bromoisoquinoline isomer, which is challenging to remove.[1]

    • Reaction Time: Allow the reaction to stir for at least 2 hours at -22°C, followed by 3 hours at -18°C to ensure complete consumption of the starting material.[1]

Potential Cause 2: Inefficient Nitration.

  • Explanation: The subsequent nitration of 5-bromoisoquinoline must be carried out under conditions that favor the formation of the 8-nitro isomer. Inadequate nitrating agent concentration or improper temperature control can result in incomplete nitration or the formation of other nitro-isomers.

  • Solution:

    • Nitrating Agent: Use potassium nitrate in concentrated sulfuric acid as the nitrating agent.[1]

    • Temperature Control: Add the potassium nitrate portion-wise, maintaining the internal temperature below -10°C.[1] After the addition, stir the reaction mixture at -10°C for 1 hour before allowing it to slowly warm to room temperature overnight.[1]

Potential Cause 3: Product Loss During Work-up and Purification.

  • Explanation: The isolation and purification steps are crucial for obtaining a high yield of pure this compound. Product can be lost due to incomplete extraction, co-precipitation with impurities, or inefficient crystallization.

  • Solution:

    • Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.[1]

    • Basification and Extraction: Adjust the pH to 9-10 with a suitable base (e.g., ammonium hydroxide) and extract the product with an appropriate organic solvent like dichloromethane.[1]

    • Purification: For high purity, column chromatography on silica gel is effective.[1] For larger scale, recrystallization from a heptane/toluene mixture is a viable option.[1]

Issue 2: Formation of Impurities and Byproducts

Potential Cause 1: Formation of 5,8-dibromoisoquinoline.

  • Explanation: Using an excess of NBS (more than 1.3 equivalents for the one-pot synthesis of 5-bromo-8-nitroisoquinoline) can lead to the formation of 5,8-dibromoisoquinoline.[1] This byproduct can be difficult to separate from the desired product.

  • Solution: Carefully control the stoichiometry of NBS.[1] Use recrystallized NBS to ensure its purity and reactivity.[1]

Potential Cause 2: Presence of 8-bromoisoquinoline.

  • Explanation: The formation of 8-bromoisoquinoline is a common side reaction during the bromination of isoquinoline.[1] This isomer is difficult to separate from the desired 5-bromoisoquinoline intermediate.

  • Solution: Strict temperature control during the bromination step is critical to suppress the formation of the 8-bromo isomer.[1]

Issue 3: Difficulties in Scaling Up the Reaction

Potential Cause 1: Inefficient Heat Transfer.

  • Explanation: As the reaction scale increases, maintaining uniform temperature throughout the reaction mixture becomes more challenging. Inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and reducing yield and purity.

  • Solution:

    • Reactor Choice: Utilize a jacketed reactor with a suitable heat transfer fluid for precise temperature control.

    • Stirring: Employ a powerful overhead stirrer to ensure efficient mixing and uniform heat distribution.

    • Addition Rate: Add reagents, especially NBS and potassium nitrate, at a controlled rate to manage the exothermic nature of the reactions.

Potential Cause 2: Challenges with Solid Handling.

  • Explanation: On a larger scale, the handling of solids, such as the addition of NBS and the isolation of the final product by filtration, can become cumbersome and may lead to material loss.

  • Solution:

    • Solid Addition: Use a powder addition funnel for the controlled addition of solid reagents.

    • Filtration: Employ larger filtration equipment, such as a Nutsche filter, for efficient solid-liquid separation.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the overall synthetic strategy for this compound?

A1: The most common and scalable synthesis involves a two-step, one-pot procedure starting from isoquinoline.[1] First, isoquinoline undergoes electrophilic bromination, primarily at the 5-position, using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures.[1] This is followed by the nitration of the resulting 5-bromoisoquinoline at the 8-position using potassium nitrate in the same reaction vessel.[1]

SynthesisPathway Isoquinoline Isoquinoline Step1 1. NBS, H₂SO₄ -25°C to -18°C Isoquinoline->Step1 Intermediate 5-Bromoisoquinoline (in situ) Step1->Intermediate Step2 2. KNO₃, H₂SO₄ -10°C to RT Intermediate->Step2 Product This compound Step2->Product

Caption: Troubleshooting flowchart for the synthesis.

Q5: What are the key safety precautions to consider when performing this synthesis?

A5:

  • Corrosive Reagents: Concentrated sulfuric acid and hydrobromic acid (if used) are highly corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Exothermic Reactions: Both the bromination and nitration steps are exothermic. It is crucial to have efficient cooling and to add reagents slowly to maintain temperature control and prevent runaway reactions.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care in a fume hood.

  • Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to control the release of heat and potential splashing of acidic solution.

III. Experimental Protocols & Data

Detailed Experimental Protocol: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline

This protocol is adapted from Organic Syntheses. [1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add concentrated sulfuric acid (96%, 340 mL). Cool the acid to 0°C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline (44.0 g, 330 mmol) via the addition funnel, ensuring the internal temperature remains below 30°C.

  • Bromination: Cool the solution to -25°C using a dry ice/acetone bath. Add recrystallized N-bromosuccinimide (76.4 g, 429 mmol) in portions, maintaining the internal temperature between -26°C and -22°C. Stir the vigorously mixed suspension for 2 hours at -22°C, and then for 3 hours at -18°C.

  • Nitration: Add potassium nitrate (35.0 g, 346 mmol) portion-wise, keeping the internal temperature below -10°C. Stir the mixture at -10°C for 1 hour.

  • Warming: Remove the cooling bath and allow the reaction mixture to stir overnight, gradually warming to room temperature.

  • Work-up: Pour the reaction mixture onto 1.5 kg of crushed ice. Carefully neutralize the mixture to pH 9-10 with concentrated ammonium hydroxide.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a heptane/toluene mixture to yield 5-bromo-8-nitroisoquinoline. [1]

Quantitative Data Summary
ParameterValueReference
Isoquinoline330 mmol[1]
N-Bromosuccinimide429 mmol (1.3 eq)[1]
Potassium Nitrate346 mmol (1.05 eq)[1]
Bromination Temperature-26°C to -18°C[1]
Nitration Temperature< -10°C[1]
Typical Yield47-51%[1]
Melting Point137-139°C[1]

IV. References

  • Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 83. --INVALID-LINK--

  • Gordeev, M. F., & Patel, D. V. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents. --INVALID-LINK--

  • CN104447547B. (2017). Synthesis method of 4-aminoisoquinoline-8-methyl formate. Google Patents. --INVALID-LINK--

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792.

  • Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of arenediazonium salt complexes from aromatic amines. The Journal of Organic Chemistry, 42(14), 2426–2431.

  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.

  • Pazo-Cepeda, M. V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(4), 2423–2448. --INVALID-LINK--

  • Wikipedia. (2023). Sandmeyer reaction. --INVALID-LINK--

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--

  • Organic Chemistry Portal. Sandmeyer Reaction. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. --INVALID-LINK--

References

Technical Support Center: Analytical Methods for Monitoring 4-Bromo-8-nitroisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of 4-bromo-8-nitroisoquinoline reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for the common analytical challenges encountered during the synthesis and analysis of this important chemical intermediate. As a key building block in medicinal chemistry, robust and reliable analytical methods are paramount for ensuring reaction efficiency, purity, and reproducibility.

This resource is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as applied to this compound, with a focus on troubleshooting and best practices.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of this compound synthesis due to its high resolution and sensitivity for aromatic compounds.[1] A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water, often with a modifier like formic or phosphoric acid to improve peak shape.[2][3]

HPLC Troubleshooting Guide

Question: I'm observing significant peak tailing for my this compound peak. What could be the cause and how do I fix it?

Answer: Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds like isoquinolines. The primary causes are often secondary interactions between the basic nitrogen of the isoquinoline ring and residual acidic silanol groups on the silica-based stationary phase.

  • Causality: The lone pair of electrons on the isoquinoline nitrogen can form strong ionic interactions with deprotonated silanol groups (Si-O⁻), leading to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., adding 0.1% formic or trifluoroacetic acid) will protonate the silanol groups, minimizing these secondary interactions. For isoquinoline derivatives, a mobile phase pH around 2.8 has been shown to yield excellent peak shapes.[3]

    • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are derivatized to reduce their activity. Ensure you are using a high-quality, end-capped C18 column.

    • Employ a "Low Silanol Activity" Column: Specialty columns, such as those with a base-deactivated silica or a hybrid particle technology, are designed to minimize silanol interactions and are highly recommended for basic analytes.[2]

    • Consider a Phenyl Stationary Phase: A phenyl column can offer alternative selectivity through pi-pi interactions with the aromatic system of this compound, which can sometimes mitigate tailing issues seen on C18 columns.[4]

Question: My resolution between this compound and a closely eluting impurity is poor. How can I improve the separation?

Answer: Achieving adequate resolution is critical for accurate quantification of reaction conversion and purity. Poor resolution can stem from several factors related to both the mobile phase and the stationary phase.[5]

  • Causality: Insufficient differential partitioning of the analyte and the impurity between the stationary and mobile phases leads to overlapping peaks.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition:

      • Gradient Elution: If using an isocratic method, switching to a shallow gradient of your organic solvent (e.g., acetonitrile) can often resolve closely eluting peaks.[6]

      • Solvent Strength: Adjust the ratio of your organic solvent to water. A lower percentage of organic solvent will generally increase retention and may improve separation.

    • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol. The different solvent properties can alter the selectivity of the separation.

    • Column Parameter Adjustment:

      • Longer Column: A longer column provides more theoretical plates and can enhance resolution, albeit with longer run times.[4]

      • Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency and better resolution.

    • Temperature Control: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics. However, be mindful of the thermal stability of your analytes.

HPLC Method Parameters for this compound
ParameterRecommended Starting ConditionsRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh efficiency and good retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to improve peak shape of the basic isoquinoline.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase HPLC.
Gradient 10-90% B over 10 minutesA good starting point for separating starting materials, intermediates, and the final product.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce backpressure.
Detection (UV) 254 nm and 320 nmAromatic compounds typically absorb at 254 nm. The nitro group may provide a longer wavelength maximum.

Section 2: Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be an excellent method for assessing purity, especially when coupled with a mass spectrometer (GC-MS). However, the presence of the nitro group can sometimes lead to challenges.[7][8]

GC Troubleshooting Guide

Question: I'm observing broad peaks and potential degradation of this compound during GC analysis. What is the likely cause?

Answer: The thermal lability of nitroaromatic compounds and potential interactions with active sites in the GC system are common culprits for peak broadening and degradation.[8]

  • Causality: At elevated temperatures in the injector and column, the nitro group can be susceptible to degradation. Additionally, active sites in the inlet liner or on the column can cause irreversible adsorption or catalytic decomposition of the analyte.

  • Troubleshooting Steps:

    • Lower Inlet Temperature: Start with a lower injector temperature (e.g., 200-220 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. A liner with glass wool should also use deactivated glass wool. Periodically replace the liner and septum to prevent the buildup of non-volatile residues.[9]

    • Column Choice: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point. These columns are generally robust and provide good selectivity for a wide range of compounds.

    • Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual manufacturing materials and ensure a stable baseline.[10]

    • Check for System Leaks: Oxygen entering the system at high temperatures can accelerate column degradation and analyte decomposition. Regularly check for leaks, especially at the inlet and detector fittings.[10]

Question: I'm having difficulty achieving baseline separation between isomers of my substituted isoquinoline. What can I do?

Answer: Isomeric separation can be challenging in GC. The key is to exploit subtle differences in their physicochemical properties.

  • Causality: Isomers often have very similar boiling points and polarities, leading to co-elution on standard GC columns.

  • Troubleshooting Steps:

    • Optimize the Temperature Program: A slower temperature ramp rate will increase the time the analytes spend interacting with the stationary phase, which can improve the separation of closely eluting compounds.

    • Use a More Selective Stationary Phase: Consider a column with a different selectivity. For aromatic isomers, a mid-polarity column with a higher phenyl content (e.g., a 50% phenyl-methylpolysiloxane phase) or a cyanopropyl-based phase can provide different interactions and potentially resolve the isomers.

    • Longer or Narrower Bore Column: A longer column or a column with a smaller internal diameter will provide higher theoretical plates and can improve resolution.

Recommended GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Reaction Aliquot Dilution Dilute with Ethyl Acetate Sample->Dilution Filtering Filter through 0.22 µm Syringe Filter Dilution->Filtering Injection GC Injection (Split/Splitless) Filtering->Injection Separation Capillary Column (e.g., DB-5ms) Injection->Separation Detection Mass Spectrometer (EI, Scan Mode) Separation->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration & Quantification TIC->Integration LibrarySearch Mass Spectral Library Search TIC->LibrarySearch

Caption: A typical workflow for GC-MS analysis of this compound reactions.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for both structural confirmation and quantitative analysis of reaction mixtures, often without the need for chromatographic separation. For this compound, ¹H NMR can provide real-time information on the consumption of starting materials and the formation of the product.[11]

NMR Troubleshooting Guide

Question: The ¹H NMR spectrum of my reaction mixture is very complex with overlapping peaks. How can I accurately determine the conversion?

Answer: Spectral overlap is a common challenge in reaction monitoring, especially with aromatic compounds. However, several strategies can be employed to extract quantitative information.[12]

  • Causality: The aromatic region of the ¹H NMR spectrum often contains multiple signals from starting materials, intermediates, and products, leading to a crowded and difficult-to-interpret spectrum.

  • Troubleshooting Steps:

    • Identify Unique, Well-Resolved Peaks: Carefully examine the spectra of your starting material and purified product to identify at least one proton signal for each compound that is well-resolved and does not overlap with other signals. These unique signals can then be used for integration and calculation of the relative molar ratios.

    • Use a Higher Field Magnet: A higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will provide greater spectral dispersion, which can resolve overlapping signals.

    • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help in assigning proton signals and confirming the structure of the product within the reaction mixture.[13]

    • Quantitative NMR (qNMR): For precise quantification, a known amount of an internal standard with a non-overlapping signal can be added to the NMR tube. By comparing the integral of a product peak to the integral of the internal standard, an absolute concentration can be determined.

    • Consider ¹³C or ¹⁹F NMR: If applicable (e.g., if a fluorine-containing reagent is used), observing other nuclei can provide cleaner spectra with less overlap.[14]

Question: I am considering setting up in-situ (flow) NMR monitoring. What are the key advantages and considerations?

Answer: In-situ NMR allows for real-time, continuous monitoring of a reaction as it occurs, providing rich kinetic and mechanistic data.[15][16]

  • Advantages:

    • Real-time Kinetic Data: Continuous data acquisition allows for the precise determination of reaction rates and orders.

    • Detection of Unstable Intermediates: Flow NMR can capture the spectra of transient intermediates that might be missed with traditional offline sampling.[11]

    • Improved Process Understanding: It provides a more complete picture of the reaction, which is invaluable for process optimization and scale-up.[17]

  • Considerations:

    • Instrumentation: Requires a dedicated flow cell and pump system connected to the NMR spectrometer.

    • Solvent Suppression: As reactions are typically run in protonated solvents, effective solvent suppression techniques are necessary to observe the analyte signals.[11]

    • Data Processing: A large amount of data is generated, requiring automated processing and analysis software.[12]

Logical Flow for NMR Reaction Monitoring

NMR_Logic Start Start Reaction Sample Withdraw Aliquot at Time = t Start->Sample Prep Prepare NMR Sample (add deuterated solvent) Sample->Prep Acquire Acquire ¹H NMR Spectrum Prep->Acquire Process Process Spectrum (phasing, baseline correction) Acquire->Process Integrate Integrate Unique Peaks (Reactant vs. Product) Process->Integrate Calculate Calculate % Conversion Integrate->Calculate Decision Reaction Complete? Calculate->Decision End Work-up Reaction Decision->End Yes Continue Continue Reaction Decision->Continue No Continue->Sample

Caption: Decision-making workflow for offline NMR reaction monitoring.

Section 4: Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides molecular weight and structural information. When monitoring this compound reactions, MS is typically coupled with a chromatographic inlet (LC-MS or GC-MS).

MS Troubleshooting and FAQs

Question: How can I confirm the identity of this compound using mass spectrometry?

Answer: The key is to look for the characteristic isotopic pattern of bromine.

  • Explanation: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[18] Therefore, any fragment containing a single bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. The molecular ion of this compound (C₉H₅BrN₂O₂) will exhibit this characteristic M/M+2 isotopic pattern, providing strong evidence for its identity.

Question: What fragmentation patterns should I expect for this compound in EI-MS (from GC-MS)?

Answer: Electron ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a "fingerprint" of the molecule.

  • Expected Fragmentation: While predicting the exact fragmentation is complex, common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da), NO (30 Da), and O (16 Da).[19] You might also observe the loss of the bromine radical (79/81 Da). Analyzing these fragmentation patterns can help distinguish it from other isomers.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring my this compound reaction?

A1: The "best" technique depends on your specific needs.

  • For rapid, routine reaction progress checks: HPLC with a UV detector is often the most convenient and robust method.

  • For purity analysis and identification of volatile byproducts: GC-MS is an excellent choice.

  • For detailed mechanistic studies and real-time kinetics: In-situ NMR is the most powerful, though it requires specialized equipment.[15]

  • For confirmation of product identity in complex mixtures: LC-MS is highly effective, especially with its ability to confirm molecular weight.

Q2: My reaction mixture is very crude. How should I prepare my samples for HPLC or GC analysis?

A2: Proper sample preparation is crucial to protect your analytical column and instrument.

  • Quench the Reaction: Stop the reaction by cooling or adding a quenching agent.

  • Dilute: Dilute a small aliquot of the reaction mixture in a solvent that is miscible with your mobile phase (for HPLC) or is a suitable injection solvent (for GC), such as acetonitrile or ethyl acetate.

  • Filter: Always filter your diluted sample through a 0.22 or 0.45 µm syringe filter before injection. This removes particulate matter that can clog your column and instrument tubing.[20]

  • Solid-Phase Extraction (SPE): For very complex matrices, a simple SPE cleanup step can be used to remove interfering components before analysis.[20]

Q3: Can I use Thin-Layer Chromatography (TLC) for reaction monitoring?

A3: Yes, TLC is a simple, fast, and cost-effective method for qualitative reaction monitoring. It is excellent for quickly visualizing the consumption of starting materials and the appearance of the product. However, for accurate quantitative data (e.g., determining percent conversion or purity), HPLC or GC is required.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-8-nitroisoquinoline and 5-Bromo-8-nitroisoquinoline for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, substituted isoquinolines serve as privileged scaffolds, forming the core of numerous pharmacologically active agents. Among the key intermediates for elaborating these structures, bromo-nitroisoquinolines are particularly valuable due to the versatile reactivity of both the bromine and nitro functionalities. This guide provides an in-depth, objective comparison of the chemical reactivity of two critical isomers: 4-Bromo-8-nitroisoquinoline and 5-Bromo-8-nitroisoquinoline.

Understanding the nuanced differences in their reactivity is paramount for researchers and process chemists. These differences, dictated by subtle electronic and steric variations, can significantly impact reaction efficiency, yield, and the feasibility of synthetic routes. This document will dissect these factors, supported by mechanistic principles and experimental data, to empower scientists in making informed decisions for their synthetic strategies.

The Electronic and Steric Landscape: A Tale of Two Isomers

The reactivity of both isomers is fundamentally governed by the potent electron-withdrawing nature of the nitro group (–NO₂) at the C8 position and the steric environment surrounding the bromo substituent.

Electronic Effects: The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful inductive and resonance effects, which withdraw electron density from the aromatic system.[1][2] However, this same property makes the isoquinoline core highly susceptible to nucleophilic aromatic substitution (SNAr), as the electron withdrawal stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[2][3]

  • 5-Bromo-8-nitroisoquinoline: In this isomer, the bromine atom at C5 is para to the nitro group at C8. This arrangement is optimal for SNAr reactions. The negative charge of the Meisenheimer complex can be delocalized directly onto the nitro group through resonance, providing significant stabilization and thereby lowering the activation energy of the reaction.[4]

  • This compound: Here, the bromine at C4 is meta to the nitro group at C8. While the nitro group still exerts a strong inductive electron-withdrawing effect, direct resonance delocalization of the negative charge from the site of attack onto the nitro group is not possible.[4] This results in a less stabilized Meisenheimer complex compared to the 5-bromo isomer, predicting lower reactivity in SNAr reactions.

Steric Hindrance: Steric hindrance refers to the spatial congestion around a reaction site, which can impede the approach of reagents.[5][6][7]

  • 5-Bromo-8-nitroisoquinoline: The bromine at C5 is relatively unhindered, flanked by hydrogens at C4 and C6. This open environment facilitates the approach of nucleophiles and bulky palladium catalysts for cross-coupling reactions.

  • This compound: The bromine at C4 experiences more significant steric hindrance. It is subject to a "peri-interaction" with the hydrogen at C5. This steric clash can make the approach of nucleophiles and catalysts more difficult, potentially slowing down reaction rates or requiring more forcing conditions.

Comparative Reactivity in Key Synthetic Transformations

The electronic and steric differences manifest profoundly in the performance of these isomers in common, synthetically valuable reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The reaction proceeds via the addition of a nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group (bromide).[3]

Reactivity Prediction: 5-Bromo-8-nitroisoquinoline is significantly more reactive than its 4-bromo counterpart in SNAr reactions.

Causality: The superior reactivity of the 5-bromo isomer is a direct consequence of the para relationship between the bromo and nitro groups. The ability to delocalize the negative charge of the Meisenheimer complex onto the nitro group provides a lower energy pathway for the reaction.[4] For the 4-bromo isomer, the lack of this direct resonance stabilization makes the formation of the intermediate less favorable.

Illustrative SNAr Mechanism and Intermediate Stabilization

SNAr_Comparison cluster_5_bromo 5-Bromo-8-nitroisoquinoline (More Reactive) cluster_4_bromo This compound (Less Reactive) 5-Br 5-Bromo-8-nitroisoquinoline Meisenheimer_5 Meisenheimer Complex (Charge delocalized to NO2) 5-Br->Meisenheimer_5 + Nu- Product_5 Substitution Product Meisenheimer_5->Product_5 - Br- Meisenheimer_4 Meisenheimer Complex (No direct resonance to NO2) 4-Br This compound 4-Br->Meisenheimer_4 + Nu- Product_4 Substitution Product Meisenheimer_4->Product_4 - Br-

References

A Comparative Guide to Catalysts for Cross-Coupling of 4-Bromo-8-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 4-substituted-8-nitroisoquinoline core is a privileged structure, and its elaboration via cross-coupling reactions offers a powerful avenue for the synthesis of novel chemical entities with potential therapeutic applications. However, the inherent electronic properties of 4-bromo-8-nitroisoquinoline—namely the electron-deficient nature of the isoquinoline ring, further exacerbated by the presence of a nitro group—present distinct challenges to catalyst selection and optimization.

This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, offering insights into catalyst performance, mechanistic considerations, and practical experimental guidance to aid in the rational design of synthetic routes.

The Challenge: Cross-Coupling of an Electron-Deficient Heterocycle

The this compound substrate is characterized by a C-Br bond at an electron-poor position. This electronic deficiency can render the oxidative addition step of the catalytic cycle, a crucial activation step in many cross-coupling reactions, more facile. However, the subsequent reductive elimination to form the desired product can be challenging. Furthermore, the nitro group can potentially coordinate to the metal center, leading to catalyst inhibition or decomposition. Therefore, the choice of catalyst and, critically, the ancillary ligands, must be carefully considered to balance reactivity and stability.

Comparative Analysis of Catalytic Systems

The following sections compare the utility of various palladium-based catalytic systems for the most common and synthetically valuable cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig Amination, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For an electron-deficient substrate like this compound, several catalyst systems can be effective.

Catalyst/Ligand SystemTypical ConditionsPerformance Insights
Pd(PPh₃)₄ K₂CO₃ or K₃PO₄, Toluene/H₂O or Dioxane/H₂O, 80-100 °CA versatile and commercially available catalyst. Often provides good to excellent yields for electron-deficient aryl bromides.[1][2] Its performance can be substrate-dependent, and for challenging couplings, more specialized ligands may be required.
Pd(OAc)₂ / SPhos Cs₂CO₃, Toluene/H₂O, 80-110 °CThe bulky and electron-rich SPhos ligand can accelerate both oxidative addition and reductive elimination, making it highly effective for challenging substrates. Buchwald's biarylphosphine ligands are known to enhance catalytic activity significantly.[3]
XPhos Pd G2/G3 K₃PO₄, Dioxane or THF, RT to 80 °CThese air- and moisture-stable pre-catalysts offer convenience and high reactivity. The G3 precatalysts, in particular, are designed for the efficient in situ generation of the active monoligated Pd(0) species, often leading to higher yields and lower catalyst loadings.[4]
Microwave Irradiation Pd catalyst, Base, Solvent (e.g., DMF, EtOH/H₂O), 100-150 °CMicrowave-assisted heating can dramatically reduce reaction times and improve yields, particularly for sluggish couplings.[5][6][7][8][9] This is a valuable technique for high-throughput synthesis and library generation.

Expert Insight: For initial screening, Pd(PPh₃)₄ is a cost-effective starting point. However, for optimizing yield and reaction time, particularly with sterically hindered coupling partners, a Buchwald-type ligand such as SPhos or a pre-formed palladacycle like XPhos Pd G3 is highly recommended. The use of microwave irradiation should be considered to accelerate the reaction.[5][6][7][8][9]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination provides a general and mild method for this transformation.

Catalyst/Ligand SystemTypical ConditionsPerformance Insights
Pd₂(dba)₃ / BINAP NaOt-Bu or K₃PO₄, Toluene or Dioxane, 80-110 °CAn early generation catalyst system that is effective for a range of aryl bromides. The bidentate BINAP ligand can be effective, but more advanced ligands often provide superior results for electron-deficient substrates.
Pd(OAc)₂ / XPhos Cs₂CO₃ or K₂CO₃, t-BuOH or Toluene, 80-110 °CXPhos is a highly effective, bulky monophosphine ligand that promotes the amination of a wide variety of aryl halides, including electron-deficient ones. It often provides high yields with low catalyst loadings.[3]
BrettPhos Pd G3 LiHMDS or K₃PO₄, THF or Dioxane, RT to 100 °CThis third-generation Buchwald precatalyst is particularly effective for the coupling of a broad range of amines, including primary and secondary amines, with challenging aryl halides. Its high activity often allows for reactions to be performed at lower temperatures.
N-Heterocyclic Carbene (NHC) Ligands Pd source (e.g., Pd(OAc)₂), Base, SolventNHC ligands are a class of strong σ-donating ligands that can form highly stable and active palladium complexes. They have shown great promise in the amination of challenging substrates.[10]

Expert Insight: For the Buchwald-Hartwig amination of this compound, the use of a bulky, electron-rich monophosphine ligand from the Buchwald portfolio (e.g., XPhos, BrettPhos) is strongly advised. The corresponding G3 precatalysts offer ease of use and high reactivity.[4] The choice of base is also critical, with weaker bases like Cs₂CO₃ often being preferred to avoid side reactions.

Heck and Sonogashira Couplings: Introducing Alkenyl and Alkynyl Moieties

The Heck and Sonogashira reactions are invaluable for introducing unsaturation into molecular scaffolds.

ReactionCatalyst SystemTypical ConditionsPerformance Insights
Heck Coupling Pd(OAc)₂ / PPh₃ Et₃N or K₂CO₃, DMF or MeCN, 80-120 °CA classic catalyst system for the Heck reaction. For electron-deficient aryl bromides, it can provide good yields with acrylates and styrenes.[11]
Phosphine-free (e.g., PdCl₂(MeCN)₂) Base, SolventIn some cases, phosphine-free palladium sources can effectively catalyze the Heck reaction, simplifying product purification.
Sonogashira Coupling Pd(PPh₃)₄ / CuI Et₃N or Piperidine, THF or DMF, RT to 80 °CThe standard conditions for Sonogashira coupling are often effective for electron-deficient aryl bromides. The copper co-catalyst is crucial for the activation of the terminal alkyne.[12]
Copper-free (e.g., Pd(P(t-Bu)₃)₂) Base (e.g., Cs₂CO₃), SolventCopper-free conditions can be advantageous when dealing with sensitive substrates or to avoid potential issues with copper contamination in the final product.

Expert Insight: For Heck couplings, Pd(OAc)₂ with a phosphine ligand is a reliable starting point. In the case of Sonogashira reactions, the traditional Pd(PPh₃)₄/CuI system is generally robust. However, if the substrate is sensitive to copper, exploring a copper-free protocol with a bulky phosphine ligand is a worthwhile endeavor.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

A generalized experimental procedure for a high-throughput screening of phosphine ligands in a cross-coupling reaction is detailed below.[3] It is crucial to note that optimal conditions are highly dependent on the specific substrates and the phosphine ligand employed.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃) in an anhydrous solvent (e.g., dioxane).

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a stock solution of the arylboronic acid.

    • Prepare a slurry or solution of the base (e.g., K₃PO₄) in the solvent.

  • Ligand Dosing: In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate reaction vials. Typically, a 1:1 to 2:1 ligand-to-palladium ratio is used.

  • Reagent Addition:

    • To each vial, add the palladium precursor stock solution.

    • Add the this compound stock solution.

    • Add the arylboronic acid stock solution.

    • Add the base slurry/solution.

  • Reaction: Seal the vials and place them in a heating block at the desired temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours).

  • Quenching and Analysis: After cooling to room temperature, quench the reactions with water and extract the product with an organic solvent. Analyze the crude product mixture by LC-MS or GC-MS to determine the conversion and yield.

Visualization of Key Processes

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'B(OH)2 + Base) Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product (Ar-Ar')

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Solutions Stock Solutions Automated Dosing Automated Dosing Stock Solutions->Automated Dosing Ligand Array Ligand Array Ligand Array->Automated Dosing Heating & Stirring Heating & Stirring Automated Dosing->Heating & Stirring Quenching Quenching Heating & Stirring->Quenching LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Quenching->LC-MS/GC-MS Analysis Data Interpretation Data Interpretation LC-MS/GC-MS Analysis->Data Interpretation

Caption: A typical experimental workflow for high-throughput catalyst screening.

Conclusion

The successful cross-coupling of this compound is highly achievable with the careful selection of an appropriate palladium catalyst system. While traditional catalysts like Pd(PPh₃)₄ can be effective, the use of modern, bulky, electron-rich phosphine ligands, particularly those from the Buchwald portfolio, often provides superior results in terms of yield, reaction time, and substrate scope. The advent of air- and moisture-stable palladacycle pre-catalysts has further simplified the execution of these challenging transformations. For rapid optimization, microwave-assisted synthesis is a powerful tool that should be considered. By understanding the principles outlined in this guide and leveraging the comparative data, researchers can confidently approach the synthesis of novel 4-substituted-8-nitroisoquinoline derivatives for their drug discovery and development programs.

References

A Comparative Guide to the Characterization of 4-Bromo-8-nitroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline framework is a privileged structure in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities.[1] The introduction of a bromine atom at the 4-position and a nitro group at the 8-position creates a unique electronic landscape, influencing the molecule's reactivity and potential applications. The bromine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse substituents.[2][3] Simultaneously, the electron-withdrawing nitro group modulates the reactivity of the entire ring system and can be a precursor to an amino group, opening further avenues for derivatization.[2][4]

I. Synthesis and Physicochemical Properties

The synthesis of 4-bromo-8-nitroisoquinoline is a critical first step for any subsequent derivatization. While various methods for the synthesis of substituted isoquinolines exist, a common approach involves the bromination and nitration of the parent isoquinoline ring.[5][6][7] It is crucial to control the reaction conditions to achieve the desired regioselectivity. The physicochemical properties of the parent compound, this compound, are summarized below.

PropertyValueSource
Molecular FormulaC₉H₅BrN₂O₂[8][9]
Molecular Weight253.055 g/mol [8][10]
AppearanceSolid[8]
CAS Number677702-62-4[8][10]

These fundamental properties are the baseline for comparison with newly synthesized derivatives. Any modification to the core structure will invariably alter these characteristics, which must be precisely determined for each new analogue.

II. Spectroscopic Characterization: A Multi-faceted Approach

A thorough characterization of any new this compound derivative relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule.

¹H and ¹³C NMR are indispensable for elucidating the precise connectivity of atoms. For a this compound derivative, the aromatic region of the ¹H NMR spectrum will be particularly informative. The chemical shifts and coupling constants of the protons on the isoquinoline core will be influenced by the nature and position of any new substituents introduced via modification of the bromine or nitro groups. For instance, the introduction of an electron-donating group is expected to shift the signals of nearby protons upfield, while an electron-withdrawing group will have the opposite effect.

Comparative Analysis: When comparing the NMR spectra of a series of derivatives, it is crucial to analyze the trends in chemical shifts. For example, in a series of 4-aryl-8-nitroisoquinolines synthesized via a Suzuki coupling, the chemical shift of the proton at the 5-position will be sensitive to the electronic properties of the substituent on the newly introduced aryl ring. This data can be used to build structure-activity relationships (SAR).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Mass spectrometry is essential for determining the molecular weight of the synthesized derivatives and for confirming their elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound derivatives, a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be readily observable for the molecular ion peak and any bromine-containing fragments.

Comparative Analysis: By comparing the mass spectra of different derivatives, one can confirm the successful incorporation of new functional groups. For example, the replacement of the bromine atom with a different substituent will result in a predictable mass shift in the molecular ion peak.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured m/z value with the calculated value for the expected molecular formula.

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound derivatives, the characteristic vibrational frequencies of the nitro group (typically strong asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and the C-Br bond (in the fingerprint region) will be prominent features.

Comparative Analysis: When comparing the IR spectra of a parent compound and its derivatives, look for the appearance or disappearance of specific bands. For example, the reduction of the nitro group to an amino group will be clearly indicated by the disappearance of the strong nitro stretches and the appearance of N-H stretching vibrations (typically in the 3300-3500 cm⁻¹ region).

III. Reactivity and Comparative Performance

The true value of this compound derivatives lies in their potential for further functionalization. The bromine atom at the 4-position is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[11] This allows for the introduction of a wide array of carbon-based substituents, including aryl, vinyl, and alkynyl groups.

Comparative Reactivity: The reactivity of the C-Br bond in cross-coupling reactions can be compared with that of other halo-isoquinolines (e.g., 4-chloro- or 4-iodo-8-nitroisoquinoline). Generally, the reactivity follows the order I > Br > Cl. The choice of halogen will therefore be a trade-off between reactivity and the cost and availability of the starting materials.

The nitro group at the 8-position also plays a crucial role. Its strong electron-withdrawing nature can influence the reactivity of the C-Br bond. Furthermore, the nitro group itself can be readily reduced to an amino group, which can then be further derivatized through acylation, alkylation, or diazotization reactions.[2]

Experimental Workflow: Suzuki Cross-Coupling

Caption: Workflow for a typical Suzuki cross-coupling reaction.

IV. Potential Applications and Comparative Analysis with Alternatives

Substituted isoquinolines are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][12][13][14][15] The ability to systematically modify the this compound core allows for the generation of libraries of compounds for screening in various biological assays.

Comparative Performance: The performance of novel this compound derivatives should be benchmarked against existing compounds with similar biological targets or applications. For example, if a new derivative is designed as a potential anticancer agent, its cytotoxicity should be compared with that of established drugs in the same class.

Furthermore, the photophysical properties of these derivatives can be explored.[1][16] The extended π-systems that can be created through cross-coupling reactions may lead to interesting fluorescence or other optical properties, making them candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.[17][18]

V. Conclusion

The characterization of this compound derivatives requires a multi-pronged approach, combining robust synthetic methods with a suite of spectroscopic techniques. This guide has outlined the key experimental considerations and provided a framework for the comparative analysis of these compounds. By systematically exploring the structure-property and structure-activity relationships, researchers can unlock the full potential of this versatile chemical scaffold for applications in drug discovery and materials science.

References

The Unexplored Therapeutic Potential of Bromo-Nitroisoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold represents a privileged structure, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] The strategic introduction of bromo and nitro functionalities onto this scaffold can dramatically alter its electronic and steric properties, paving the way for novel therapeutic agents. This guide provides an in-depth technical comparison of the biological activities of compounds derived from bromo-nitroisoquinolines, with a particular focus on the untapped potential of the 4-bromo-8-nitroisoquinoline framework. While specific research on derivatives of this compound is nascent, this guide will draw comparative insights from the more extensively studied 5-bromo-8-nitroisoquinoline isomer and other related structures to illuminate the therapeutic possibilities.

The Bromo-Nitroisoquinoline Scaffold: A Gateway to Novel Bioactivity

The presence of both a bromine atom and a nitro group on the isoquinoline ring offers a unique combination of features for medicinal chemistry exploration. The nitro group, being a strong electron-withdrawing group, can significantly modulate the reactivity of the aromatic system and is a known pharmacophore in various antimicrobial and anticancer agents.[3][4] The bromine atom, a halogen, can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding, and also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[5]

The specific positioning of these substituents, as in this compound versus 5-bromo-8-nitroisoquinoline, is critical in defining the molecule's three-dimensional shape and electronic distribution, which in turn dictates its biological target specificity and potency.

Workflow for Investigating Bromo-Nitroisoquinoline Derivatives

Workflow General Workflow for Drug Discovery with Bromo-Nitroisoquinolines A Synthesis of Bromo-Nitroisoquinoline Scaffold B Derivatization via Nucleophilic Substitution or Cross-Coupling A->B C In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) B->C D Lead Compound Identification C->D G Structure-Activity Relationship (SAR) Analysis C->G E Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Induction) D->E F In Vivo Efficacy and Toxicity Studies E->F G->B Rational Design of New Derivatives

Caption: A generalized workflow for the discovery and development of bioactive compounds derived from a bromo-nitroisoquinoline scaffold.

Synthesis of the Core Scaffold: A Comparative Overview

The synthesis of the bromo-nitroisoquinoline core is a critical first step. While various methods exist for the bromination and nitration of isoquinoline, the regioselectivity of these reactions is highly dependent on the reaction conditions.

A well-established one-pot procedure for the synthesis of 5-bromo-8-nitroisoquinoline involves the treatment of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid, followed by the addition of a nitrating agent.[5][6] Careful temperature control is crucial to achieve the desired regioselectivity.[5]

Experimental Protocol: Synthesis of 5-Bromo-8-Nitroisoquinoline[5]
  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel under a nitrogen atmosphere.

  • Initial Coooling: Concentrated sulfuric acid (96%) is added to the flask and cooled to 0°C.

  • Addition of Isoquinoline: Isoquinoline is added dropwise via the addition funnel, ensuring the internal temperature remains below 30°C.

  • Bromination: The solution is cooled to -25°C, and N-bromosuccinimide is added portion-wise, maintaining the temperature between -26°C and -22°C. The mixture is stirred for several hours at this temperature.

  • Nitration: A nitrating agent (e.g., potassium nitrate) is added to the reaction mixture.

  • Workup: The reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure 5-bromo-8-nitroisoquinoline.

Anticancer Activity: A Tale of Two Isomers (and a Quinoline Cousin)

While data on this compound derivatives is limited, the anticancer potential of the broader class of bromo-nitro aromatic heterocycles is well-documented. The primary mechanisms of action often involve the inhibition of key enzymes in DNA replication and repair, such as topoisomerases and poly(ADP-ribose) polymerase (PARP).[3]

Studies on nitrated bromoquinolines have demonstrated that the presence and position of both the bromo and nitro groups significantly impact antiproliferative activity. For instance, 6,8-dibromo-5-nitroquinoline showed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, whereas its precursor, 6,8-dibromoquinoline, was inactive.[4] This highlights the critical role of the nitro group in conferring cytotoxic properties.

Comparative Anticancer Activity Data
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Nitrated Bromoquinolines 6,8-dibromo-5-nitroquinolineC6 (rat brain tumor)50.0[4]
HT29 (human colon carcinoma)26.2[4]
HeLa (human cervix carcinoma)24.1[4]
Brominated Methoxyquinolines 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat brain tumor)15.4[4]
HeLa (human cervix carcinoma)26.4[4]
HT29 (human colon carcinoma)15.0[4]
8-Hydroxyquinoline Derivatives Nitroxoline (5-nitro-8-hydroxyquinoline)HuCCT1 (cholangiocarcinoma)~20-40 (viability)[7]

This table presents a selection of data to illustrate the anticancer potential of related compounds. Direct comparative data for this compound derivatives is not yet available in the literature.

Signaling Pathway: Topoisomerase I Inhibition

Topoisomerase_Inhibition Mechanism of Topoisomerase I Inhibition by Nitroisoquinoline Derivatives A Supercoiled DNA C Top1-DNA Cleavable Complex A->C Top1 binding and cleavage B Topoisomerase I (Top1) B->C C->A Re-ligation E Stabilized Cleavable Complex C->E Inhibitor Binding D Nitroisoquinoline Derivative D->C F DNA Strand Break E->F Replication fork collision G Apoptosis F->G

Caption: A simplified diagram illustrating the mechanism of action of topoisomerase I inhibitors, a potential pathway for nitroisoquinoline derivatives.[3]

Antimicrobial Activity: A Broad Spectrum of Possibilities

Nitroaromatic compounds have a long-standing history as antimicrobial agents.[3] The nitro group can undergo reduction within microbial cells, leading to the formation of cytotoxic reactive nitrogen species. The isoquinoline scaffold itself is found in many natural antimicrobial alkaloids.[1]

While specific studies on this compound derivatives are lacking, research on other substituted isoquinolines and quinolines provides strong evidence for their potential as antimicrobial agents. For example, various functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have demonstrated high and broad-range bactericidal activity.[1]

Comparative Antimicrobial Activity Data
Compound ClassDerivativeOrganismMIC (µg/mL)Reference
Indolizinoquinoline-diones 9-bromo substituted derivative (Compound 7)S. aureus ATCC259230.031
MRSA ATCC433000.063[8]
E. coli ATCC259222[8]
Flavonoid Derivatives 6-chloro-8-nitroflavoneE. faecalis ATCC 19433Inhibitory
6-bromo-8-nitroflavoneS. aureus ATCC 29213Inhibitory[9]

This table showcases the antimicrobial potential of related bromo-nitro compounds and other quinoline derivatives. MIC values represent the minimum inhibitory concentration.

Experimental Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Untapped Potential

The existing body of research on bromo-nitro-substituted heterocyclic compounds strongly suggests that derivatives of this compound hold significant promise as a new class of therapeutic agents. The unique electronic and steric properties conferred by this specific substitution pattern warrant a dedicated investigation into their biological activities.

Future research should focus on:

  • Synthesis of a diverse library of derivatives: Utilizing the bromo and nitro groups as synthetic handles to introduce a variety of functional groups.

  • Broad biological screening: Evaluating these new compounds against a wide range of cancer cell lines and microbial pathogens.

  • Mechanism of action studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.

  • Structure-activity relationship (SAR) studies: Systematically modifying the structure of lead compounds to optimize their potency and selectivity.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this underexplored chemical space.

References

A Senior Application Scientist's Guide to Bromoisoquinoline Isomers: A Comparative Synthetic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products and pharmaceutical agents.[1][2] The strategic introduction of a bromine atom onto this heterocyclic framework unlocks a vast chemical space, providing a versatile handle for further molecular elaboration through cross-coupling reactions and other transformations. However, the position of the bromine atom profoundly influences the isomer's physical properties, synthetic accessibility, and reactivity.

This guide provides an in-depth comparative analysis of the key bromoisoquinoline isomers, designed for researchers, scientists, and drug development professionals. We will move beyond simple protocol recitation to explore the underlying principles that govern the synthesis and reactivity of these crucial building blocks, offering field-proven insights to inform your experimental design.

The Synthetic Landscape: Regioselectivity is Paramount

The synthesis of a specific bromoisoquinoline isomer is a challenge in regiochemical control. The isoquinoline nucleus consists of two fused rings: an electron-rich benzene ring (positions 5, 6, 7, 8) and an electron-deficient pyridine ring (positions 1, 3, 4). This electronic dichotomy dictates the preferred site of reaction and the synthetic strategy required.

Bromination on the Benzene Ring: The Realm of Electrophilic Aromatic Substitution

Direct electrophilic bromination of isoquinoline primarily targets the electron-rich carbocycle, yielding a mixture of 5- and 8-bromoisoquinolines.[2][3] Controlling the selectivity between these two positions is the principal challenge.

  • Causality of Isomer Formation: In strongly acidic media, the isoquinoline nitrogen is protonated, further deactivating the pyridine ring towards electrophilic attack. The attack then occurs on the benzene ring, with the C-5 and C-8 positions being the most activated.

  • Controlling the 5- vs. 8- Isomer Ratio: Temperature is a critical control element. Lower temperatures (e.g., -30°C to -15°C) significantly favor the formation of the 5-bromo isomer.[4] This is often attributed to kinetic control, where the C-5 position is sterically more accessible. Previously published methods often led to difficult-to-separate mixtures, but optimized procedures using N-Bromosuccinimide (NBS) in concentrated sulfuric acid provide a reliable route to 5-bromoisoquinoline in high purity.[3]

G cluster_conditions Reaction Conditions ISO Isoquinoline ISO_H Isoquinolinium Ion ISO->ISO_H + H⁺ Br5 5-Bromoisoquinoline (Major Product) ISO_H->Br5 Favored Pathway Br8 8-Bromoisoquinoline (Minor Product) ISO_H->Br8 Disfavored Pathway NBS NBS / H₂SO₄ LowTemp -15 to -22 °C (Kinetic Control) HighTemp Higher Temp (Thermodynamic Control)

Figure 1: Electrophilic bromination of isoquinoline favoring the 5-bromo isomer under kinetic control.
Bromination on the Pyridine Ring: Activating the Inactive

Introducing a bromine atom at the C-1, C-3, or C-4 positions requires fundamentally different strategies that overcome the inherent electron deficiency of the pyridine ring.

  • 1-Bromoisoquinoline via N-Oxide: The most effective route to 1-bromoisoquinoline involves the activation of the isoquinoline core via N-oxidation. Treatment of isoquinoline-N-oxide with a brominating agent like phosphorus oxybromide (POBr₃) proceeds readily.[5] The N-oxide functionality increases the electron density at the C-1 position, making it susceptible to nucleophilic attack by the bromide ion in a mechanism analogous to the Reissert reaction.

G N_Oxide Isoquinoline N-Oxide POBr3 1. POBr₃ 2. H₂O Workup N_Oxide->POBr3 Activation Product 1-Bromoisoquinoline POBr3->Product Bromination G Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(Br) Pd0->PdII Oxidative Addition (Rate-Limiting) PdII_B Ar-Pd(II)L₂(R) PdII->PdII_B Transmetalation PdII_B->Pd0 regenerates Product Coupled Product (Ar-R) PdII_B->Product Reductive Elimination ArBr Bromoisoquinoline (Ar-Br) ArBr->PdII Boronic Boronic Acid/Ester (R-B(OR)₂) Boronic->PdII_B Base Base Base->Boronic activates

References

Reactivity Profile of 4-Bromo-8-nitroisoquinoline: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of functionalized heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, the isoquinoline framework is of paramount importance, featuring in a multitude of bioactive compounds. The strategic placement of reactive handles on this scaffold allows for diverse and complex molecular architectures to be assembled. This guide provides an in-depth analysis and benchmarking of the reactivity of 4-bromo-8-nitroisoquinoline, a versatile building block, in key synthetic transformations. We will objectively compare its performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing insights into experimental design and rationale.

The Strategic Importance of this compound

The this compound scaffold is a highly valuable synthetic intermediate due to the orthogonal reactivity of its substituents. The bromine atom at the 4-position serves as a versatile handle for the introduction of carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.[1] Concurrently, the electron-withdrawing nitro group at the 8-position significantly influences the electronic properties of the isoquinoline ring system, activating it for certain transformations and providing a functional group that can be further elaborated, for instance, through reduction to an amine.[1] This unique substitution pattern makes it a desirable building block for the synthesis of novel pharmaceutical agents and functional materials.

Benchmarking Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular frameworks. The reactivity of the C-Br bond in this compound is a critical parameter for its successful application in these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] The electron-deficient nature of the isoquinoline ring, further accentuated by the nitro group, renders the C4-Br bond susceptible to oxidative addition to a Pd(0) catalyst, the initial step in the catalytic cycle.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The rate-determining step can vary depending on the specific substrates and conditions, but the oxidative addition of the aryl halide to the palladium catalyst is often crucial. The electron-withdrawing nitro group is expected to facilitate this step by lowering the electron density at the carbon bearing the bromine, making it more electrophilic.

Comparative Performance: While specific quantitative data for this compound is not extensively published, we can extrapolate from the behavior of structurally similar compounds. For instance, in the Suzuki coupling of other bromo-nitro-aromatic systems, high yields are generally achievable under standard conditions.[3][4] The key to a successful Suzuki coupling lies in the careful optimization of the catalyst, ligand, base, and solvent system.

Reaction ParameterThis compound (Projected)Alternative: 4-ChloroisoquinolineRationale & Insights
Reactivity HighModerateThe C-Br bond is weaker and more readily undergoes oxidative addition than the C-Cl bond.[5]
Typical Conditions Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, 80-100 °CPd₂(dba)₃, SPhos, K₃PO₄, Dioxane, 100-120 °CMilder conditions are generally sufficient for the more reactive bromide.
Yields Good to ExcellentModerate to GoodHigher reactivity of the bromide often translates to higher yields and shorter reaction times.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, arylboronic acid, Pd catalyst, and base in a flask. B Add degassed solvent. A->B 1. C Heat the mixture under inert atmosphere. B->C 2. D Monitor reaction progress by TLC or LC-MS. C->D 3. E Cool to room temperature and perform aqueous work-up. D->E 4. F Extract with an organic solvent. E->F 5. G Dry, filter, and concentrate the organic layer. F->G 6. H Purify by column chromatography. G->H 7.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6][7] This reaction is of immense importance in medicinal chemistry, as the aniline and related motifs are prevalent in a vast number of pharmaceuticals.

Mechanistic Considerations: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[6] The key steps involve oxidative addition of the aryl halide, coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to furnish the C-N bond. The choice of a bulky, electron-rich phosphine ligand is often critical for promoting the reductive elimination step and preventing side reactions.[7]

Comparative Performance: The presence of the electron-withdrawing nitro group is expected to enhance the rate of oxidative addition, making this compound a good substrate for this transformation. However, the potential for competing nucleophilic aromatic substitution (SNAr) should be considered, especially with strongly basic and nucleophilic amines. Careful selection of a non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is crucial.

Reaction ParameterThis compound (Projected)Alternative: 4-Bromo-isoquinolineRationale & Insights
Reactivity HighModerateThe electron-withdrawing nitro group facilitates oxidative addition.
Typical Conditions Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °CPd₂(dba)₃, BINAP, K₂CO₃, Toluene, 110 °CThe increased reactivity may allow for milder conditions.
Potential Side Reactions SNAr with highly nucleophilic aminesMinimalThe nitro group activates the ring towards nucleophilic attack.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A To a Schlenk tube, add this compound, the amine, Pd catalyst, ligand, and base. B Add degassed solvent. A->B 1. C Heat the mixture under inert atmosphere. B->C 2. D Monitor reaction progress by TLC or LC-MS. C->D 3. E Cool to room temperature and quench the reaction. D->E 4. F Extract with an organic solvent. E->F 5. G Wash with brine, dry, and concentrate. F->G 6. H Purify by column chromatography. G->H 7.

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9] This reaction is instrumental in the synthesis of conjugated enynes and other valuable alkynyl-containing molecules.

Mechanistic Considerations: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle.[8] Reductive elimination then yields the coupled product. The use of a copper co-catalyst is typical, although copper-free conditions have also been developed to avoid the homocoupling of the alkyne (Glaser coupling).[3]

Comparative Performance: this compound is expected to be a highly reactive substrate in Sonogashira couplings. The electron-withdrawing nitro group should facilitate the initial oxidative addition step.

Reaction ParameterThis compound (Projected)Alternative: 4-Iodo-isoquinolineRationale & Insights
Reactivity HighVery HighThe C-I bond is even more reactive than the C-Br bond in oxidative addition.[5]
Typical Conditions Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt to 50 °CPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rtThe higher reactivity of the iodide allows for even milder conditions.
Homocoupling PossiblePossibleA common side reaction in Sonogashira couplings, minimized by careful control of conditions.[3]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A To a degassed solution of this compound and the terminal alkyne in an amine base/solvent mixture, add the Pd and Cu catalysts. B Stir the mixture under inert atmosphere at room temperature or with gentle heating. A->B 1. C Monitor reaction progress by TLC or LC-MS. B->C 2. E Filter off the amine salt and concentrate the filtrate. C->E 3. F Perform an aqueous work-up and extract with an organic solvent. E->F 4. G Dry and concentrate the organic layer. F->G 5. H Purify by column chromatography. G->H 6.

Caption: Generalized workflow for a Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution (SNAr): A Competing Pathway

The presence of the strongly electron-withdrawing nitro group at the 8-position significantly activates the isoquinoline ring towards nucleophilic attack. This opens up the possibility of nucleophilic aromatic substitution (SNAr) as a viable synthetic strategy.

Mechanistic Considerations: The SNAr reaction proceeds via an addition-elimination mechanism.[10] A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a good leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[10] Subsequent expulsion of the leaving group restores the aromaticity of the ring. For SNAr to occur, the presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is typically required to stabilize the negative charge of the Meisenheimer complex.[11]

Reactivity of this compound: In this compound, the nitro group is not directly ortho or para to the bromine atom. However, the overall electron deficiency of the isoquinoline ring system, enhanced by the nitro group, can still allow for SNAr to occur, particularly with strong nucleophiles. The bromine at the 4-position is a good leaving group.

Competition with Cross-Coupling: It is important to recognize that under the basic conditions often employed in cross-coupling reactions, SNAr can be a competing pathway, especially with nucleophilic amines or alkoxides. The choice of reaction conditions, particularly the nature of the base and the nucleophile, will determine the predominant reaction pathway. For instance, using a bulky, non-nucleophilic base in Buchwald-Hartwig amination can suppress SNAr.

Experimental Protocol: Nucleophilic Aromatic Substitution

A general protocol for an SNAr reaction with an alkoxide would involve:

  • Reaction Setup: To a solution of this compound in a polar aprotic solvent (e.g., DMF or DMSO), add the sodium or potassium alkoxide.

  • Reaction: Heat the reaction mixture to a temperature typically ranging from 50 to 150 °C.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and pour it into water.

  • Extraction and Purification: Extract the product with an appropriate organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a highly versatile and reactive building block for the synthesis of complex isoquinoline derivatives. Its C-Br bond is readily functionalized via a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The presence of the electron-withdrawing nitro group enhances the reactivity of the C-Br bond in these transformations. Furthermore, the nitro group activates the isoquinoline ring for potential nucleophilic aromatic substitution reactions, offering an alternative synthetic route.

For the synthetic chemist, the key to successfully utilizing this compound lies in the careful selection of reaction conditions to favor the desired transformation and minimize potential side reactions. The insights provided in this guide, based on established mechanistic principles and data from analogous systems, should serve as a valuable resource for the rational design and execution of synthetic strategies employing this important building block.

References

The Elusive Crystal Structure of 4-Bromo-8-nitroisoquinoline: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates biological activity, physical properties, and ultimately, the therapeutic potential of a compound. While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguous atomic-level resolution. This guide centers on the structural elucidation of 4-bromo-8-nitroisoquinoline, a compound for which, despite its availability and relevance in synthetic chemistry, a public crystal structure remains elusive.[1][2][3][4][5]

This absence presents a unique opportunity to delve into the practical and theoretical workflow of structure determination. We will navigate the process as if we were tasked with solving this structure for the first time, comparing the definitive, yet challenging, path of X-ray crystallography with other powerful analytical techniques. This guide will provide the causality behind experimental choices, self-validating protocols, and a robust comparison of methodologies, grounded in authoritative sources.

Part 1: The Crystallographic Approach - A Hypothetical Workflow

Obtaining a crystal structure is a multi-step process, each with its own set of challenges and required expertise. The journey from a powdered sample to a refined 3D model is one of patience and precision.

Synthesis and Purification

While this compound is commercially available, an in-house synthesis and rigorous purification are often the first steps to ensure high-quality crystals. The synthesis of the related isomer, 5-bromo-8-nitroisoquinoline, is well-documented and involves the bromination and subsequent nitration of isoquinoline.[6] A similar electrophilic aromatic substitution strategy would likely be employed for the 4-bromo-8-nitro isomer.

Key Consideration: The purity of the starting material is critical. Even minor impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder and complicating structure solution. High-performance liquid chromatography (HPLC) is an indispensable tool for assessing purity.

The Art and Science of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most significant bottleneck.[7] It is a process of inducing a supersaturated solution of the compound to slowly precipitate in an ordered crystalline lattice. For a small organic molecule like this compound, several techniques would be systematically explored.

Experimental Protocol: Crystallization Screening of this compound

  • Solvent Selection: A solubility screen is the initial step. Small amounts of the compound are tested in a range of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane) to identify solvents in which the compound is sparingly soluble.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

    • Cover the vial with a cap or parafilm with a few needle holes to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[1][8]

  • Vapor Diffusion:

    • This technique is highly effective for small quantities.[1]

    • Dissolve the compound in a small volume of a relatively non-volatile solvent (the "solvent").

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

    • The anti-solvent vapor slowly diffuses into the solvent, reducing the solubility of the compound and promoting crystallization.[9]

  • Solvent Layering:

    • Dissolve the compound in a small amount of a dense solvent.

    • Carefully layer a less dense, miscible anti-solvent on top.

    • Crystals form at the interface where the two solvents slowly mix.[1]

dot graph TD { A[Start: Purified this compound Powder] --> B{Solubility Screening}; B --> C[Slow Evaporation]; B --> D[Vapor Diffusion]; B --> E[Solvent Layering]; C --> F{Crystal Formation?}; D --> F; E --> F; F -- Yes --> G[Harvest & Mount Crystal]; F -- No --> H[Modify Conditions: Solvent, Temperature]; H --> B; G --> I[X-ray Diffraction Data Collection]; I --> J[Structure Solution & Refinement]; J --> K[Final Crystal Structure]; } caption: "Workflow for Crystallization and Structure Determination."

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then exposed to a focused beam of X-rays, and the diffraction pattern is recorded on a detector. Modern diffractometers automate the process of rotating the crystal and collecting a complete dataset.

The resulting diffraction data is then processed to solve the crystal structure. This involves determining the unit cell dimensions and space group, and then using computational methods to determine the positions of the atoms within the unit cell. The final step is refinement, where the atomic positions and other parameters are adjusted to achieve the best possible fit with the experimental data.

Part 2: Comparative Analysis - Situating X-ray Crystallography

While X-ray crystallography provides the definitive solid-state structure, it is not the only tool at our disposal. A comprehensive understanding of this compound requires a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[10] For this compound, 1H and 13C NMR would provide information about the chemical environment of each hydrogen and carbon atom, respectively.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Precise 3D atomic coordinates, bond lengths, angles, crystal packingConnectivity, chemical environment, dynamic processes in solution
Key Advantage Unambiguous determination of stereochemistry and absolute configurationProvides information on solution-state conformation and dynamics
Key Limitation Requires high-quality single crystals, which can be difficult to obtain[11]Structure is an average of solution conformations; less precise for 3D coordinates

For this compound, NMR would readily confirm the connectivity of the atoms, but it would not provide the detailed geometric information (e.g., planarity of the isoquinoline ring, torsion angles of the nitro group) that X-ray crystallography would yield.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic peaks for the C-Br, C=N, and N-O (nitro group) stretching vibrations would be expected. The IR spectrum for the related 5-bromo-8-nitroisoquinoline shows strong absorbances corresponding to the nitro group.[6]

Comparison with X-ray Crystallography: IR spectroscopy is a complementary technique that confirms the presence of key functional groups. However, it provides no information about the three-dimensional arrangement of these groups.

Computational Crystal Structure Prediction (CSP)

In the absence of an experimental crystal structure, computational methods can be used to predict the most likely crystal packing arrangements.[12] These methods use force fields or quantum mechanical calculations to determine the lattice energy of various hypothetical crystal structures, with the lowest energy structures being the most probable.[2][3]

CSP Workflow:

  • Gas-Phase Optimization: The geometry of a single molecule of this compound is optimized using quantum chemistry methods.

  • Crystal Packing Search: Evolutionary algorithms or other search methods are used to generate a large number of possible crystal packings in various space groups.[13]

  • Lattice Energy Calculation: The lattice energy of each generated structure is calculated and ranked.

  • Refinement: The most promising low-energy structures are further refined using more accurate computational methods, such as dispersion-corrected density functional theory (DFT).[2]

dot graph TD { A[Molecular Structure of this compound] --> B{Gas-Phase Geometry Optimization}; B --> C[Generate Crystal Packing Candidates]; C --> D{Calculate Lattice Energies}; D --> E[Rank Structures by Energy]; E --> F[Refine Low-Energy Candidates]; F --> G[Predicted Crystal Structures]; } caption: "Computational Crystal Structure Prediction Workflow."

Comparison with X-ray Crystallography: CSP is a powerful tool for exploring the potential solid forms of a molecule.[14] However, it is a predictive method, and the results must be validated by experimental data. The ultimate arbiter of the correct crystal structure is X-ray diffraction.

Part 3: A Comparative Look at a Known Structure: 4-Bromo-8-methoxyquinoline

To provide a tangible point of comparison, we can examine the known crystal structure of a closely related molecule, 4-bromo-8-methoxyquinoline. This structure reveals that the non-hydrogen atoms of the quinoline ring system are essentially coplanar. In the crystal, molecules are linked by weak intermolecular C-H···π interactions, forming one-dimensional chains.

Table 1: Crystallographic Data for 4-Bromo-8-methoxyquinoline

ParameterValue
Chemical FormulaC₁₀H₈BrNO
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)5.1615 (1)
b (Å)12.1337 (6)
c (Å)14.2436 (7)
V (ų)892.05 (6)
Z4

Data obtained from the Cambridge Crystallographic Data Centre.

It is reasonable to hypothesize that this compound would also exhibit a largely planar isoquinoline core. The dominant intermolecular interactions, however, would likely involve the polar nitro group, potentially leading to different packing motifs compared to the methoxy analogue.

Conclusion

The definitive determination of the X-ray crystal structure of this compound awaits the successful growth of a single crystal. This guide has outlined a comprehensive and logical workflow for achieving this goal, from synthesis and purification to crystallization and data analysis. By comparing the strengths and limitations of X-ray crystallography with other essential analytical techniques such as NMR, IR spectroscopy, and computational prediction, we have provided a holistic perspective on modern structural elucidation. For the researcher, this underscores the principle that while X-ray crystallography provides the ultimate structural answer, a synergistic application of multiple techniques is key to a complete understanding of a molecule's form and function.

References

A Comparative Guide to the Chemoselective Reduction of 4-Bromo-8-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 8-amino-4-bromoisoquinoline is a critical transformation in medicinal chemistry, as this scaffold is a key intermediate for various pharmacologically active compounds.[1] The parent molecule, 4-Bromo-8-nitroisoquinoline, presents a classic synthetic challenge: the chemoselective reduction of an aromatic nitro group in the presence of an aryl bromide. The choice of reducing agent is paramount, as it dictates not only the efficiency of the conversion but also the preservation of the carbon-bromine bond, which is susceptible to hydrogenolysis.

This guide provides a comprehensive comparison of various reducing agents for this transformation. We will delve into the mechanistic underpinnings of each method, present comparative data, and provide detailed, field-proven protocols to assist researchers in making an informed selection for their specific synthetic needs.

The Core Challenge: Chemoselectivity

The primary obstacle in the reduction of this compound is achieving high chemoselectivity. The desired reaction is the conversion of the nitro group (-NO₂) to an amine (-NH₂), while leaving the bromo (-Br) substituent intact. Many powerful reducing systems, particularly those employing palladium catalysts, are known to cleave aryl-halogen bonds, a side reaction known as hydrodehalogenation.[2] Therefore, the ideal reducing agent must possess a high degree of selectivity for the nitro functionality.

G cluster_input cluster_process cluster_output Input This compound Reduction Reduction Reagent Input->Reduction Desired Desired Product: 8-Amino-4-bromoisoquinoline Reduction->Desired High Chemoselectivity Side Side Product: 8-Aminoisoquinoline (Debromination) Reduction->Side Low Chemoselectivity (Hydrodehalogenation)

Caption: The central challenge in the reduction of this compound.

Comparative Analysis of Reducing Agents

The efficacy of a reducing agent for this specific transformation hinges on its underlying mechanism. We can broadly categorize the most common methods into three classes: Catalytic Hydrogenation, Metal/Acid Systems, and Miscellaneous Reductions.

Catalytic Hydrogenation

This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. While often highly efficient with clean byproducts (primarily water), its major drawback is the potential for low chemoselectivity.[3]

  • Palladium on Carbon (Pd/C): Pd/C is a powerful and widely used catalyst for nitro group reduction, often providing near-quantitative yields.[4] However, it is notoriously efficient at catalyzing hydrodehalogenation, especially with aryl bromides and iodides.[2] For a substrate like this compound, using H₂/Pd-C carries a very high risk of cleaving the C-Br bond, leading to the formation of 8-aminoisoquinoline as a significant byproduct.

  • Raney Nickel (Raney Ni): As a cost-effective alternative, Raney Nickel is often employed for substrates where dehalogenation is a concern with Pd/C.[5] While generally less prone to causing dehalogenation than palladium, the risk is not eliminated, and its pyrophoric nature requires careful handling.[3]

  • Platinum(IV) Oxide (PtO₂): This is a highly active catalyst but, like palladium, can lead to the reduction of other functional groups and the aromatic ring system under more forcing conditions.[3] Its use requires careful optimization to prevent over-reduction and dehalogenation.

Metal/Acid Systems (Dissolving Metal Reductions)

These methods are classic, robust, and often the preferred choice for halogenated nitroarenes due to their excellent chemoselectivity. The mechanism generally involves a series of single-electron transfers from the metal surface, a process that is less likely to affect the C-Br bond than catalytic hydrogenation.[6][7]

  • Stannous Chloride (SnCl₂·2H₂O): Tin(II) chloride is a mild and highly selective reagent for the reduction of aromatic nitro compounds in the presence of other reducible groups, including halogens, esters, and nitriles.[5][8][9] The reaction proceeds through electron transfer from the Sn(II) salt.[7] It is considered one of the most reliable methods for this type of transformation, although it generates stoichiometric amounts of tin waste, which can complicate purification.[7]

  • Iron/Acid (Fe/HCl or Fe/NH₄Cl): Reduction with iron powder in the presence of an acid (like HCl or acetic acid) or a salt like ammonium chloride is a cost-effective, scalable, and highly reliable method.[4][10] This process, known as the Béchamp reduction, is a workhorse in industrial synthesis and is well-regarded for its tolerance of halogen substituents.[11][12] The workup can be cumbersome due to the formation of iron sludges.[13]

Other Chemoselective Methods

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers an excellent metal-free alternative.[14] It is valued for its mild conditions and high chemoselectivity, capable of reducing nitro groups while preserving halogens, aldehydes, and ketones.[14][15] The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻), which acts via a single-electron transfer mechanism.[14] This method is particularly useful when acidic or strongly basic conditions must be avoided.

G cluster_mech cluster_outcome cat_H2 Catalytic Hydrogenation (e.g., Pd/C) H₂ Adsorption Nitro Group Adsorption Substrate on Metal Surface → H adds → Debromination Risk debromination Debromination Possible cat_H2->debromination Surface Reaction metal_acid Metal/Acid Reduction (e.g., SnCl₂) Metal (Sn²⁺) → e⁻ Nitro Group in Solution Single Electron Transfer → Protonation → Halogen Preserved selective Selective Reduction metal_acid->selective Electron Transfer in Solution

Caption: Mechanistic differences between catalytic hydrogenation and metal/acid systems.

Quantitative Data Summary

The following table summarizes the expected performance of the most relevant reducing agents for the transformation of this compound to 8-Amino-4-bromoisoquinoline, based on literature data for analogous halogenated nitroaromatic systems.

Reducing SystemTypical ConditionsReaction TimeTypical Yield (%)Chemoselectivity (vs. Debromination)Key Advantages & Disadvantages
H₂ / Pd-C 1 atm H₂, RT, EtOH/EtOAc[4]1-12 h>90Poor (+): High efficiency, clean. (-): High risk of debromination.[2]
H₂ / Raney Ni 1-50 atm H₂, RT-100°C, EtOH[4]2-24 h>85Moderate (+): Lower dehalogenation risk than Pd/C.[5] (-): Pyrophoric, risk remains.
Fe / NH₄Cl Reflux in EtOH/H₂O[4][13]2-6 h85-95Excellent (+): Cost-effective, robust, excellent selectivity.[16] (-): Tedious workup.
SnCl₂·2H₂O RT to Reflux, EtOH or EtOAc[4][8]0.5-4 h90-98Excellent (+): Mild, highly selective, fast.[5] (-): Stoichiometric tin waste.[7]
Na₂S₂O₄ RT to Reflux, aq. Dioxane/THF[14]1-5 h80-95Excellent (+): Metal-free, mild, highly selective.[15] (-): Requires aqueous biphasic system.

Recommended Experimental Protocols

Based on the comparative analysis, Stannous Chloride (SnCl₂·2H₂O) and Iron/Ammonium Chloride (Fe/NH₄Cl) represent the most reliable and effective methods for the selective reduction of this compound.

Protocol 1: Reduction using Stannous Chloride (SnCl₂·2H₂O)

This method is favored for its mild conditions, high yield, and excellent preservation of the aryl bromide.

G start Start dissolve 1. Dissolve this compound in Ethanol (EtOH). start->dissolve add_sncl2 2. Add SnCl₂·2H₂O (4-5 eq.) in portions. dissolve->add_sncl2 reflux 3. Heat mixture to reflux (approx. 80°C) for 1-3 hours. add_sncl2->reflux monitor 4. Monitor reaction by TLC until SM is consumed. reflux->monitor cool_quench 5. Cool to RT, pour into ice. Neutralize with aq. NaHCO₃ to pH ~8. monitor->cool_quench extract 6. Extract with Ethyl Acetate (3x). cool_quench->extract wash_dry 7. Wash combined organic layers with brine, dry over Na₂SO₄, filter. extract->wash_dry concentrate 8. Concentrate under reduced pressure to yield crude product. wash_dry->concentrate purify 9. Purify by column chromatography (if necessary). concentrate->purify end End purify->end

Caption: Experimental workflow for the SnCl₂ reduction of this compound.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Solvent: Add absolute ethanol (EtOH) to create a 0.1-0.2 M solution.

  • Reagent Addition: While stirring, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 - 5.0 eq) portion-wise. The reaction may be mildly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 5% NaOH with vigorous stirring until the pH of the aqueous layer is ~8. This will precipitate tin salts.[9]

  • Extraction: Extract the resulting mixture with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 8-Amino-4-bromoisoquinoline, which can be further purified by column chromatography or recrystallization.

Protocol 2: Reduction using Iron/Ammonium Chloride (Fe/NH₄Cl)

This is a highly effective, economical, and scalable alternative to the tin-based method.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Solvent & Reagents: Add a 4:1 mixture of ethanol and water, followed by iron powder (Fe, 5.0 - 10.0 eq) and ammonium chloride (NH₄Cl, 5.0 - 10.0 eq).[13]

  • Reaction: Heat the vigorously stirred suspension to reflux (80-90 °C) for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC. The reaction mixture will appear as a dark grey/black slurry.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron and iron salts. Wash the filter cake thoroughly with hot ethanol or methanol.

  • Isolation: Combine the filtrate and washes, and concentrate under reduced pressure.

  • Purification: The residue can be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated. Further purification can be achieved via column chromatography.

Conclusion and Recommendations

For the chemoselective reduction of this compound, methods that proceed via single-electron transfer are demonstrably superior to catalytic hydrogenation.

  • Top Recommendation: Stannous chloride (SnCl₂·2H₂O) is the preferred method for laboratory-scale synthesis. It offers a combination of mild conditions, high yields, excellent chemoselectivity, and rapid reaction times.[5][8] The primary drawback is the generation of tin waste, which requires careful disposal.

  • Best Scalable Alternative: Iron with ammonium chloride (Fe/NH₄Cl) is the most practical choice for larger-scale preparations. It is inexpensive, highly effective, and avoids the use of heavy metals like tin.[4][11] While the workup can be more labor-intensive due to the filtration of fine iron particles, its economic and environmental profile is more favorable for scale-up.

Catalytic hydrogenation with palladium-based catalysts should be avoided for this particular substrate unless significant debromination can be tolerated or if specialized, selectivity-enhancing additives are employed, which is beyond the scope of standard procedures.

References

A Spectroscopic Guide to the Differentiation of 4-Bromo-Nitroisoquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecular entities is not merely a procedural step but a cornerstone of efficacy and safety. Among the vast array of heterocyclic scaffolds, isoquinoline and its derivatives hold a privileged position, forming the core of numerous biologically active compounds.[1] The introduction of multiple substituents, such as a bromine atom and a nitro group, onto the isoquinoline framework gives rise to a series of constitutional isomers. The differentiation of these isomers is a critical analytical challenge, as even minor positional variations can profoundly impact their physicochemical properties and pharmacological activity.

This technical guide provides a comprehensive spectroscopic comparison of two key isomers: 4-bromo-8-nitroisoquinoline and 4-bromo-5-nitroisoquinoline. Due to the limited availability of direct experimental spectra for these specific isomers in the public domain, this guide uniquely combines established spectroscopic principles, data from closely related analogs, and computationally predicted data to offer a robust framework for their differentiation. We will delve into the nuances of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the underlying chemical principles that govern their distinct spectral signatures.

The Structural Imperative: Why Isomer Differentiation Matters

The isoquinoline nucleus is a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The positions of the bromo and nitro substituents on this framework dictate the molecule's electronic distribution, steric environment, and potential for intermolecular interactions. For instance, the proximity of the nitro group to the nitrogen-containing ring in the 8-position versus the 5-position is expected to have a significant influence on the chemical shifts of the protons and carbons within the heterocyclic ring. In drug development, such structural subtleties can translate into dramatic differences in target binding, metabolic stability, and overall therapeutic profile.

¹H NMR Spectroscopy: A Window into the Proton Environment

¹H NMR spectroscopy is a powerful first-line technique for isomer differentiation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of protons. The chemical shifts (δ) of the aromatic protons in this compound and 4-bromo-5-nitroisoquinoline are anticipated to be markedly different due to the distinct anisotropic and electronic effects of the nitro group.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound (Predicted)4-Bromo-5-nitroisoquinoline (Predicted)Rationale for Differentiation
H-1~9.3~9.5The H-1 proton is highly sensitive to the electronic environment of the pyridine ring. The closer proximity of the electron-withdrawing nitro group in the 5-position is expected to deshield H-1 more significantly compared to the 8-position.
H-3~8.6~8.7Similar to H-1, H-3 is influenced by the electron density of the pyridine ring, with the 5-nitro isomer likely exhibiting a more downfield shift.
H-5~8.2-In the 8-nitro isomer, H-5 is adjacent to the bromine and experiences the deshielding effect of the nitro group from the peri-position.
H-6~7.8~8.8In the 8-nitro isomer, H-6 is ortho to the nitro group, leading to a downfield shift. In the 5-nitro isomer, H-6 is also ortho to the nitro group but is expected to be even more deshielding due to the combined effects of the adjacent nitro group and the fused pyridine ring.
H-7~8.0~7.9The chemical shift of H-7 is influenced by both substituents. The subtle interplay of their electronic effects will likely result in a discernible difference between the two isomers.
H-8-~8.4In the 5-nitro isomer, H-8 is adjacent to the pyridine nitrogen and is deshielded.

Causality Behind Predicted Shifts:

The predictions are based on the fundamental principles of NMR spectroscopy. The electron-withdrawing nature of the nitro group (-NO₂) causes a significant deshielding effect (downfield shift) on nearby protons. This effect is most pronounced for protons in the ortho and para positions. Furthermore, the anisotropic effect of the nitro group, arising from the circulation of electrons within the N=O bonds, can either shield or deshield nearby protons depending on their spatial orientation. In the case of the 4-bromo-nitroisoquinoline isomers, the differing positions of the nitro group relative to the protons on both the benzene and pyridine rings will lead to a unique set of chemical shifts and coupling constants, providing a clear fingerprint for each isomer.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents. Quaternary carbons, those with no attached protons, are often readily identifiable by their lower intensity in proton-decoupled spectra.[2][3]

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compound (Predicted)4-Bromo-5-nitroisoquinoline (Predicted)Rationale for Differentiation
C-1~152~154The carbon of the imine-like C=N bond is highly sensitive to the electron density of the pyridine ring. The 5-nitro group is expected to have a stronger electron-withdrawing effect on this position.
C-3~144~145Similar to C-1, the chemical shift of C-3 will be influenced by the position of the nitro group.
C-4~122~120The carbon bearing the bromine atom will be significantly influenced by the position of the nitro group. The peri-interaction in the 8-nitro isomer may lead to a more downfield shift compared to the 5-nitro isomer.
C-4a~135~133This quaternary carbon at the ring junction will have a distinct chemical shift in each isomer due to the different substitution patterns on the benzene ring.
C-5~128~148In the 5-nitro isomer, this carbon is directly attached to the nitro group, resulting in a significant downfield shift and likely a lower intensity signal.
C-6~125~123The chemical shift of this carbon will be influenced by its proximity to the nitro group.
C-7~130~128The differing electronic environments will lead to a discernible shift difference for C-7 in the two isomers.
C-8~149~126In the 8-nitro isomer, this carbon is directly attached to the nitro group, leading to a significant downfield shift and a lower intensity signal.
C-8a~129~131This quaternary carbon at the ring junction will be sensitive to the substitution pattern on the benzene ring.

Interpreting the Carbon Signals:

The key differentiators in the ¹³C NMR spectra will be the chemical shifts of the carbons directly bonded to the nitro group (C-8 in the 8-nitro isomer and C-5 in the 5-nitro isomer). These carbons will be significantly deshielded and will likely exhibit weaker signals due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. The chemical shifts of the carbons in the pyridine ring (C-1 and C-3) will also provide valuable diagnostic information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for confirming the presence of specific functional groups. In the case of 4-bromo-nitroisoquinoline isomers, the most characteristic vibrations will be those associated with the nitro group. Aromatic nitro compounds typically show two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.

Characteristic IR Absorption Bands (cm⁻¹)

Functional GroupThis compound4-Bromo-5-nitroisoquinolineKey Differentiating Features
Asymmetric NO₂ Stretch~1530 - 1560~1530 - 1560The exact position of these bands can be subtly influenced by the electronic environment and steric hindrance around the nitro group. While significant overlap is expected, minor shifts may be observable with high-resolution instruments.
Symmetric NO₂ Stretch~1340 - 1360~1340 - 1360Similar to the asymmetric stretch, the position of this band may show slight variations between the isomers.
C-Br Stretch~550 - 650~550 - 650The C-Br stretching vibration is typically found in the fingerprint region and can be difficult to assign definitively.
Aromatic C=C and C=N Stretches~1400 - 1600~1400 - 1600These bands confirm the presence of the isoquinoline core.

While the IR spectra of the two isomers are expected to be broadly similar, subtle differences in the positions and intensities of the nitro group and fingerprint region absorptions may provide confirmatory evidence for structural assignment when used in conjunction with NMR and MS data.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the elemental composition and deduce structural features. For the 4-bromo-nitroisoquinoline isomers, the mass spectra are expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Predicted Key Fragmentation Pathways

A key fragmentation pathway for aromatic nitro compounds is the loss of the nitro group (NO₂) or nitric oxide (NO). The fragmentation of the isoquinoline ring itself can also occur.

M [M]⁺˙ m/z 252/254 M_minus_NO2 [M-NO₂]⁺ m/z 206/208 M->M_minus_NO2 - NO₂ M_minus_NO [M-NO]⁺˙ m/z 222/224 M->M_minus_NO - NO M_minus_Br [M-Br]⁺ m/z 173 M->M_minus_Br - Br M_minus_NO2_minus_HCN [M-NO₂-HCN]⁺ m/z 179/181 M_minus_NO2->M_minus_NO2_minus_HCN - HCN

Figure 1: Predicted mass spectrometry fragmentation of 4-bromo-nitroisoquinoline.

While the primary fragmentation pathways are likely to be similar for both isomers, the relative intensities of the fragment ions may differ. These differences can arise from the varying stabilities of the resulting fragment ions, which are influenced by the original positions of the bromo and nitro substituents. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its fragments.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the 4-bromo-nitroisoquinoline isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a 90° pulse angle.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-160 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and a greater number of scans will be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL CDCl₃ with TMS transfer Transfer to NMR tube dissolve->transfer h1_acq ¹H NMR Acquisition (16-64 scans) transfer->h1_acq c13_acq ¹³C NMR Acquisition (proton decoupled, more scans) transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) & Peak Picking baseline->integrate

Figure 2: Workflow for NMR spectroscopic analysis.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the neat solid sample directly onto the ATR crystal.

  • Instrumentation: Employ a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: Utilize a direct insertion probe for solid samples or introduce a dilute solution of the sample via a suitable interface (e.g., electrospray ionization - ESI, for high-resolution mass spectrometry).

  • Instrumentation: A mass spectrometer capable of electron ionization (EI) for fragmentation analysis and/or ESI for accurate mass measurement.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to generate a fragmentation spectrum.

Conclusion

The unambiguous differentiation of this compound and 4-bromo-5-nitroisoquinoline is a critical task in synthetic and medicinal chemistry. While the direct acquisition of experimental data remains a challenge, a multi-faceted spectroscopic approach, combining the predictive power of NMR, the functional group identification capabilities of IR, and the fragmentation analysis of MS, provides a robust strategy for their distinction. The key differentiating features are anticipated in the ¹H and ¹³C NMR spectra, where the position of the nitro group will induce significant and predictable variations in the chemical shifts of the aromatic protons and carbons. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to confidently characterize these important isomers.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-8-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The correct handling and disposal of specialized chemical reagents like 4-Bromo-8-nitroisoquinoline are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, moving beyond simple steps to explain the critical reasoning behind each recommendation.

Hazard Identification and Risk Assessment: A Dual-Threat Profile

Understanding the "why" of a disposal protocol begins with a thorough risk assessment of the chemical's intrinsic properties. This compound (CAS No. 677702-62-4) presents a dual-threat profile stemming from its molecular structure: it is both a halogenated organic compound and a nitroaromatic compound .

  • Halogenated Nature: The presence of a bromine atom classifies this compound as halogenated waste. Improper disposal, particularly through standard incineration at insufficient temperatures, can lead to the formation of highly toxic and persistent environmental pollutants such as dioxins and furans. Therefore, it must be segregated for specialized high-temperature incineration.[1][2]

  • Nitroaromatic Nature: The nitro group (NO₂) imparts toxicological properties. Many nitroaromatic compounds are known to be toxic and can have significant health effects.[3][4] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent regulations for handling and disposing of such materials due to their potential health hazards.[5][6]

The combined hazards are summarized by its Globally Harmonized System (GHS) classification.

Hazard Class GHS Pictogram Hazard Statement Codes Description of Hazard
Acute Toxicity, OralGHS07 (Harmful)H302Harmful if swallowed.
Skin IrritationGHS07 (Harmful)H315Causes skin irritation.
Eye IrritationGHS07 (Harmful)H319Causes serious eye irritation.
Respiratory IrritationGHS07 (Harmful)H335May cause respiratory irritation.

This hazard profile mandates that this compound be treated as a regulated hazardous waste stream from the moment it is designated for disposal.

Personnel Protection and Engineering Controls

Before handling waste, establishing a robust safety barrier is paramount. The causality is simple: to prevent exposure, we must create physical and procedural barriers between the chemical and the researcher.

  • Primary Engineering Control: All handling of this compound, including weighing, transfers, and packaging for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[7]

  • Personal Protective Equipment (PPE): A multi-layered PPE approach is required.

    • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a full face shield should be worn over the goggles.[8]

    • Hand Protection: Chemically resistant gloves (e.g., Nitrile) are required. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[7]

    • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.[7]

Step-by-Step Waste Collection and Disposal Protocol

This protocol is designed as a self-validating system. Each step logically follows the last to ensure waste is contained, identified, and segregated correctly, minimizing the risk of accidental mixing or improper handling.

Objective: To safely collect and label all forms of this compound waste for pickup by certified hazardous waste handlers.

Materials:

  • Designated hazardous waste container for Halogenated Organic Solids .

  • Designated hazardous waste container for Halogenated Organic Liquids .

  • Hazardous Waste Label/Tag (provided by your institution's Environmental Health & Safety department).

  • Permanent Marker.

Protocol Steps:

  • Segregation at the Source:

    • Crucial Directive: Never mix this compound waste with non-halogenated organic waste or any other waste stream.[1][9] This is the most critical step in the process.

    • Rationale: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, drastically increasing disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[2]

  • Container Selection and Preparation:

    • For solid waste (e.g., residual powder, contaminated weighing paper, contaminated silica gel): Use a clearly marked, sealable container designated for Halogenated Organic Solids .

    • For liquid waste (e.g., solutions in organic solvents, rinsate from cleaning glassware): Use a compatible, sealable container (typically a safety-coated glass or polyethylene carboy) designated for Halogenated Organic Liquids .[10]

    • Ensure the exterior of the waste container is clean and free of contamination.[10]

  • Waste Transfer:

    • Carefully transfer waste into the appropriate container inside a chemical fume hood.

    • For solids, avoid generating dust.[11] If sweeping up a spill, use spark-proof tools and wet methods if appropriate to minimize dust.

    • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[10]

  • Labeling and Documentation:

    • Immediately upon adding waste, update the hazardous waste tag affixed to the container.

    • The label must clearly state:

      • The words "Hazardous Waste".

      • The full chemical name: "This compound " and any other constituents (e.g., "in Acetone").

      • The approximate percentage of each component.

      • The associated hazards (e.g., "Toxic," "Irritant").

    • Keep the container securely closed when not actively adding waste.[7]

  • Storage and Pickup:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is secure and under the control of laboratory personnel.

    • Arrange for pickup by your institution's certified hazardous waste management service in accordance with their schedule and procedures.

Decontamination and Spill Management

Empty Container Decontamination: The original container of this compound is not "empty" until properly decontaminated.

  • Rinse the container three times with a suitable laboratory solvent (e.g., acetone, ethanol).

  • Crucially, collect all rinsate and dispose of it as Halogenated Organic Liquid Waste .[10]

  • After triple-rinsing, deface the original label and dispose of the container as directed by your facility's procedures for decontaminated glassware or plastic.

Spill Cleanup:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Contain (if safe to do so): For small, manageable spills of solid material, cover with an absorbent pad or inert material like sand or vermiculite. Avoid raising dust.[11]

  • Cleanup: Wearing full PPE, carefully sweep or scoop the material into a designated container for halogenated solid waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent. Dispose of the cloth and any contaminated materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

G cluster_assessment Risk Assessment & Segregation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Steps start Generation of This compound Waste phys_state Determine Physical State (Solid vs. Liquid) start->phys_state solid_waste Residual Powder, Contaminated Materials (e.g., silica, gloves) phys_state->solid_waste Solid liquid_waste Solutions in Solvents, Glassware Rinsate phys_state->liquid_waste Liquid solid_container Transfer to Container: 'HALOGENATED ORGANIC SOLIDS' solid_waste->solid_container label_waste Affix Hazardous Waste Tag. List all constituents. Keep container closed. solid_container->label_waste liquid_container Transfer to Container: 'HALOGENATED ORGANIC LIQUIDS' liquid_waste->liquid_container liquid_container->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste

Caption: Decision workflow for this compound waste disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-8-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the path to discovery must be paved with an unwavering commitment to safety. This guide provides an in-depth, procedural framework for handling 4-Bromo-8-nitroisoquinoline (CAS No. 677702-62-4), a heterocyclic compound whose potential is matched by its hazardous properties.[1][2] As your partner in research, we move beyond simply supplying a product to ensuring you can handle it with the utmost confidence and safety. This document is structured not as a rigid template, but as a direct, logical response to the specific risks this compound presents.

The Foundation of Safety: A Causality-Driven Hazard Assessment

Understanding why a specific piece of personal protective equipment (PPE) is required is fundamental to building a culture of safety. The necessity for a comprehensive PPE protocol for this compound stems directly from its classifications under the Globally Harmonized System (GHS). This compound is a solid at room temperature and presents a multi-faceted risk profile upon exposure.[2]

Table 1: GHS Hazard Profile for this compound

Hazard Statement Code Description Implication for Handling
Harmful if swallowed H302 May cause harm if ingested. Strict prohibition of eating/drinking in the lab; use of gloves to prevent hand-to-mouth transfer.
Causes skin irritation H315 Contact can cause redness, itching, or inflammation. Mandatory use of a lab coat and chemical-resistant gloves to prevent direct skin contact.
Causes serious eye irritation H319 Can cause significant, potentially damaging eye irritation. Required use of chemical splash goggles to shield against airborne particles or splashes.

| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract. | All handling of the solid must be done in a certified chemical fume hood to control airborne particles. |

These established hazards form a self-validating system for the protocols that follow. Each procedural step is a direct countermeasure to a known risk.

Core Protective Measures: Your Essential PPE Ensemble

Based on the hazard assessment, a specific ensemble of PPE is mandatory for any procedure involving this compound. This is not merely a recommendation but a critical barrier between the researcher and potential harm.

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement to comply with the H319 warning. They must form a complete seal around the eyes. For procedures with a higher risk of splashing, such as during dissolution or transfer of larger quantities, a full face shield should be worn over the goggles.[3][4]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[4] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin. For prolonged handling, consider gloves with a greater thickness or consult manufacturer-specific permeation data.

  • Body Protection : A flame-resistant laboratory coat must be worn and kept fully fastened.[5] This protects against the skin irritation hazard (H315) from spills or dust. Ensure the coat has long sleeves with snug-fitting cuffs.

  • Respiratory Protection : Due to the H335 respiratory irritation hazard, all weighing and handling of solid this compound must be performed within a certified chemical fume hood.[3] This engineering control is the primary method of respiratory protection. If a fume hood is not available or its performance is questionable, a NIOSH-approved respirator with a particulate filter would be required, but this should be a secondary, not primary, solution.[4]

Operational Protocol: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is critical for safety. The following protocols detail the process from preparation to the completion of your work.

Donning PPE: The Correct Sequence

The order in which you put on your PPE is crucial to ensure a proper fit and avoid contamination.

G cluster_donning PPE Donning Workflow lab_coat 1. Lab Coat (Fasten completely) gloves 2. Gloves (Pull over cuffs of coat) lab_coat->gloves Ensures skin coverage goggles 3. Eye Protection (Adjust for a snug fit) gloves->goggles Prevents glove contamination of eyewear face_shield 4. Face Shield (If needed) (Position after goggles) goggles->face_shield Final barrier

Caption: Workflow for the correct sequence of donning PPE.

Handling the Compound in a Fume Hood
  • Preparation : Before bringing the compound into the workspace, ensure the chemical fume hood is on and operating correctly. Clear the workspace of any unnecessary items. Have all necessary equipment (spatulas, weigh boats, solvent) and waste containers prepared and within reach.

  • Weighing and Transfer : Conduct all weighing and transfer operations on a non-porous, easily cleanable surface or disposable bench liner within the fume hood. When opening the container, do so slowly to avoid creating airborne dust. Use a spatula to carefully transfer the solid. Avoid pouring the solid, which can generate dust.

  • Post-Transfer : Once the desired amount is measured, securely close the primary container. Clean any residual solid from the spatula and work surface using a damp wipe, which should then be disposed of as hazardous waste.

Doffing PPE: Avoiding Cross-Contamination

Removing PPE in the correct order is as important as putting it on. The goal is to touch potentially contaminated surfaces only with other contaminated items.

G cluster_doffing PPE Doffing Workflow gloves_remove 1. Gloves (Peel one off with the other, then the second with a bare finger under the cuff) face_shield_remove 2. Face Shield (If used) (Handle by the back strap) gloves_remove->face_shield_remove Most contaminated item removed first goggles_remove 3. Eye Protection (Handle by the strap) face_shield_remove->goggles_remove Prevents hand-to-face contact lab_coat_remove 4. Lab Coat (Remove by rolling inside-out) goggles_remove->lab_coat_remove Avoids contaminating hair/face

Caption: Workflow for the correct sequence of doffing PPE.

After all PPE is removed, immediately wash your hands thoroughly with soap and water.[6]

Emergency and Disposal Plans

Spill Management : In the event of a small spill within the fume hood, use absorbent pads or a spill kit designed for solid chemicals. Carefully sweep or wipe the material, place it in a sealed, labeled container, and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.

Exposure Protocol :

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Seek immediate medical attention.[6]

  • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[6]

Disposal : All contaminated PPE (gloves, wipes, bench liners) and residual chemical waste must be disposed of as hazardous waste.[7] Place these items in a clearly labeled, sealed hazardous waste container. Never dispose of this material in standard trash or down the drain. Follow all local, state, and federal regulations for chemical waste disposal.

By integrating this expert-driven, safety-first approach into your daily operations, you build a research environment where scientific advancement and personal safety are not mutually exclusive.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.